molecular formula C106H175N35O24S4 B1139123 tertiapin-Q CAS No. 252198-49-5

tertiapin-Q

Número de catálogo: B1139123
Número CAS: 252198-49-5
Peso molecular: 2452.0 g/mol
Clave InChI: GMZAXHIZSCRCHM-MIPBWYARSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A 21 amino-acids peptide with 2 disulfide bridges , synthetic, initially isolated from the venom of the European honey bee Apis mellifera.>Tertiapin has been isolated from the venom of the Honeybee Apis mellifera. Tertiapin-Q is an oxidation-resistant mutant of the wild-type tertiapin where Methionine 13 has been replaced by a Glutamine. This compound blocks the inwardly rectifying Kir1.1 (ROMK1) and Kir3.1/3.4 (GIRK1/GIRK4 also known as IKACh) potassium channels with Kd values of around 2 nM and 8 nM respectively. This compound also inhibits calcium-activated large conductance BK potassium channels (KCa1.1) in a concentration and voltage-dependent manner (IC50 ~ 5 nM), in addition to inhibiting Kir3.1/3.2 (GIRK1/GIRK2) heteromultimer potassium channels with a Kd close to 270 nM. This compound can prevent dose-dependent acetylcholine(ACh)-induced atrioventricular blocks in mammalian hearts, as KCNJ3/KCNJ5 channels (also named I(KACh)), are activated by ACh found in mammalian myocytes.>

Propiedades

Número CAS

252198-49-5

Fórmula molecular

C106H175N35O24S4

Peso molecular

2452.0 g/mol

Nombre IUPAC

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide

InChI

InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1

Clave InChI

GMZAXHIZSCRCHM-MIPBWYARSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC

SMILES isomérico

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC

SMILES canónico

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC

Apariencia

White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Leu-Cys3-Asn-Cys5-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys14-Trp-Lys-Lys-Cys18-Gly-Lys-Lys-NH2Disulfide bonds: Cys3-Cys14 and Cys5-Cys18Length (aa): 21

Origen del producto

United States

Foundational & Exploratory

Tertiapin-Q: A Comprehensive Technical Guide to its Structure, Function, and Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q (TPN-Q) is a synthetic analogue of tertiapin, a 21-amino acid peptide toxin originally isolated from the venom of the European honey bee (Apis mellifera).[1] this compound was developed to overcome the oxidative instability of the native peptide by substituting the methionine residue at position 13 with a glutamine.[2] This modification enhances its stability and makes it a more reliable tool for research, without altering its biological activity.[2] TPN-Q is a potent blocker of specific subtypes of inwardly rectifying potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels.[1][3] Its high affinity and selectivity for these channels have made it an invaluable pharmacological tool for elucidating their physiological roles and as a potential therapeutic agent.[4] This guide provides an in-depth overview of the structure, function, and experimental methodologies associated with this compound.

Structure of this compound

This compound is a 21-amino acid peptide with a molecular weight of approximately 2452 Da.[1] Its primary structure is characterized by the amino acid sequence: Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys.[1] The peptide's three-dimensional structure is stabilized by two disulfide bridges (Cys3-Cys14 and Cys5-Cys18).[1] Structurally, TPN-Q consists of a C-terminal α-helix and an N-terminal extended region.[5] It is this C-terminal α-helix that is crucial for its interaction with and blockade of potassium channels.[5]

PropertyValue
Amino Acid Sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys
Molecular Weight ~2452 Da
Disulfide Bridges Cys3-Cys14, Cys5-Cys18

Function and Mechanism of Action

This compound is a potent and selective blocker of a specific subset of potassium channels, playing a crucial role in modulating cellular excitability. Its primary targets are inwardly rectifying potassium (Kir) channels and large-conductance Ca2+-activated potassium (BK) channels.[1][3]

Inwardly Rectifying Potassium (Kir) Channels

TPN-Q exhibits high affinity for the Kir1.1 (ROMK1) and Kir3.x (GIRK) subfamilies of inwardly rectifying potassium channels.[1] These channels are pivotal in maintaining the resting membrane potential and controlling cellular excitability in various tissues, including the heart, brain, and kidneys.[2] The mechanism of blockade involves the C-terminal α-helix of TPN-Q physically occluding the external pore of the Kir channel, thereby preventing the influx of potassium ions.[6] The interaction is a bimolecular one, with a stoichiometry of one TPN-Q molecule per channel.[5]

Large-Conductance Ca2+-activated Potassium (BK) Channels

In addition to Kir channels, this compound also blocks BK channels in a voltage-, concentration-, and use-dependent manner.[2][3] BK channels are involved in the repolarization phase of the action potential and the afterhyperpolarization, thus regulating neuronal firing patterns.[2] The blockade of BK channels by TPN-Q leads to a prolongation of the action potential duration.[3]

Signaling Pathway of GIRK Channel Modulation

G-protein-coupled inwardly rectifying potassium (GIRK) channels are key effectors of inhibitory neurotransmission. Their activation is initiated by the binding of neurotransmitters (e.g., acetylcholine, GABA, dopamine, opioids, serotonin) to their respective G-protein-coupled receptors (GPCRs).[4] This leads to the dissociation of the heterotrimeric G-protein into Gα-GTP and Gβγ subunits.[7] The Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow K+ efflux, which hyperpolarizes the cell membrane and reduces excitability.[7]

GIRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotransmitter Neurotransmitter (e.g., ACh, GABA) GPCR GPCR Neurotransmitter->GPCR Binds G_Protein Gαβγ (Inactive) GPCR->G_Protein Activates GIRK GIRK Channel (Closed) GIRK_Open GIRK Channel (Open) GIRK->GIRK_Open Opens K_ion K+ GIRK_Open->K_ion G_Protein_Active Gβγ + Gα-GTP (Active) G_Protein->G_Protein_Active Dissociates G_Protein_Active->GIRK Gβγ binds Hyperpolarization Hyperpolarization (Inhibition of Excitability) K_ion->Hyperpolarization

Caption: GIRK channel activation by GPCR signaling.

Mechanism of this compound Blockade of Kir Channels

The blockade of Kir channels by this compound is a direct physical occlusion of the ion conduction pathway. The positively charged residues on the C-terminal α-helix of TPN-Q are thought to interact with negatively charged residues in the outer vestibule of the Kir channel pore, effectively plugging it.

TPNQ_Blockade_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TPNQ This compound Kir_Channel Kir Channel Pore TPNQ->Kir_Channel Plugs the pore K_ion_out K+ K_ion_in K+ K_ion_in->Kir_Channel Attempts to flow out

Caption: Mechanism of Kir channel blockade by this compound.

Quantitative Data

The following table summarizes the binding affinities and inhibitory concentrations of this compound for its primary targets.

Target ChannelParameterValue (nM)Reference(s)
Kir1.1 (ROMK1)Ki1.3[1][3]
Kir1.1 (ROMK1)Kd~2[2][8]
Kir3.1/3.4 (GIRK1/4)Ki13.3[1][3]
Kir3.1/3.4 (GIRK1/4)Kd~8[2][8]
Kir3.1/3.2 (GIRK1/GIRK2)Kd~270[8]
BK ChannelIC505.8[2]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from methodologies used to study the effects of this compound on Kir channels expressed in Xenopus oocytes.[3][7]

a. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Prepare cRNA for the desired Kir channel subunits (e.g., Kir3.1 and Kir3.2) by in vitro transcription.

  • Inject approximately 50 nl of cRNA solution into each oocyte.

  • Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel expression.

b. Solutions:

  • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.5 with NaOH.

  • High Potassium Recording Solution (in mM): 98 KCl, 1 MgCl2, 5 HEPES, pH adjusted to 7.4 with KOH.

  • Electrode Filling Solution: 3 M KCl.

c. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with the high potassium recording solution.

  • Impale the oocyte with two glass microelectrodes (resistance 0.5-2.0 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Apply voltage steps or ramps to elicit channel currents. A typical protocol to assess TPN-Q block is a voltage ramp from -120 mV to +50 mV over 200 ms.

  • Record baseline currents and then perfuse the chamber with the recording solution containing varying concentrations of this compound (e.g., 1-100 nM).

  • Record currents in the presence of TPN-Q until a steady-state block is achieved.

d. Data Analysis:

  • Measure the current amplitude at a specific negative potential (e.g., -100 mV) before and after TPN-Q application.

  • Calculate the percentage of current inhibition for each TPN-Q concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 or Kd value.

Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to investigate the effects of this compound on native potassium channels in DRG neurons.[2][9]

a. DRG Neuron Culture:

  • Isolate DRG from neonatal or adult rodents.

  • Digest the ganglia with collagenase and trypsin to dissociate the neurons.

  • Plate the dissociated neurons on poly-L-lysine coated coverslips and culture in a suitable medium.

  • Use the neurons for electrophysiological recordings within 24-48 hours.

b. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with KOH.

c. Whole-Cell Voltage-Clamp Recording:

  • Place a coverslip with adherent DRG neurons in the recording chamber and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a neuron with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the neuron at a membrane potential of -60 mV.

  • Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.

  • Record baseline currents and then apply this compound via the perfusion system.

  • Record currents in the presence of TPN-Q.

d. Whole-Cell Current-Clamp Recording:

  • Establish a whole-cell configuration as described above.

  • Switch the amplifier to current-clamp mode and record the resting membrane potential.

  • Inject depolarizing current steps to elicit action potentials.

  • Record baseline action potential parameters (e.g., duration, afterhyperpolarization).

  • Apply this compound and record the changes in action potential firing and waveform.[3]

e. Data Analysis:

  • In voltage-clamp experiments, measure the peak outward current at each voltage step before and after TPN-Q application to determine the extent of block.

  • In current-clamp experiments, analyze changes in action potential duration, firing frequency, and the amplitude of the afterhyperpolarization.

Conclusion

This compound is a robust and valuable pharmacological tool for the study of Kir and BK channels. Its enhanced stability compared to the native tertiapin, coupled with its high affinity and selectivity, makes it an ideal probe for investigating the physiological and pathological roles of these important ion channels. The detailed experimental protocols provided in this guide offer a starting point for researchers to utilize this compound effectively in their investigations, ultimately contributing to a deeper understanding of cellular excitability and the development of novel therapeutics.

References

Tertiapin-Q: A Technical Guide to its Origins, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tertiapin-Q is a synthetic, 21-amino acid peptide that has emerged as a valuable tool in the study of inward-rectifier potassium (Kir) channels. Derived from a natural toxin found in bee venom, this peptide has been engineered for enhanced stability, making it a robust molecular probe and a potential therapeutic agent. This document provides a comprehensive overview of the origin, chemical synthesis, and biological activity of this compound, with a focus on the technical details relevant to researchers in pharmacology and drug development.

Origin and Development

Tertiapin, the parent molecule of this compound, is a naturally occurring peptide isolated from the venom of the European honey bee, Apis mellifera.[1] It is a potent blocker of certain types of potassium channels.[1] However, the natural form of tertiapin contains a methionine residue at position 13, which is susceptible to oxidation.[1][2] This oxidation can significantly reduce the peptide's ability to block its target channels, thereby limiting its utility in research and therapeutic development.[1][2][3]

To address this stability issue, a synthetic analog, this compound, was developed.[2][4] In this compound, the methionine at position 13 is replaced with a glutamine residue.[2][5][6] This single amino acid substitution renders the peptide resistant to oxidation without altering its affinity or specificity for its target channels.[2][7] This enhanced stability makes this compound a more reliable and effective tool for studying Kir channels.[1]

Physicochemical Properties and Biological Activity

This compound is a 21-amino acid peptide with two disulfide bridges.[8] Its primary sequence and key physicochemical properties are summarized in the table below.

PropertyValueReference
Amino Acid Sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys[9]
Molecular Formula C106H175N35O24S4[8][9]
Molecular Weight ~2452 Da[8][9]
Solubility Soluble in water and saline buffers[8][9]
Purity Typically >95% (via HPLC)[9]

This compound is a high-affinity blocker of several types of inward-rectifier potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels.[1] Its inhibitory activity is summarized in the following table.

Target ChannelDissociation Constant (Kd) / IC50Reference
Kir1.1 (ROMK1) ~1.3-2 nM (Kd)[5][6][8][9][10][11]
Kir3.1/3.4 (GIRK1/4) ~8-13.3 nM (Kd)[5][6][8][9][10][11]
Kir3.1/3.2 (GIRK1/2) ~270 nM (Kd)[5][6][8][9]
BK Channels (KCa1.1) ~5 nM (IC50)[5][6][8][9]

Synthesis of this compound

This compound is chemically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[1] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound

This protocol is a representative example based on standard Fmoc-SPPS procedures.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification:

    • Filter the cleavage mixture to remove the resin.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Wash the pellet with cold ether and air dry.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify it using reverse-phase HPLC.

  • Folding and Lyophilization:

    • The purified linear peptide is subjected to oxidative folding conditions to form the two disulfide bridges. This typically involves dissolving the peptide at a low concentration in a buffer that promotes disulfide bond formation (e.g., a redox buffer system).

    • The folded this compound is then purified by HPLC and lyophilized to obtain a stable powder.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by physically occluding the pore of the target potassium channels.[1] The C-terminal α-helix of the peptide is thought to insert into the external vestibule of the channel, thereby blocking the passage of potassium ions.[1][7]

TertiapinQ_Mechanism TertiapinQ This compound Pore Pore TertiapinQ->Pore Binds to outer vestibule Blockage Pore Blockage K_flow_stop Cessation of K+ Efflux Blockage->K_flow_stop results in Pore->Blockage leads to

Functional Characterization: Two-Electrode Voltage Clamp (TEVC)

The functional effects of this compound on potassium channels are commonly studied using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.[2][3][12]

Experimental Protocol Outline:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific potassium channel subunits of interest (e.g., Kir1.1, Kir3.1/3.4).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.

  • TEVC Recording:

    • An oocyte is placed in a recording chamber and perfused with a recording solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit channel currents.

    • This compound is applied to the bath at various concentrations, and the resulting inhibition of the potassium current is measured.

  • Data Analysis: The concentration-response data is fitted to determine the IC50 or Kd value for this compound on the specific channel.

Applications in Research and Drug Development

This compound's high affinity and selectivity for specific Kir channels make it an invaluable tool for:

  • Target validation: Elucidating the physiological and pathophysiological roles of Kir channels in various tissues, including the heart, brain, and kidney.

  • Drug screening: Serving as a reference compound in high-throughput screening assays to identify novel modulators of Kir channels.

  • Structure-function studies: Probing the molecular determinants of toxin-channel interactions.

The stability and potent inhibitory activity of this compound also make it an attractive candidate for development as a therapeutic agent for conditions where Kir channel overactivity is implicated, such as certain cardiac arrhythmias.

Conclusion

This compound represents a significant advancement over its natural predecessor, offering researchers a stable and potent tool to investigate the function of inward-rectifier potassium channels. Its well-defined origin, established synthetic route, and potent biological activity underscore its importance in both basic research and the early stages of drug discovery.

Synthesis_Workflow start Start: Rink Amide Resin spps Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin & Side-Chain Deprotection spps->cleavage purification1 Crude Peptide Purification (Reverse-Phase HPLC) cleavage->purification1 folding Oxidative Folding (Disulfide Bond Formation) purification1->folding purification2 Final Purification of Folded this compound (HPLC) folding->purification2 end Lyophilized this compound purification2->end

References

Tertiapin-Q: A High-Affinity Blocker of Inwardly Rectifying Potassium (Kir) Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tertiapin-Q is a potent and selective peptide inhibitor of specific subtypes of inwardly rectifying potassium (Kir) channels. Derived from the venom of the European honey bee (Apis mellifera), this compound is a synthetically stabilized analog of tertiapin, where a methionine residue has been replaced with glutamine to prevent oxidation. This modification enhances its stability and makes it a reliable tool for investigating the physiological and pathophysiological roles of Kir channels. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, relevant experimental protocols, and its application in studying Kir channel-mediated signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect by physically occluding the ion conduction pore of sensitive Kir channels. The peptide's C-terminal α-helix inserts into the external vestibule of the channel, thereby blocking the passage of potassium ions. This blockade is highly potent, with affinities in the nanomolar range for specific Kir channel subtypes. The interaction is a bimolecular reaction with a one-to-one stoichiometry, meaning one this compound molecule binds to and blocks one Kir channel tetramer.[1]

The primary targets of this compound are G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and the renal outer medullary potassium (ROMK or Kir1.1) channel. GIRK channels are crucial regulators of cellular excitability in various tissues, including the heart and brain. They are activated by the Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs).

Signaling Pathway: GPCR-Mediated GIRK Channel Activation

The activation of GIRK channels is a classic example of a membrane-delimited signaling pathway. The binding of an agonist to a Gi/o-coupled GPCR triggers a conformational change in the receptor, leading to the exchange of GDP for GTP on the associated Gα subunit. This causes the dissociation of the Gα(GTP) and Gβγ subunits. The freed Gβγ dimer then directly binds to the GIRK channel, causing it to open and leading to an outward potassium current, which hyperpolarizes the cell membrane and reduces excitability. This compound blocks this final step by occluding the channel pore.

GPCR_GIRK_Signaling GPCR-Mediated GIRK Channel Activation and Inhibition by this compound GPCR Gi/o-Coupled Receptor (GPCR) G_protein Heterotrimeric G-protein (Gαβγ) GPCR->G_protein 2. Activation GIRK_channel GIRK Channel (Kir3.x) G_protein->GIRK_channel 3. Gβγ binding & activation GDP GDP G_protein->GDP K_ion_out K+ GIRK_channel->K_ion_out 4. K+ Efflux TertiapinQ This compound TertiapinQ->GIRK_channel Blockade Agonist Agonist Agonist->GPCR GTP GTP GTP->G_protein Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization

GPCR-GIRK signaling pathway and its inhibition by this compound.

Quantitative Data and Selectivity Profile

This compound exhibits high affinity for a select group of Kir channels. Its selectivity is a key feature for its use as a pharmacological tool. The following tables summarize the available quantitative data on the inhibitory activity of this compound against various ion channels.

Channel SubtypeAlternative NameSpeciesKi (nM)Kd (nM)IC50 (nM)Reference(s)
Kir1.1 ROMK1Rat1.3~2-[2]
Kir3.1/3.4 GIRK1/4Rat13.3~81.4 (HL-1 cells)[2][3]
Kir3.1/3.2 GIRK1/2Mouse-~270102 (AtT20 cells)[3][4]
Kir2.1 IRK1-->2000>10,000[2][5]
Kir4.1 ---->10,000[6]
Kir6.2/SUR1 KATP--->10,000[6]
BK KCa1.1Human--~5[4]

Ki (Inhibition constant), Kd (Dissociation constant), and IC50 (Half-maximal inhibitory concentration) values are indicators of inhibitory potency, with lower values indicating higher affinity/potency.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to study Kir channel function.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for studying the pharmacology of heterologously expressed ion channels.

a) Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from female Xenopus laevis.

  • Defolliculate the oocytes by incubation in a collagenase solution (e.g., 1-2 mg/mL in a calcium-free solution) for 1-2 hours at room temperature with gentle agitation.

  • Manually select healthy oocytes and inject them with 50 nL of cRNA encoding the Kir channel subunits of interest (e.g., Kir1.1 or a combination of Kir3.x subunits) at a concentration of 0.02-1.0 µg/µL.

  • Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 18°C for 2-7 days to allow for channel expression.

b) Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a high potassium external solution (e.g., 96 mM KCl, 2 mM NaCl, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2.0 MΩ), one for voltage sensing and one for current injection.

  • Clamp the membrane potential at a holding potential where the channels are not active (e.g., 0 mV in symmetrical potassium).

  • Apply voltage steps to elicit Kir currents. A typical protocol for Kir1.1 would be to step from a holding potential of 0 mV to various test potentials between -100 mV and +60 mV.

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing varying concentrations of this compound to determine the dose-dependent inhibition and calculate the IC50.

Whole-Cell Patch-Clamp of Mammalian Cells

This technique allows for the study of Kir channels in a more physiological cellular environment, either in cell lines expressing recombinant channels or in primary cells.

a) Cell Preparation:

  • Culture HEK293 cells (or another suitable cell line) and transiently or stably transfect them with the cDNA encoding the Kir channel subunits.

  • Plate the cells onto glass coverslips 24-48 hours before the experiment.

b) Electrophysiological Recording:

  • Place a coverslip with adherent cells into a recording chamber on an inverted microscope and perfuse with an external solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Pull patch pipettes from borosilicate glass (resistance 3-5 MΩ) and fill with an internal solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).

  • Approach a cell with the patch pipette and form a gigaseal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV and apply a voltage ramp (e.g., from -120 mV to +60 mV over 500 ms) to elicit Kir currents.

  • Apply this compound via the perfusion system to characterize its inhibitory effects.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for a specific Kir channel.

a) Membrane Preparation:

  • Homogenize cells or tissues expressing the Kir channel of interest in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash and resuspend the membrane pellet in an appropriate assay buffer.

b) Binding Assay:

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand that binds to the target Kir channel (e.g., a radiolabeled form of a known Kir channel ligand).

  • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for using this compound to pharmacologically isolate and characterize GIRK currents in a neuronal context.

Experimental_Workflow Workflow for Isolating GIRK Currents Using this compound cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis Cell_Culture Neuronal Culture or Brain Slice Prep Electrophysiology_Setup Whole-Cell Patch-Clamp Setup Cell_Culture->Electrophysiology_Setup Baseline 1. Record Baseline K+ Currents Electrophysiology_Setup->Baseline Agonist_Application 2. Apply GPCR Agonist (e.g., Baclofen for GABA-B R) Baseline->Agonist_Application Record_GIRK 3. Record Agonist-Induced Outward Current Agonist_Application->Record_GIRK TertiapinQ_Application 4. Apply this compound Record_GIRK->TertiapinQ_Application Subtract_Currents 6. Subtract Post-TQ Current from Agonist-Induced Current Record_GIRK->Subtract_Currents Record_Block 5. Record in Presence of This compound TertiapinQ_Application->Record_Block Record_Block->Subtract_Currents Isolate_GIRK Isolated GIRK Current Subtract_Currents->Isolate_GIRK Characterize Characterize GIRK Properties Isolate_GIRK->Characterize

Using this compound to isolate and characterize GIRK channel currents.

Conclusion

This compound is an invaluable pharmacological tool for the study of Kir1.1 and Kir3.x channels. Its high affinity and selectivity, combined with its enhanced stability, make it a superior choice over its native counterpart, tertiapin. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of Kir channels in health and disease, and to aid in the development of novel therapeutics targeting these important ion channels.

References

Tertiapin-Q: A High-Affinity Probe for Elucidating G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of cellular excitability in various tissues, including the heart and brain. Their dysfunction is implicated in a range of pathologies, making them a key target for therapeutic intervention. A pivotal tool in the study of these channels is tertiapin-Q, a stable and potent peptide blocker. This guide provides a comprehensive overview of the role of this compound in GIRK channel research, detailing its mechanism of action, specificity, and application in key experimental protocols. Quantitative data on its binding affinities are presented for comparative analysis, and detailed methodologies for its use in electrophysiology and cell surface protein analysis are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application.

Introduction: The Significance of this compound in GIRK Channel Research

G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are a family of ion channels that are activated by the Gβγ subunits of G-proteins following the stimulation of G-protein-coupled receptors (GPCRs).[1] This activation leads to an outward potassium current, hyperpolarizing the cell membrane and reducing cellular excitability.[1][2] GIRK channels are heterotetramers composed of different combinations of four subunits (GIRK1-4) and are key effectors in inhibitory signaling pathways.[3]

Tertiapin, a 21-amino acid peptide from honeybee venom, was identified as a potent blocker of inwardly rectifying potassium (Kir) channels.[4] However, its utility in research was limited by the oxidation of a methionine residue.[4] To overcome this, this compound was synthesized, with the methionine at position 13 replaced by glutamine.[4] This modification renders the peptide resistant to oxidation without altering its function, making it a more reliable and stable tool for research.[4][5] this compound acts as a pore blocker, with its α-helix physically occluding the external vestibule of the channel.[4][5] Its high affinity and specificity for certain Kir channels, particularly GIRK channels, have made it an indispensable tool for isolating and characterizing GIRK channel currents and elucidating their physiological roles.

Quantitative Data: Binding Affinities of this compound

The efficacy and specificity of this compound as a GIRK channel blocker are underscored by its binding affinities for various channel subtypes. The following table summarizes key quantitative data from the literature, providing a comparative overview for experimental design.

Channel SubtypeAnimal SpeciesExpression SystemMethodAffinity (Kd/Ki/IC50)Reference
GIRK1/GIRK4 (IKACh)---Kd = ~8 nM[4][6]
GIRK1/GIRK4MouseHL-1 cellsFluorescence AssayIC50 = 1.4 nM[7]
GIRK1/GIRK2Mouse--Kd = ~270 nM[6]
GIRK1/GIRK2MouseXenopus oocytesTwo-Electrode Voltage Clamp-[8][9]
ROMK1 (Kir1.1)---Kd = ~2 nM, Ki = 1.3 nM[4][10][11]
BK (KCa1.1)HumanXenopus oocytesTwo-Electrode Voltage ClampIC50 = ~5.8 nM[4][6][8]
Kir2.1---Low affinity[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to study GIRK channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is fundamental for characterizing the biophysical and pharmacological properties of ion channels expressed in a heterologous system.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired GIRK channel subunits. Incubate the oocytes for 2-7 days at 16-18°C to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

    • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

    • Clamp the membrane potential to a holding potential of -80 mV.

    • Apply voltage steps or ramps to elicit GIRK channel currents.

  • This compound Application:

    • Prepare stock solutions of this compound in the recording buffer.

    • Apply this compound to the bath at the desired concentration.

    • Record the inhibition of the GIRK channel current. The time to reach steady-state block can vary, with some studies indicating a minimal stimulation of less than a minute for GIRK channels.[4]

  • Data Analysis: Measure the current amplitude before and after this compound application to determine the percentage of block and calculate IC50 values.

Whole-Cell Patch-Clamp Recording in Mammalian Cells

This technique allows for the recording of GIRK channel activity in a more native cellular environment or in transfected mammalian cell lines.

Methodology:

  • Cell Preparation: Culture cells (e.g., HEK293, AtT-20, or primary neurons) expressing the GIRK channels of interest on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, 0.1 GTP, and 3 ATP, with the pH adjusted to 7.3 with KOH.

  • Recording:

    • Place a coverslip with cells in a recording chamber on an inverted microscope and perfuse with an external solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH).

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

  • GIRK Channel Activation and Block:

    • Activate GIRK channels by including a GPCR agonist (e.g., acetylcholine or somatostatin) in the external solution.[7]

    • Apply this compound to the perfusion solution to block the activated GIRK currents.

  • Data Analysis: Analyze the current-voltage relationship and the extent of block by this compound.

Cell Surface Biotinylation Assay

This assay is used to determine the amount of GIRK channel protein expressed on the cell surface.

Methodology:

  • Cell Culture: Grow cells expressing the GIRK channels of interest to confluency.

  • Biotinylation:

    • Wash cells twice with ice-cold PBS.

    • Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.

    • Quench the reaction by washing the cells with a quenching buffer (e.g., PBS containing 100 mM glycine).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Streptavidin Pulldown:

    • Incubate the cell lysate with streptavidin-agarose beads overnight at 4°C to capture the biotinylated surface proteins.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Western Blotting:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the GIRK channel subunits of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in GIRK channel research involving this compound.

GIRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Acetylcholine) GPCR GPCR (e.g., M2 Muscarinic) Agonist->GPCR TertiapinQ This compound GIRK GIRK Channel (e.g., GIRK1/4) TertiapinQ->GIRK blocks G_protein Heterotrimeric G-protein (Gαβγ) GPCR->G_protein activates Effector Cellular Response (Hyperpolarization) GIRK->Effector K+ efflux G_alpha Gα-GTP G_protein->G_alpha dissociates G_betagamma Gβγ G_protein->G_betagamma G_betagamma->GIRK activates

Caption: GIRK Channel Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., Oocyte injection or cell line transfection) Recording_Setup Electrophysiological Setup (e.g., TEVC or Patch-Clamp) Cell_Prep->Recording_Setup Basal_Current Record Basal GIRK Current Recording_Setup->Basal_Current Agonist_App Apply GPCR Agonist Basal_Current->Agonist_App Activated_Current Record Activated GIRK Current Agonist_App->Activated_Current TertiapinQ_App Apply this compound Activated_Current->TertiapinQ_App Blocked_Current Record Blocked GIRK Current TertiapinQ_App->Blocked_Current Analysis Calculate % Inhibition and IC50 Blocked_Current->Analysis

Caption: Experimental Workflow for Characterizing GIRK Channels using this compound.

Conclusion

This compound stands out as a highly valuable pharmacological tool for the investigation of GIRK channels. Its stability, high affinity, and specificity make it an excellent choice for a wide range of experimental applications, from basic channel characterization to more complex physiological studies. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their efforts to unravel the complexities of GIRK channel function and their role in health and disease, ultimately paving the way for the development of novel therapeutics.

References

Tertiapin-Q: A Technical Guide to its Interaction with Target Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q (TPN-Q) is a synthetic, oxidation-resistant analog of tertiapin, a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera). The substitution of methionine at position 13 with glutamine confers stability to the peptide without compromising its biological activity, making it a valuable tool for neuropharmacology and cardiovascular research.[1] This technical guide provides an in-depth overview of this compound's target ion channels, binding sites, and the experimental methodologies used to characterize these interactions.

Target Ion Channels and Binding Affinity

This compound is a potent blocker of specific subtypes of inwardly rectifying potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels.[1][2] Its high affinity and selectivity for certain channel subtypes make it a critical pharmacological probe for dissecting the physiological roles of these channels.

Quantitative Binding Data

The binding affinities of this compound for its primary molecular targets have been quantified using various experimental techniques, including electrophysiology and radioligand binding assays. The following tables summarize the key quantitative data.

Target Ion ChannelSubunitsAlternative NamesBinding Affinity (Ki)IC50SpeciesExperimental SystemReference
Kir1.1 KCNJ1ROMK11.3 nM[3]
Kir3.1/3.4 KCNJ3/KCNJ5GIRK1/4, IKACh13.3 nM~8 nMRabbitCardiac Myocytes[3][4]
Kir3.1/3.2 KCNJ3/KCNJ6GIRK1/2~270 nM (Kd)MouseXenopus Oocytes[5]
BK Channel KCNMA1MaxiK, Slo1~5.8 nMHumanXenopus Oocytes[1][5]

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of binding affinity and potency, respectively. Kd (dissociation constant) is another measure of affinity.

Binding Sites and Mechanism of Action

Inwardly Rectifying Potassium (Kir) Channels

This compound physically occludes the pore of Kir channels.[1] Mutagenesis studies have revealed that the C-terminal α-helix of this compound inserts into the external vestibule of the channel, thereby blocking the conduction of potassium ions.[6][7] The interaction is stoichiometric, with one molecule of this compound binding to one channel tetramer.[6][8] Specific residues in the pore-forming region of the Kir channel are critical for this interaction.

Large-Conductance Calcium-Activated Potassium (BK) Channels

The blockade of BK channels by this compound is more complex, exhibiting voltage, concentration, and use-dependence.[2][9] This suggests a different binding mechanism compared to its interaction with Kir channels. The blockade is more pronounced with repeated channel activation, indicating that the binding site may become more accessible when the channel is in an open or activated state.[2]

Signaling Pathways

The ion channels targeted by this compound are integral components of crucial signaling pathways in various cell types, particularly in the nervous and cardiovascular systems.

GIRK Channel Signaling in Neurons

G-protein coupled inwardly rectifying potassium (GIRK) channels are key effectors in inhibitory neurotransmission.[2][6] They are activated by Gβγ subunits released from Gi/o-coupled receptors upon binding of neurotransmitters like GABA (via GABAB receptors), dopamine (via D2 receptors), and acetylcholine (via M2 receptors).[6] Activation of GIRK channels leads to an efflux of K+, hyperpolarizing the neuron and making it less likely to fire an action potential. This compound blocks this inhibitory effect.

GIRK_Signaling cluster_receptor GPCR Activation cluster_gprotein G Protein Cycle cluster_channel Channel Modulation Neurotransmitter Neurotransmitter (e.g., GABA, Dopamine) GPCR G protein-coupled Receptor (Gi/o) Neurotransmitter->GPCR binds G_protein Gαβγ GPCR->G_protein activates G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GIRK_channel GIRK Channel G_beta_gamma->GIRK_channel activates K_efflux K+ Efflux GIRK_channel->K_efflux leads to Hyperpolarization Hyperpolarization (Inhibition) K_efflux->Hyperpolarization TertiapinQ This compound TertiapinQ->GIRK_channel blocks

GIRK Channel Signaling Pathway
BK Channel Role in Neuronal Action Potential

BK channels are activated by both membrane depolarization and intracellular calcium, positioning them to regulate neuronal excitability.[1] They contribute to the repolarization phase of the action potential and the subsequent fast afterhyperpolarization (AHP).[8][9] By blocking BK channels, this compound can prolong the action potential duration and reduce the AHP, leading to increased neuronal excitability.[2]

BK_Action_Potential cluster_AP Action Potential Phases cluster_BK BK Channel Activity Depolarization Depolarization (Na+ influx) BK_Channel BK Channel Depolarization->BK_Channel activate Ca_influx Ca2+ Influx Depolarization->Ca_influx triggers Repolarization Repolarization (K+ efflux) AHP Afterhyperpolarization BK_Channel->Repolarization contributes to BK_Channel->AHP mediates fast Ca_influx->BK_Channel activate TertiapinQ This compound TertiapinQ->BK_Channel blocks

Role of BK Channels in Action Potentials

Experimental Protocols

The characterization of this compound's interaction with ion channels relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the heterologous expression and functional characterization of ion channels.

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from female Xenopus laevis frogs.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

  • Inject cRNA encoding the ion channel subunits of interest into the oocyte cytoplasm using a nanoliter injector.

  • Incubate the injected oocytes for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

  • Clamp the membrane potential at a holding potential (e.g., -80 mV).

  • Apply a series of voltage steps to elicit ion channel currents.

  • Record currents in the absence and presence of various concentrations of this compound to determine its inhibitory effect.

TEVC_Workflow Oocyte_Harvest Harvest Oocytes (Xenopus laevis) cRNA_Injection Inject Ion Channel cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate (2-5 days) cRNA_Injection->Incubation TEVC_Recording Two-Electrode Voltage Clamp Recording Incubation->TEVC_Recording Data_Analysis Data Analysis (IC50 determination) TEVC_Recording->Data_Analysis

TEVC Experimental Workflow
Patch-Clamp Electrophysiology

Patch-clamp allows for the recording of ion channel activity from a small patch of membrane or the whole cell.

1. Cell Preparation:

  • Culture mammalian cells (e.g., HEK293, CHO) or use primary cells (e.g., neurons, cardiomyocytes).

  • Transfect cells with plasmids encoding the ion channel of interest, if not endogenously expressed.

2. Recording:

  • Position a fire-polished glass micropipette filled with an appropriate internal solution onto the surface of a cell.

  • Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • To achieve the whole-cell configuration, apply a brief pulse of suction to rupture the membrane patch.

  • Clamp the cell at a desired voltage and apply voltage protocols to elicit currents.

  • Perfuse the cell with an external solution containing this compound to measure its effect on channel activity.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in the binding of this compound to the ion channel.

1. Mutagenesis:

  • Start with a plasmid containing the wild-type cDNA of the ion channel subunit.

  • Design primers containing the desired mutation.

  • Use PCR to amplify the entire plasmid, incorporating the mutagenic primers.

  • Digest the parental, non-mutated DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transform the mutated plasmid into competent E. coli for amplification.

2. Functional Analysis:

  • Isolate the mutated plasmid DNA and verify the mutation by sequencing.

  • Express the mutated channel in an appropriate system (e.g., Xenopus oocytes or mammalian cells).

  • Use electrophysiology (TEVC or patch-clamp) to assess the effect of the mutation on the binding affinity of this compound. A significant change in affinity suggests the mutated residue is involved in binding.

Mutagenesis_Logic WT_Plasmid Wild-Type Channel Plasmid Mutagenesis Site-Directed Mutagenesis (PCR) WT_Plasmid->Mutagenesis Expression Express Mutant Channel (e.g., Oocytes) Mutagenesis->Expression Electrophysiology Electrophysiological Recording with TPN-Q Expression->Electrophysiology Affinity_Change Change in TPN-Q Affinity? Electrophysiology->Affinity_Change Conclusion_Yes Residue is likely involved in binding Affinity_Change->Conclusion_Yes Yes Conclusion_No Residue is likely not directly involved in binding Affinity_Change->Conclusion_No No

Logic of Site-Directed Mutagenesis Studies

Conclusion

This compound is a highly valuable pharmacological tool for the study of Kir and BK potassium channels. Its stability and well-characterized interactions with these channels allow researchers to probe their physiological and pathophysiological roles with high precision. The experimental methodologies outlined in this guide provide a framework for further investigation into the molecular pharmacology of this compound and the development of novel therapeutics targeting these important ion channels.

References

Tertiapin-Q: A Technical Guide to its Enhanced Stability and Oxidation Resistance for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tertiapin-Q (TPN-Q) is a synthetic analogue of the bee venom peptide tertiapin, engineered for enhanced stability and resistance to oxidation. By substituting the oxidation-prone methionine at position 13 with glutamine, this compound overcomes a significant liability of the native peptide, making it a more robust and reliable tool for therapeutic development. This technical guide provides an in-depth analysis of the stability and oxidation resistance of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the signaling pathways of its primary targets: inwardly rectifying potassium (Kir) channels, including G protein-coupled inwardly rectifying potassium (GIRK) and renal outer medullary potassium (ROMK) channels, as well as big potassium (BK) channels. This document is intended to serve as a comprehensive resource for researchers and drug developers exploring the therapeutic potential of this compound.

Introduction to this compound

Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee, Apis mellifera. It is a potent blocker of specific potassium channels, which play crucial roles in various physiological processes. However, the presence of a methionine residue at position 13 (Met13) makes the native peptide susceptible to oxidation, which can significantly reduce its biological activity and therapeutic potential.[1][2]

To address this limitation, this compound was developed. In this synthetic derivative, the Met13 residue is replaced by glutamine (Gln or Q). This single amino acid substitution renders the peptide resistant to oxidation without compromising its high affinity and selectivity for its target channels.[1][3] this compound retains the ability to potently block both Kir and BK channels, making it an attractive candidate for investigating the physiological roles of these channels and for the development of novel therapeutics targeting a range of conditions, including cardiac arrhythmias and neurological disorders.[4][5][6]

Stability and Oxidation Resistance of this compound

The primary advantage of this compound over its native counterpart is its enhanced stability, specifically its resistance to oxidation.

Oxidation Resistance

The methionine residue in native tertiapin is readily oxidized, particularly by air, which can significantly diminish its channel-blocking activity.[2][7] The sulfur-containing side chain of methionine is susceptible to oxidation to methionine sulfoxide, altering the peptide's conformation and its interaction with the target channel. The substitution of methionine with glutamine in this compound eliminates this primary site of oxidation, resulting in a non-oxidizable and more stable molecule.[3] This enhanced stability is a critical attribute for a therapeutic peptide, ensuring consistent potency and a longer shelf-life.

While direct comparative quantitative studies on the oxidation rates of tertiapin versus this compound are not extensively detailed in the available literature, the qualitative improvement is a well-established principle in peptide chemistry and is the foundational rationale for the development of this compound.[1][3]

Chemical and Serum Stability

Product datasheets for commercially available this compound recommend storage at -20°C or -80°C to ensure long-term stability.

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily focusing on its binding affinities for its target channels.

Target Channel Parameter Value Reference
ROMK1 (Kir1.1)Ki1.3 nM[4][6]
GIRK1/4 (Kir3.1/3.4)Ki13.3 nM[4][6]
GIRK1/2 (Kir3.1/3.2)Kd~270 nM[7]
BK (KCa1.1)IC50~5 nM[7]

Ki: Inhibition constant; Kd: Dissociation constant; IC50: Half maximal inhibitory concentration.

Property Parameter Value Reference
Molecular Weight2452.00 Da
Purity (typical)≥95% (HPLC)[4][6]
SolubilityIn waterSoluble to 2 mg/ml[4][6]

Note: Quantitative data on half-life and degradation rates for this compound are not extensively available in the reviewed literature.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the assessment of this compound's stability and activity.

Serum Stability Assay using HPLC

This protocol is adapted from a method used for a related peptide and is suitable for assessing the stability of this compound in a biological matrix.

Objective: To determine the in vitro stability of this compound in the presence of serum.

Materials:

  • This compound

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Incubator (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS) at a known concentration.

  • Incubate a defined amount of the this compound stock solution with a specific volume of serum (e.g., a 1:1 ratio) at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • To stop the enzymatic degradation, precipitate the serum proteins by adding a quenching agent like 15% trichloroacetic acid (TCA) and vortexing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant containing the peptide and its potential degradation products.

  • Analyze the supernatant by reverse-phase HPLC. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of remaining this compound over time to determine its stability and half-life in serum.

Assessment of Oxidation Resistance by Mass Spectrometry

This protocol outlines a general approach for comparing the oxidation susceptibility of a peptide like native tertiapin with its oxidation-resistant analogue, this compound.

Objective: To qualitatively and quantitatively assess the oxidation of tertiapin and the resistance of this compound to oxidation.

Materials:

  • Native tertiapin and this compound

  • Hydrogen peroxide (H₂O₂) or other oxidizing agents

  • L-methionine (to quench the oxidation reaction)

  • Denaturing, reducing, and alkylating agents (e.g., DTT, iodoacetamide)

  • Trypsin or other suitable protease

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Incubate both native tertiapin and this compound under forced oxidation conditions (e.g., with a low concentration of H₂O₂ at 37°C for a defined period). A control group with no oxidizing agent should be included.

  • Quench the oxidation reaction by adding an excess of L-methionine.

  • Denature, reduce, and alkylate the peptide samples.

  • Digest the peptides into smaller fragments using a protease like trypsin.

  • Analyze the resulting peptide fragments by LC-MS/MS.

  • In the mass spectrometer, look for mass shifts indicative of oxidation. The oxidation of a methionine residue results in a mass increase of 16 Da.

  • Compare the mass spectra of the oxidized native tertiapin with this compound. The presence of a +16 Da peak in the fragment containing Met13 of native tertiapin and its absence in the corresponding fragment of this compound would confirm the latter's resistance to oxidation at this site.

  • Relative quantification of the oxidized versus non-oxidized peptide can be achieved by comparing the peak areas of the corresponding ions in the mass chromatogram.

Signaling Pathways and Experimental Workflows

This compound exerts its effects by blocking specific potassium channels. Understanding the signaling pathways in which these channels are involved is crucial for elucidating its mechanism of action.

GIRK Channel Signaling Pathway

G protein-coupled inwardly rectifying potassium (GIRK) channels are activated by the Gβγ subunits of Gi/o proteins following the activation of G protein-coupled receptors (GPCRs). This leads to membrane hyperpolarization and a decrease in cellular excitability.

GIRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Acetylcholine) GPCR GPCR (e.g., M2 Muscarinic Receptor) Agonist->GPCR Binds G_protein Gi/o Protein (αβγ) GPCR->G_protein Activates GIRK GIRK Channel (Kir3.x) Hyperpolarization Membrane Hyperpolarization GIRK->Hyperpolarization TertiapinQ This compound TertiapinQ->GIRK Blocks G_alpha Gα-GTP G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to G_betagamma->GIRK Activates

GIRK Channel Activation and Inhibition by this compound
ROMK Channel Function

Renal outer medullary potassium (ROMK) channels are crucial for potassium homeostasis in the kidneys. Their activity is regulated by intracellular factors such as ATP.

ROMK_Function cluster_lumen Apical Membrane (Lumen) cluster_cell Principal Cell (Kidney) ROMK ROMK Channel (Kir1.1) K_ion_out Urinary K+ ROMK->K_ion_out K+ Secretion TertiapinQ This compound TertiapinQ->ROMK Blocks K_ion_in Intracellular K+ K_ion_in->ROMK ATP Intracellular ATP ATP->ROMK Inhibits

ROMK Channel Function and Inhibition by this compound
BK Channel Activation Pathway

Big potassium (BK) channels are activated by both membrane depolarization and increases in intracellular calcium concentration, playing a key role in regulating neuronal excitability and smooth muscle tone.

BK_Channel_Activation cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_response Cellular Response BK_Channel BK Channel (KCa1.1) Hyperpolarization Membrane Repolarization/ Hyperpolarization BK_Channel->Hyperpolarization K+ Efflux leads to TertiapinQ This compound TertiapinQ->BK_Channel Blocks Depolarization Membrane Depolarization Depolarization->BK_Channel Activates Ca_Influx Increased Intracellular Ca2+ Ca_Influx->BK_Channel Activates

BK Channel Activation and Inhibition by this compound
Experimental Workflow for Stability and Activity Assessment

The following diagram illustrates a logical workflow for the comprehensive evaluation of a peptide therapeutic like this compound.

Experimental_Workflow Peptide_Synthesis This compound Synthesis and Purification QC Quality Control (HPLC, Mass Spec) Peptide_Synthesis->QC Stability_Assays Stability Assessment QC->Stability_Assays Activity_Assays In Vitro Activity (Electrophysiology) QC->Activity_Assays Oxidation_Assay Forced Oxidation (Mass Spec) Stability_Assays->Oxidation_Assay Serum_Stability Serum Incubation (HPLC) Stability_Assays->Serum_Stability pH_Temp_Stability pH and Temperature Stress Tests Stability_Assays->pH_Temp_Stability In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Serum_Stability->In_Vivo_Studies Channel_Block Potency and Selectivity on Target Channels Activity_Assays->Channel_Block Channel_Block->In_Vivo_Studies

Workflow for this compound Evaluation

Conclusion

This compound represents a significant advancement over its native counterpart, offering enhanced stability and resistance to oxidation, which are critical attributes for a viable therapeutic candidate. Its high affinity and selectivity for key potassium channels, including GIRK, ROMK, and BK channels, position it as a valuable tool for both basic research and clinical development. This technical guide has provided a comprehensive overview of the stability and oxidation resistance of this compound, along with relevant quantitative data, experimental protocols, and visualizations of its target signaling pathways. As research into the therapeutic applications of potassium channel modulators continues, the robust and reliable nature of this compound will undoubtedly facilitate further discoveries and the development of novel treatments for a variety of diseases.

References

The Physiological Effects of Blocking Kir Channels with Tertiapin-Q: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in regulating cellular excitability and potassium homeostasis across a multitude of physiological systems. Their unique property of conducting potassium ions more readily into the cell than out of it contributes to setting the resting membrane potential and shaping the action potential waveform in excitable cells such as neurons and cardiomyocytes. The discovery and characterization of selective blockers for these channels are paramount for dissecting their physiological roles and for the development of novel therapeutics. Tertiapin-Q, a synthetic and more stable analog of the bee venom toxin tertiapin, has emerged as a potent and valuable tool for studying Kir channels. This technical guide provides a comprehensive overview of the physiological effects of blocking Kir channels with this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action of this compound

This compound is a 21-amino acid peptide that acts as a high-affinity pore blocker of specific Kir channel subtypes.[1][2] It is a derivative of tertiapin where the methionine at position 13 has been replaced with glutamine to prevent oxidation, thereby increasing its stability for experimental use.[1] The blocking mechanism involves the physical occlusion of the channel pore, preventing the flux of potassium ions.[2]

Quantitative Data: this compound Affinity for Kir and Off-Target Channels

This compound exhibits high affinity for several Kir channel subtypes, as well as a notable off-target effect on large-conductance calcium-activated potassium (BK) channels. The binding affinities are summarized in the table below.

Channel SubtypeAlternative NameAffinity (Ki/Kd/IC50)Reference(s)
Kir1.1 ROMK1Kᵢ: 1.3 nM, K𝘥: ~2 nM[3],
Kir3.1/3.4 GIRK1/4, IKAChKᵢ: 13.3 nM, K𝘥: ~8 nM[3],
Kir3.1/3.2 GIRK1/2K𝘥: ~270 nM
Kir2.1 IRK1Low affinity[3]
BK Channel KCa1.1, MaxiKIC₅₀: ~5.8 nM[1]

Physiological Effects of Kir Channel Blockade by this compound

The blockade of Kir channels by this compound leads to a range of physiological effects, primarily observed in the cardiovascular and nervous systems, with emerging evidence of its role in other systems.

Cardiovascular System

In the heart, Kir channels, particularly Kir3.1/3.4 (GIRK1/4), are the components of the acetylcholine-activated potassium current (IKACh) which is crucial for the parasympathetic regulation of heart rate.

  • Heart Rate and Atrioventricular Conduction: Blockade of IKACh by this compound has been shown to increase heart rate and improve atrioventricular conduction, particularly in mouse models of bradycardia.[3] In guinea-pig atria, 300 nM this compound significantly reduced vagally-induced bradycardia, with the peak response being approximately 50% of that in control conditions.[4] In vivo studies in mice with sinus node dysfunction and atrioventricular block demonstrated that intraperitoneal injection of this compound (5 mg/kg) significantly improved heart rate and cardiac conduction.[5]

  • Action Potential Duration: By blocking the outward potassium current during the late phase of the action potential, this compound can prolong the action potential duration in cardiomyocytes.[6] This effect is more pronounced in atrial than in ventricular myocytes, where Kir2.1, a channel less sensitive to this compound, is the predominant inward rectifier.[3]

Nervous System

In the central and peripheral nervous systems, Kir3 (GIRK) channels are key effectors of many G-protein coupled receptors (GPCRs) for neurotransmitters like GABA, dopamine, serotonin, and opioids. Their activation typically leads to neuronal hyperpolarization and inhibition of neuronal activity.[7][8]

  • Neuronal Excitability: Blockade of GIRK channels by this compound can increase neuronal excitability by preventing the hyperpolarizing effect of inhibitory neurotransmitters.[7] This can lead to a prolongation of the action potential duration and a decrease in the afterhyperpolarization.[9]

  • Synaptic Plasticity: Studies in the hippocampus have shown that pharmacological modulation of GIRK channel activity with this compound can impact synaptic plasticity processes, such as long-term potentiation (LTP), which are crucial for learning and memory.[10]

  • Behavioral Effects: Intracerebroventricular injection of a this compound analog in mice has been shown to have an antidepressive effect in tail-suspension and forced swim tests.[11]

Renal System

Kir1.1 (ROMK) channels are highly expressed in the thick ascending limb and the cortical collecting duct of the nephron, where they play a critical role in potassium secretion and salt reabsorption.[12][13]

  • Potassium Homeostasis: Blockade of ROMK channels is expected to decrease renal potassium secretion, which could lead to hyperkalemia.[14] The physiological consequences of systemic this compound administration on renal function are an area of active investigation. Low extracellular potassium has been shown to inhibit ROMK activity, a process that can be mimicked by oxidative stress.[15]

Off-Target Effects

The most well-documented off-target effect of this compound is the blockade of large-conductance calcium-activated potassium (BK) channels.[1][9] This blockade is voltage-, concentration-, and use-dependent.[1] The inhibition of BK channels can also contribute to an increase in action potential duration and neuronal excitability.[1] It is crucial for researchers to consider this off-target activity when interpreting experimental results, especially in tissues where BK channels are prominently expressed.

Experimental Protocols

Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes
  • Method: Injection of cRNA encoding specific Kir channel subunits into Xenopus laevis oocytes allows for the functional expression and characterization of these channels in a controlled environment.

  • Workflow:

    Workflow for Kir channel expression and recording in Xenopus oocytes.
  • Solutions:

    • ND96 (low K+) solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES (pH 7.4 with NaOH).

    • High K+ solution (in mM): 2 NaCl, 96 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES (pH 7.4 with KOH).

  • Voltage-Clamp Protocol: A common protocol involves holding the oocyte at a potential of -80 mV and applying voltage steps or ramps to elicit inward and outward currents. For example, a ramp from -120 mV to +50 mV can be used to determine the current-voltage relationship.

Patch-Clamp Electrophysiology in Native Cardiomyocytes
  • Method: The patch-clamp technique allows for the recording of ionic currents from single cells or even single channels.

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., atria or ventricles of rabbit, guinea pig, or mouse).

  • Solutions:

    • Extracellular (Tyrode's) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES (pH 7.4 with NaOH).

    • Intracellular (pipette) solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH).

  • Recording Configuration: Whole-cell configuration is commonly used to record macroscopic currents.

  • Voltage-Clamp Protocol: To study IKACh, cells can be held at a negative potential (e.g., -40 mV) and currents can be activated by an agonist (e.g., acetylcholine or carbachol) before and after the application of this compound.

In Vivo Studies in Animal Models
  • Animal Models: Mouse models of bradycardia and sinus node dysfunction have been utilized to study the therapeutic potential of this compound.[5]

  • Administration: this compound is typically administered via intraperitoneal (i.p.) injection.

  • Dosage: Effective doses in mice have been reported to be in the range of 5-10 mg/kg.[5]

  • Monitoring: Physiological effects are often monitored using telemetric ECG recordings to measure heart rate and atrioventricular conduction intervals.

Signaling Pathways

G-Protein Mediated Activation of Kir3 (GIRK) Channels

Kir3 channels are canonical effectors of Gi/o-coupled GPCRs. The activation pathway is a classic example of a membrane-delimited signaling cascade.

GIRK_activation cluster_membrane Plasma Membrane GPCR GPCR (e.g., M2 Muscarinic) G_protein Heterotrimeric G-protein (Gαi/oβγ) GPCR->G_protein 2. Activation G_alpha Gαi/o-GTP G_protein->G_alpha 3. Dissociation G_betagamma Gβγ G_protein->G_betagamma 3. Dissociation GIRK Kir3 (GIRK) Channel (closed) GIRK_open Kir3 (GIRK) Channel (open) GIRK->GIRK_open Hyperpolarization Membrane Hyperpolarization GIRK_open->Hyperpolarization 5. K+ Efflux TertiapinQ This compound TertiapinQ->GIRK_open Blockade Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR 1. Binding G_betagamma->GIRK 4. Binding & Activation

G-protein coupled activation of Kir3 (GIRK) channels and its blockade by this compound.

Upon agonist binding to a Gi/o-coupled receptor, the associated heterotrimeric G-protein is activated, leading to the dissociation of the Gα-GTP and Gβγ subunits. The free Gβγ dimer then directly binds to the Kir3 channel, causing it to open and allow potassium efflux, which hyperpolarizes the cell membrane. This compound blocks the open channel, preventing this hyperpolarization.

Downstream Consequences of Kir Channel Blockade

The physiological outcome of Kir channel blockade by this compound is highly dependent on the specific channel subtype and the cellular context.

downstream_effects cluster_channels Kir Channel Subtypes cluster_effects Physiological Consequences TertiapinQ This compound Kir3 Kir3 (GIRK) TertiapinQ->Kir3 Blockade Kir1_1 Kir1.1 (ROMK) TertiapinQ->Kir1_1 Blockade Cardiomyocyte Cardiomyocyte: - Increased Heart Rate - Prolonged Action Potential Kir3->Cardiomyocyte Neuron Neuron: - Increased Excitability - Altered Synaptic Plasticity Kir3->Neuron Kidney_Cell Renal Tubule Cell: - Decreased K+ Secretion Kir1_1->Kidney_Cell

Downstream physiological consequences of Kir channel blockade by this compound.

In cardiomyocytes, blocking Kir3 channels counteracts the negative chronotropic effects of parasympathetic stimulation. In neurons, the same action reduces inhibitory postsynaptic potentials, leading to increased excitability. In the kidney, blocking Kir1.1 channels impairs the ability of the nephron to secrete potassium.

Conclusion

This compound is a powerful pharmacological tool for investigating the physiological and pathophysiological roles of Kir channels. Its high affinity for specific Kir subtypes, coupled with its stability, makes it an invaluable probe in both in vitro and in vivo studies. However, researchers must remain cognizant of its off-target effects on BK channels to ensure accurate interpretation of their findings. The continued use of this compound in conjunction with advanced electrophysiological and molecular techniques will undoubtedly further our understanding of Kir channel biology and pave the way for the development of novel therapeutic strategies targeting these important ion channels.

References

Methodological & Application

Application Notes and Protocols for Tertiapin-Q in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q (TPN-Q) is a synthetic, oxidation-resistant analog of tertiapin, a 21-amino acid peptide originally isolated from the venom of the European honeybee (Apis mellifera).[1][2][3] It is a potent and selective blocker of a subset of inwardly rectifying potassium (Kir) channels, making it an invaluable tool in the study of their physiological and pathophysiological roles. This compound is particularly effective against G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and the renal outer medullary potassium (ROMK or Kir1.1) channel.[1][4][5][6][7][8] This document provides detailed application notes and protocols for the effective use of this compound in patch-clamp electrophysiology experiments.

This compound's primary mechanism of action is the physical occlusion of the ion conduction pore of sensitive potassium channels by binding to their external vestibule.[2][7][9] The replacement of the methionine residue at position 13 with glutamine confers resistance to oxidation, providing greater stability in experimental solutions compared to the native peptide.[1][2][5]

Target Channels and Biological Significance

This compound exhibits high affinity for several key potassium channels, which are involved in a variety of physiological processes:

  • GIRK (Kir3.x) Channels: These channels are activated by G-protein-coupled receptors (GPCRs) and play a crucial role in regulating cellular excitability, particularly in the heart and brain. For instance, in the heart, acetylcholine released from the vagus nerve activates muscarinic M2 receptors, leading to the opening of GIRK1/GIRK4 channels (also known as IKACh) and a subsequent hyperpolarization that slows heart rate.[1][10] this compound is a potent blocker of these channels and can be used to investigate their role in cardiac function and arrhythmias.[10][11][12] In the brain, GIRK channels are involved in neuronal signaling and are potential targets for drugs treating conditions like depression.[4][5]

  • ROMK (Kir1.1) Channels: Predominantly expressed in the kidney, ROMK channels are fundamental for potassium secretion and salt reabsorption.[4][5] Their dysfunction is associated with inherited salt-losing nephropathies. This compound's ability to block ROMK makes it a useful probe for studying renal physiology.

  • BK (KCa1.1) Channels: While primarily known as a Kir channel blocker, this compound has also been shown to inhibit large-conductance calcium-activated potassium (BK) channels in a concentration and voltage-dependent manner.[1][13] This off-target effect should be considered when interpreting experimental results.

Quantitative Data: Potency of this compound on Various Ion Channels

The following table summarizes the reported inhibitory constants (IC50 or Kd) of this compound for its primary targets. These values can vary depending on the experimental system (e.g., Xenopus oocytes, mammalian cell lines, native tissues) and recording conditions.

Channel SubtypeExpression System/TissueInhibitory ConstantReference(s)
GIRK Channels (Kir3.x)
GIRK1/GIRK4 (IKACh)Xenopus oocytesKd ≈ 8 nM[1]
GIRK1/GIRK4 (IKACh)HL-1 atrial cellsIC50 = 1.4 nM[14]
GIRK1/GIRK2Xenopus oocytesKd ≈ 270 nM[1]
GIRK1/GIRK2AtT20 pituitary cellsIC50 = 60-102 nM[14]
Constitutively active GIRKCanine atrial myocytesIC50 ≈ 10 nmol/L[10][11]
ROMK Channels (Kir1.1)
ROMK1Xenopus oocytesKd ≈ 2 nM[1]
ROMK293T cellsIC50 = 0.17 µM (TPN-RQ)[4]
BK Channels (KCa1.1)
hSlo1 (α-subunit)Xenopus oocytesIC50 ≈ 5 nM[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • Lyophilized this compound powder

  • High-purity water (e.g., Milli-Q) or a suitable saline buffer

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • This compound is typically supplied as a lyophilized powder.[1] Before opening, briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Reconstitute the peptide in high-purity water or a saline buffer to a convenient stock concentration. A maximum solubility of 5 mg/mL is recommended.[1] For most patch-clamp experiments, a stock solution of 100 µM is practical.[15]

  • To prepare a 100 µM stock solution, use the molecular weight provided on the product datasheet (e.g., ~2456 Da) to calculate the required volume of solvent.

  • Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.[1]

  • Store the aliquots at -20°C or -80°C for long-term stability.[1]

Whole-Cell Patch-Clamp Protocol for Studying GIRK Channels

This protocol is adapted for recording agonist-activated GIRK currents in a mammalian cell line (e.g., AtT20 cells expressing somatostatin receptors or HL-1 cells with muscarinic receptors).[14]

Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES, 5.5 Glucose. Adjust pH to 7.4 with NaOH. For activating GIRK currents, a high K+ external solution can be used to increase the driving force for K+ and the size of the inward current: 95 NaCl, 50 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES, 5.5 Glucose. Adjust pH to 7.4 with NaOH.[4][5]

  • Internal (Pipette) Solution (in mM): 66 K-Aspartate, 71.5 KCl, 1 KH₂PO₄, 5 EGTA, 5 HEPES, 3 MgATP. Adjust pH to 7.4 with KOH.[4][5] To study G-protein activation, include GTP (e.g., 0.1-0.3 mM) in the internal solution.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Culture cells expressing target GPCR and GIRK channels prep_solutions Prepare external and internal solutions prep_tq Prepare this compound working solution establish_wc Establish whole-cell configuration prep_tq->establish_wc record_baseline Record baseline current establish_wc->record_baseline apply_agonist Apply GPCR agonist (e.g., Somatostatin) record_baseline->apply_agonist record_activated Record activated GIRK current apply_agonist->record_activated apply_tq Apply this compound record_activated->apply_tq record_blocked Record blocked current apply_tq->record_blocked measure_current Measure current amplitudes record_blocked->measure_current calculate_inhibition Calculate percent inhibition measure_current->calculate_inhibition dose_response Generate dose-response curve (optional) calculate_inhibition->dose_response

Caption: Workflow for a whole-cell patch-clamp experiment using this compound.

Procedure:

  • Prepare cells expressing the GIRK channel and the corresponding GPCR of interest.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Dilute the this compound stock solution into the external solution to the desired final concentration (e.g., 1-300 nM).[12][14]

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) and obtain the whole-cell configuration.

  • Clamp the cell at a holding potential where GIRK currents can be observed (e.g., -80 mV).

  • Record the baseline current.

  • Perfuse the cell with the external solution containing the specific GPCR agonist (e.g., somatostatin for SSTR-expressing cells, acetylcholine for M2 receptor-expressing cells) to activate the GIRK current.[14]

  • Once a stable activated current is achieved, co-apply this compound with the agonist.

  • Record the current until a steady-state block is achieved.

  • To determine the IC50, repeat steps 8-10 with varying concentrations of this compound.

Protocol for Studying ROMK Channels

This protocol is suitable for recording ROMK channels expressed in cell lines like HEK293T.

Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 0.33 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, 5 HEPES, 5.5 Glucose. Adjust pH to 7.4 with NaOH.[4][5]

  • Internal (Pipette) Solution (in mM): 7 KCl, 123 Aspartic acid, 5 EGTA, 10 HEPES. Adjust pH to 7.4 with KOH. The total K+ concentration should be around 145 mM.[15]

Procedure:

  • Culture cells stably or transiently expressing ROMK channels.[4][5]

  • Prepare solutions and this compound working dilutions as described previously. A concentration of around 100 nM is often sufficient to achieve a significant block.[15]

  • Establish the whole-cell patch-clamp configuration.

  • Record baseline ROMK currents using a suitable voltage protocol (e.g., voltage steps or ramps). ROMK channels exhibit weak inward rectification.[4]

  • Apply this compound to the bath and record the inhibition of the current.

  • The this compound-sensitive current can be determined by subtracting the remaining current in the presence of the toxin from the baseline current.

Signaling Pathway

The canonical pathway for GIRK channel activation, which is inhibited by this compound, is initiated by the activation of a Gi/o-coupled GPCR.

G cluster_membrane Cell Membrane GPCR GPCR (e.g., M2 Muscarinic) G_protein Gi/o Protein (αβγ) GPCR->G_protein Activates GIRK GIRK Channel (Kir3.x) G_protein->GIRK Gβγ subunit binds and opens channel K_ion K+ GIRK->K_ion K+ Efflux TertiapinQ This compound TertiapinQ->GIRK Blocks Pore Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR Binds Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

References

Tertiapin-Q: Application Notes and Protocols for Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q (TPN-Q) is a stable, synthetic analog of Tertiapin, a 21-amino acid peptide toxin originally isolated from the venom of the European honey bee (Apis mellifera). This potent and selective peptide blocker is a valuable pharmacological tool for the investigation of specific inward-rectifier potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels. Its stability, high affinity, and selectivity make it an ideal probe for elucidating the physiological and pathophysiological roles of these channels in various cellular systems.

This compound primarily targets G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and the renal outer medullary potassium channel (ROMK1 or Kir1.1).[1][2][3] It has also been shown to block BK channels, albeit through a different mechanism.[4][5] The mechanism of action involves the physical occlusion of the ion conduction pore, where the alpha-helical structure of this compound inserts into the external vestibule of the potassium channel.[5][6]

These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, including its pharmacological properties, detailed experimental protocols for its application, and data presentation guidelines.

Pharmacological Properties and Quantitative Data

This compound exhibits high affinity for its target channels, with potencies in the nanomolar range. The following tables summarize key quantitative data for the interaction of this compound with its primary targets.

Table 1: Binding Affinity of this compound for Inward-Rectifier Potassium (Kir) Channels

Channel SubtypeKi (nM)Reference
ROMK1 (Kir1.1)1.3[2][3]
GIRK1/4 (Kir3.1/3.4)13.3[2][3]

Table 2: Effective Concentrations of this compound in Electrophysiology Experiments

PreparationTarget Channel(s)Effective ConcentrationObserved EffectReference
Xenopus oocytesBK channels1-100 nMUse- and concentration-dependent inhibition[4]
Xenopus oocytesGIRK1/2 heteromultimersNot specifiedInhibition confirmed[4]
Cultured newborn mouse DRG neuronsOutwardly rectifying K+ currentsNot specifiedVoltage- and use-dependent inhibition[4]
Guinea-pig atriaIK,ACh300 nMAttenuation of vagal bradycardia[7][8]
Canine atrial myocytesIKH (Kir3-based)Not specifiedProlonged repolarization, prevention of tachyarrhythmia[9]

Signaling Pathway of GIRK Channel Modulation

G-protein-coupled inwardly rectifying potassium (GIRK) channels are key effectors in inhibitory signaling pathways in various tissues, including the heart and brain. Their activation is mediated by the Gβγ subunits of Gi/o proteins, which are released upon stimulation of G-protein-coupled receptors (GPCRs) by neurotransmitters such as acetylcholine (via M2 muscarinic receptors). This compound blocks the channel pore, preventing potassium efflux and subsequent membrane hyperpolarization.

GIRK_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., M2 Receptor) G_protein Gi/o Protein (αβγ) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK GIRK Channel (Kir3.x) G_beta_gamma->GIRK Binds and Activates GIRK->K_ion_out K+ Efflux Hyperpolarization Membrane Hyperpolarization GIRK->Hyperpolarization Leads to TertiapinQ This compound TertiapinQ->GIRK Blocks Pore Neurotransmitter Neurotransmitter (e.g., Acetylcholine) Neurotransmitter->GPCR Binds K_ion_in->GIRK

Figure 1: Signaling pathway of GIRK channel activation and its inhibition by this compound.

Experimental Protocols

The following are generalized protocols for utilizing this compound in common electrophysiology assays. Specific parameters may need to be optimized based on the expression system and experimental goals.

Whole-Cell Patch-Clamp Recording of GIRK Currents

This protocol is designed for recording GIRK currents from cultured mammalian cells (e.g., HEK293 cells) heterologously expressing GIRK channels and a GPCR (e.g., M2 muscarinic receptor).

a. Cell Preparation:

  • Plate cells expressing the channels of interest onto glass coverslips 24-48 hours prior to recording.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with extracellular solution.

b. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

c. Recording Procedure:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish a gigaohm seal with a target cell and achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply voltage ramps (e.g., from -120 mV to +60 mV over 500 ms) to elicit baseline currents.

  • To activate GIRK channels, apply a GPCR agonist (e.g., 10 µM acetylcholine) to the extracellular solution.

  • Once a stable agonist-induced current is observed, apply this compound at the desired concentration (e.g., 100 nM) via the perfusion system.

  • Record the inhibition of the agonist-induced current by this compound.

  • Wash out this compound to observe the reversibility of the block.

d. Data Analysis:

  • Measure the peak inward current at a negative potential (e.g., -120 mV) before and after the application of this compound.

  • Calculate the percentage of current inhibition.

  • To determine the IC50, apply a range of this compound concentrations and fit the concentration-response data to the Hill equation.

Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is suitable for studying the effects of this compound on channels expressed in Xenopus laevis oocytes.

a. Oocyte Preparation:

  • Surgically remove oocytes from a female Xenopus laevis.

  • Treat with collagenase to defolliculate.

  • Inject cRNA encoding the ion channel subunits of interest.

  • Incubate the oocytes for 2-7 days at 18°C to allow for channel expression.

b. Solutions:

  • ND96 Recording Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.

c. Recording Procedure:

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

  • Clamp the oocyte at a holding potential of -80 mV.

  • Use a voltage-step protocol to elicit channel currents (e.g., step to various potentials between -120 mV and +60 mV for 500 ms).

  • Establish a stable baseline current.

  • Apply this compound to the perfusion solution at the desired concentration.

  • Record the effect of this compound on the channel currents.

  • Perform a washout to check for reversibility.

Experimental Workflow and Data Analysis Logic

The following diagrams illustrate a typical experimental workflow for a this compound electrophysiology study and the logical steps involved in data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Cell/Oocyte Preparation Setup Electrophysiology Rig Setup Cell_Prep->Setup Solution_Prep Solution Preparation Solution_Prep->Setup TPQ_Prep This compound Stock Preparation TPQ_Application Apply this compound TPQ_Prep->TPQ_Application Recording Whole-Cell/TEVC Recording Setup->Recording Baseline Record Baseline Current Recording->Baseline Agonist Apply Agonist (if required) Baseline->Agonist Agonist->TPQ_Application Washout Washout TPQ_Application->Washout Data_Acquisition Data Acquisition Washout->Data_Acquisition Measurement Current Amplitude Measurement Data_Acquisition->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc CR_Curve Generate Concentration- Response Curve Inhibition_Calc->CR_Curve IC50_Calc Calculate IC50 CR_Curve->IC50_Calc

Figure 2: General experimental workflow for a this compound electrophysiology study.

Figure 3: Logical flow for analyzing the inhibitory effect of this compound.

Storage and Handling

This compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C.[2] To prepare a stock solution, reconstitute the peptide in a suitable solvent such as water or a buffer to a concentration of 1-2 mg/ml.[2] Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] On the day of the experiment, dilute the stock solution to the final working concentration in the extracellular recording solution.

Troubleshooting

  • No or weak inhibition:

    • Verify the concentration and integrity of the this compound stock solution.

    • Ensure the target channels are expressed and functional.

    • Consider that the blocking action of this compound on some channels can be use-dependent, requiring channel activity for effective blockade.[4]

  • Irreversible block:

    • Prolong the washout period.

    • While generally reversible, high concentrations or prolonged exposure may lead to slow recovery.

  • Variability in results:

    • Ensure consistent cell health and expression levels.

    • Maintain precise control over solution exchange and timing.

    • The pH of the extracellular solution can affect this compound's affinity for its target.[10]

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the roles of Kir and BK channels in cellular physiology and disease.

References

Tertiapin-Q: Application Notes and Protocols for the Effective Blockade of ROMK1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tertiapin-Q as a potent and selective blocker of the Renal Outer Medullary Potassium Channel 1 (ROMK1). This document includes quantitative data on its effective concentration, detailed experimental protocols for its characterization, and an overview of the relevant signaling pathways.

Introduction

The Renal Outer Medullary Potassium Channel 1 (ROMK1), an inwardly rectifying potassium channel encoded by the KCNJ1 gene, plays a crucial role in potassium homeostasis in the kidney.[1] Its activity in the thick ascending limb and the cortical collecting duct is essential for salt reabsorption and potassium secretion.[1] Dysregulation of ROMK1 is associated with disorders such as Bartter syndrome, making it a significant target for therapeutic intervention.

This compound is a synthetic, oxidation-resistant analog of tertiapin, a 21-amino acid peptide originally isolated from European honeybee venom. The substitution of methionine with glutamine at position 13 confers stability to the peptide without compromising its inhibitory activity.[2] this compound is a high-affinity blocker of ROMK1 and other inwardly rectifying potassium (Kir) channels.[2][3][4]

Quantitative Data: Effective Concentrations of this compound

This compound exhibits a high affinity for ROMK1 channels, with inhibitory constants typically in the low nanomolar range. The following table summarizes the reported effective concentrations for the blockade of ROMK1.

ParameterValueChannelExpression SystemReference
Ki 1.3 nMROMK1 (Kir1.1)---[3]
Kd ~2 nMROMK1---[4]

Experimental Protocols

The following protocols describe the heterologous expression of ROMK1 channels and the subsequent electrophysiological characterization of their blockade by this compound.

Protocol 1: Expression of ROMK1 Channels in Xenopus laevis Oocytes

This protocol is adapted from methodologies described for the expression of ion channels in Xenopus oocytes.[1][5][6][7]

Materials:

  • Xenopus laevis frogs

  • Collagenase Type II

  • OR2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamicin

  • cRNA encoding human ROMK1

  • Nuclease-free water

  • Microinjection setup

Procedure:

  • Oocyte Preparation:

    • Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis frog and place it in OR2 solution.

    • Separate the oocytes into small clumps.

    • Treat with collagenase (1-2 mg/mL in OR2) for 1-2 hours at room temperature with gentle agitation to defolliculate the oocytes.

    • Wash the oocytes thoroughly with OR2 solution to remove the collagenase and follicular remnants.

    • Manually select healthy stage V-VI oocytes and incubate them in ND96 solution at 18°C.

  • cRNA Injection:

    • Dilute the ROMK1 cRNA in nuclease-free water to a final concentration of 0.02-1 ng/nL.

    • Using a microinjection setup, inject 50 nL of the cRNA solution into the cytoplasm of each oocyte.

    • Inject a control group of oocytes with an equivalent volume of nuclease-free water.

    • Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days to allow for channel expression.

Protocol 2: Electrophysiological Recording of ROMK1 Currents and Inhibition by this compound

This protocol outlines the two-electrode voltage clamp (TEVC) technique for measuring whole-cell currents from ROMK1-expressing oocytes.

Materials:

  • ROMK1-expressing Xenopus oocytes

  • Two-electrode voltage clamp setup (amplifier, headstages, data acquisition system)

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

  • Recording chamber

  • Perfusion system

  • Recording solution (e.g., 96 mM KCl, 2 mM NaCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

  • This compound stock solution (in water or appropriate buffer)

Procedure:

  • Setup Preparation:

    • Fill the microelectrodes with 3 M KCl.

    • Place a ROMK1-expressing oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).

  • Data Acquisition:

    • Clamp the oocyte membrane potential at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments for 100-200 ms) to elicit ROMK1 currents.

    • Record the resulting whole-cell currents. ROMK1 channels will exhibit inward rectification, meaning larger inward currents at potentials negative to the potassium reversal potential and smaller outward currents at positive potentials.

  • This compound Application and IC50 Determination:

    • Establish a stable baseline recording of ROMK1 currents.

    • Prepare a series of dilutions of this compound in the recording solution (e.g., ranging from 0.1 nM to 1 µM).

    • Perfuse the oocyte with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

    • Record the current inhibition at each concentration.

    • To determine the IC50 value, plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data to a Hill equation: % Inhibition = 100 / (1 + (IC50 / [this compound])^n) where 'n' is the Hill coefficient.

Signaling Pathways and Experimental Workflows

The activity of ROMK1 is modulated by various intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for the development of targeted therapeutics.

ROMK1 Regulatory Signaling Pathway

ROMK1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hormones Hormones Receptors Receptors Hormones->Receptors binds Dietary K+ Dietary K+ PTK PTK Dietary K+->PTK regulates PKA PKA Receptors->PKA activates ROMK1 ROMK1 PKA->ROMK1 phosphorylates (activates) PTK->ROMK1 phosphorylates (inhibits trafficking) WNKs WNKs SGK1 SGK1 WNKs->SGK1 activates SGK1->ROMK1 regulates trafficking PIP2 PIP2 PIP2->ROMK1 required for activity This compound This compound This compound->ROMK1 blocks

Caption: Regulation of ROMK1 channel activity by various signaling molecules.

Experimental Workflow for Determining this compound IC50

Experimental_Workflow cluster_expression Channel Expression cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis A Prepare Xenopus Oocytes B Inject ROMK1 cRNA A->B C Incubate for 2-5 days B->C D Two-Electrode Voltage Clamp C->D E Record baseline ROMK1 currents D->E F Apply increasing concentrations of this compound E->F G Record current inhibition F->G H Plot % inhibition vs. [this compound] G->H I Fit data to Hill equation H->I J Determine IC50 value I->J

Caption: Workflow for determining the IC50 of this compound on ROMK1 channels.

References

Application Notes and Protocols: Tertiapin-Q in Isolated Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q is a synthetic, stable analog of tertiapin, a 21-amino acid peptide toxin originally isolated from European honeybee venom. It is a potent and highly selective blocker of a specific class of inwardly rectifying potassium (Kir) channels, namely the G-protein-coupled inwardly rectifying potassium channels (GIRK or Kir3.x). In the heart, these channels are the primary constituents of the acetylcholine-activated potassium current (IK,ACh), a key regulator of cardiac excitability, particularly in the atria and sinoatrial node. The activation of IK,ACh by parasympathetic stimulation (via acetylcholine release) leads to membrane hyperpolarization and a decrease in heart rate. This compound, by blocking these channels, offers a powerful tool to investigate the physiological and pathophysiological roles of IK,ACh in cardiac function and to explore its potential as a therapeutic target for conditions such as bradycardia and atrial fibrillation.

These application notes provide a comprehensive overview of the use of this compound in isolated cardiac myocytes, including its mechanism of action, protocols for cell isolation and electrophysiological recording, and quantitative data on its effects.

Mechanism of Action

This compound exerts its effects by physically occluding the pore of Kir3.x channels. The binding of acetylcholine (ACh) to M2 muscarinic receptors on the surface of cardiac myocytes triggers a signaling cascade that leads to the activation of IK,ACh. This compound intervenes in this pathway at the ion channel level.

Signaling Pathway of IK,ACh Activation and Inhibition by this compound

The activation of the acetylcholine-activated potassium current (IK,ACh) is a classic example of a membrane-delimited signaling pathway. The process begins with the binding of acetylcholine (ACh) to the M2 muscarinic receptor, a G-protein coupled receptor (GPCR).[1][2][3] This binding event catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o).[1][3] The activated Gα-GTP subunit and the Gβγ dimer then dissociate.[1][3] The liberated Gβγ dimer directly binds to the Kir3.1/3.4 channels, which form the pore of the IK,ACh channel, causing the channel to open and allowing potassium ions to flow out of the cell.[1][3][4] This outward potassium current hyperpolarizes the cell membrane, slowing the heart rate. This compound blocks this channel by binding to its external vestibule, thereby preventing potassium efflux and antagonizing the effects of acetylcholine.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds to G_protein Gαi/o(GDP)-Gβγ M2R->G_protein Activates G_alpha_GTP Gαi/o(GTP) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Kir3 Kir3.1/3.4 Channel (Closed) G_beta_gamma->Kir3 Binds to Kir3_open Kir3.1/3.4 Channel (Open) Kir3->Kir3_open Opens K_ion_out K+ Kir3_open->K_ion_out K+ Efflux TertiapinQ This compound TertiapinQ->Kir3_open Blocks Pore K_ion_in K+ experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording (Patch-Clamp) cluster_analysis Data Analysis isolate_myocytes Isolate Cardiac Myocytes (e.g., Langendorff Perfusion) culture_plate Plate Myocytes in Recording Chamber isolate_myocytes->culture_plate giga_seal Form Giga-seal culture_plate->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Current whole_cell->baseline_rec ach_app Apply Acetylcholine (ACh) baseline_rec->ach_app ikach_rec Record I_K,ACh ach_app->ikach_rec tq_app Apply this compound + ACh ikach_rec->tq_app analyze_apd Analyze Action Potential Duration (Current Clamp) ikach_rec->analyze_apd tq_rec Record in Presence of This compound tq_app->tq_rec subtract_currents Subtract Currents to Isolate TQ-sensitive I_K,ACh tq_rec->subtract_currents tq_rec->analyze_apd dose_response Generate Dose-Response Curve (IC50) subtract_currents->dose_response

References

Using Tertiapin-Q to Elucidate Neuronal Excitability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q is a potent and stable synthetic analog of tertiapin, a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera).[1] The substitution of methionine with glutamine at position 13 confers resistance to oxidation, making this compound a more reliable tool for research.[2] This peptide is a valuable pharmacological probe for studying neuronal excitability due to its ability to block specific subtypes of inwardly rectifying potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels.[1][3] Understanding the roles of these channels in regulating neuronal firing patterns is crucial for deciphering the complexities of neurotransmission and for the development of novel therapeutics targeting neurological and psychiatric disorders.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate neuronal excitability. It is intended for researchers in academia and industry engaged in neuroscience research and drug discovery.

Mechanism of Action

This compound exerts its effects by physically occluding the ion conduction pore of its target channels. The peptide's C-terminal α-helix inserts into the external vestibule of the channel, thereby blocking the flow of potassium ions.[4] It primarily targets G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and the renal outer medullary potassium (ROMK or Kir1.1) channels.[2] Additionally, it blocks BK channels in a use-dependent manner.[1][3] By inhibiting these potassium channels, which are critical for setting the resting membrane potential and repolarizing the cell membrane after an action potential, this compound can significantly modulate neuronal excitability. Blockade of these channels typically leads to membrane depolarization, increased action potential duration, and a reduction in the afterhyperpolarization (AHP), collectively resulting in an increase in neuronal firing frequency.[1][3]

Data Presentation

Table 1: Inhibitory Potency of this compound on Various Potassium Channels
Channel SubtypeExpression SystemMethodPotency (IC50 / Kd)Reference
GIRK1/4 (Kir3.1/3.4)------Kd ≈ 8 nM[1][2]
GIRK1/2 (Kir3.1/3.2)------Kd ≈ 270 nM[2]
ROMK1 (Kir1.1)------Kd ≈ 2 nM[1][2]
BK (KCa1.1)Xenopus oocytesTwo-Electrode Voltage ClampIC50 ≈ 5.8 nM[1][5]
Cardiac GIRK (HL-1 cells)Fluorescent Imaging Plate ReaderCarbachol stimulationIC50 = 1.4 nM[6][7]
Neuronal GIRK (AtT20 cells)Fluorescent Imaging Plate ReaderSomatostatin stimulationIC50 = 102 nM[6][7]
Table 2: Electrophysiological Effects of this compound on Neurons
PreparationEffectMagnitude of EffectThis compound Conc.Reference
Dorsal Root Ganglion (DRG) NeuronsIncreased action potential durationSignificant increaseNot specified[3]
Dorsal Root Ganglion (DRG) NeuronsBlocked afterhyperpolarization (AHP)Significant blockNot specified[3]

Signaling Pathway

GIRK channels are key effectors of G-protein coupled receptors (GPCRs), particularly those coupled to Gi/o proteins. The binding of an agonist to its GPCR triggers a conformational change, leading to the dissociation of the G-protein heterotrimer into Gα-GTP and Gβγ subunits. The liberated Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the efflux of K+ ions. This hyperpolarizes the neuron, making it less likely to fire an action potential. This compound blocks this final step by occluding the channel pore.

GIRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Acetylcholine, Opioids) GPCR GPCR (e.g., M2 Muscarinic, µ-Opioid) Agonist->GPCR Binds G_protein Gαi/o-GDP Gβγ GPCR->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP-GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation GIRK GIRK Channel (Closed) GIRK_open GIRK Channel (Open) GIRK->GIRK_open Opens G_beta_gamma->GIRK Binds Hyperpolarization Hyperpolarization & Decreased Neuronal Excitability GIRK_open->Hyperpolarization K+ Efflux TertiapinQ This compound TertiapinQ->GIRK_open Blocks Pore

G-protein coupled receptor (GPCR) signaling pathway leading to GIRK channel activation and its inhibition by this compound.

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is designed for characterizing the effect of this compound on GIRK channels heterologously expressed in Xenopus laevis oocytes.

1. cRNA Preparation and Oocyte Injection: a. Linearize the plasmid DNA containing the cDNA for the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) using a suitable restriction enzyme. b. In vitro transcribe cRNA from the linearized plasmid using a commercially available kit. c. Isolate stage V-VI oocytes from a female Xenopus laevis. d. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase). e. Inject each oocyte with 50 nL of a solution containing the cRNAs for the GIRK channel subunits (typically 0.1-1 ng/oocyte). f. Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution.

Solutions:

  • ND96 Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

2. Electrophysiological Recording: a. Place an oocyte in the recording chamber continuously perfused with recording solution. b. Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current. c. Clamp the oocyte membrane potential at a holding potential of -80 mV. d. To measure GIRK channel currents, apply voltage steps or ramps. A typical protocol is a voltage ramp from -120 mV to +60 mV over 200 ms. e. To activate GIRK channels, co-express a Gi/o-coupled GPCR and apply its specific agonist to the bath solution. f. After obtaining a stable baseline current, apply this compound at the desired concentration to the perfusion solution and record the current until a steady-state block is achieved.

Recording Solution (High K+):

  • 98 mM KCl, 2 mM NaCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

3. Data Analysis: a. Measure the peak inward current at a negative potential (e.g., -120 mV) before and after the application of this compound. b. Calculate the percentage of current inhibition. c. To determine the IC50, apply a range of this compound concentrations and fit the concentration-response data to a Hill equation.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cRNA cRNA Synthesis (GIRK subunits) Injection cRNA Injection cRNA->Injection Oocyte_prep Oocyte Isolation & Defolliculation Oocyte_prep->Injection Incubation Incubation (2-5 days) Injection->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Impalement Impale with Microelectrodes Placement->Impalement V_Clamp Voltage Clamp (-80 mV holding) Impalement->V_Clamp Baseline Record Baseline Current V_Clamp->Baseline Tertiapin_app Apply this compound Baseline->Tertiapin_app Record_block Record Blocked Current Tertiapin_app->Record_block Measure Measure Current Inhibition Record_block->Measure IC50 Determine IC50 Measure->IC50

Experimental workflow for Two-Electrode Voltage Clamp (TEVC) studies.
Protocol 2: Whole-Cell Patch-Clamp Recording from Cultured Neurons

This protocol is suitable for studying the effects of this compound on native or recombinant potassium channels in cultured neurons (e.g., Dorsal Root Ganglion - DRG neurons).

1. Cell Culture and Preparation: a. Culture neurons on glass coverslips suitable for microscopy. b. On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope. c. Continuously perfuse the chamber with extracellular solution.

2. Patch-Clamp Recording: a. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution. b. Approach a neuron with the patch pipette while applying positive pressure. c. Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal. d. Rupture the membrane patch with gentle suction to achieve the whole-cell configuration. e. For voltage-clamp experiments, hold the cell at a potential where the target currents are prominent (e.g., -60 mV). Use voltage steps to elicit currents. f. For current-clamp experiments, inject current to hold the neuron at its resting membrane potential and then inject current steps to elicit action potentials. g. After obtaining a stable baseline recording, apply this compound to the extracellular solution and record the changes in currents or firing properties.

Solutions:

  • Extracellular Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Intracellular Solution (mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 1 CaCl2, 4 Mg-ATP, 0.3 Na2-GTP, pH 7.2 with KOH.

3. Data Analysis: a. In voltage-clamp, measure the amplitude of the potassium currents before and after this compound application. b. In current-clamp, analyze changes in resting membrane potential, action potential threshold, duration, and the amplitude and duration of the afterhyperpolarization. c. Quantify the effects and determine statistical significance.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Culture Culture Neurons on Coverslips Chamber Transfer to Recording Chamber Culture->Chamber Pipette Approach Neuron with Patch Pipette Chamber->Pipette Seal Form Giga-ohm Seal Pipette->Seal Whole_cell Establish Whole-Cell Configuration Seal->Whole_cell Baseline Record Baseline Activity Whole_cell->Baseline Tertiapin_app Apply this compound Baseline->Tertiapin_app Record_effect Record Effect on Currents/Firing Tertiapin_app->Record_effect Measure Measure Changes in Electrophysiological Parameters Record_effect->Measure Quantify Quantify and Analyze Data Measure->Quantify

Experimental workflow for Whole-Cell Patch-Clamp studies.
Protocol 3: In Vivo Administration of this compound in Mice

This protocol describes the intracerebroventricular (i.c.v.) injection of this compound to study its effects on neuronal excitability and behavior in live animals.

1. Animal Preparation and Surgery: a. Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). b. Secure the mouse in a stereotaxic frame. c. Make a midline incision on the scalp to expose the skull. d. Using stereotaxic coordinates, drill a small hole over the lateral ventricle. e. Implant a guide cannula aimed at the lateral ventricle and secure it with dental cement. f. Allow the animal to recover for at least one week post-surgery.

2. This compound Preparation and Injection: a. Dissolve this compound in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentration. b. On the day of the experiment, gently restrain the mouse and remove the dummy cannula from the guide cannula. c. Insert an injection cannula connected to a Hamilton syringe into the guide cannula. d. Infuse a small volume (e.g., 1-5 µL) of the this compound solution into the ventricle over several minutes. e. Leave the injection cannula in place for a few minutes post-injection to allow for diffusion and prevent backflow. f. Replace the dummy cannula.

3. Post-Injection Analysis: a. Following injection, animals can be subjected to various behavioral tests to assess changes in locomotion, anxiety, cognition, or seizure susceptibility. b. Alternatively, animals can be prepared for in vivo electrophysiological recordings (e.g., local field potentials or single-unit recordings) to directly measure the effects of this compound on neuronal activity in specific brain regions.

4. Data Analysis: a. Analyze behavioral data using appropriate statistical tests to compare the this compound treated group with a vehicle-injected control group. b. Analyze electrophysiological data to quantify changes in firing rates, bursting activity, or oscillatory power.

InVivo_Workflow cluster_prep Preparation cluster_injection Injection cluster_analysis Post-Injection Analysis Anesthesia Anesthetize Mouse Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Surgery Implant Guide Cannula Stereotaxic->Surgery Recovery Post-operative Recovery Surgery->Recovery Preparation Prepare this compound Solution Recovery->Preparation Injection Inject into Lateral Ventricle Preparation->Injection Behavior Behavioral Testing Injection->Behavior Electrophysiology In Vivo Electrophysiology Injection->Electrophysiology Data_Analysis Data Analysis Behavior->Data_Analysis Electrophysiology->Data_Analysis

Experimental workflow for in vivo studies using this compound.

Conclusion

This compound is a powerful and selective tool for investigating the role of GIRK, ROMK, and BK channels in regulating neuronal excitability. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this peptide in their studies. By carefully designing and executing experiments using the methodologies outlined, scientists can gain valuable insights into the fundamental mechanisms of neuronal function and explore novel therapeutic strategies for a range of neurological disorders.

References

In Vivo Administration of Tertiapin-Q in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q is a stable, synthetic analog of tertiapin, a peptide toxin isolated from honeybee venom. It is a potent and selective blocker of G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels.[1] These channels are crucial regulators of cellular excitability in various tissues, including the heart and the brain. In cardiac pacemaker cells, GIRK channels, activated by acetylcholine (ACh), contribute to the slowing of the heart rate. In the central nervous system, they are involved in the inhibitory actions of several neurotransmitters.[2]

Due to its ability to modulate GIRK channel activity, this compound has emerged as a valuable pharmacological tool for in vivo studies in mouse models of cardiovascular and neurological disorders. This document provides detailed application notes and protocols for the in vivo administration of this compound in mice, summarizing key quantitative data and experimental methodologies from published research.

Data Presentation

Table 1: In Vivo Administration Parameters of this compound in Mouse Models
ApplicationMouse ModelAdministration RouteVehicleDosage/ConcentrationKey FindingsReference
Cardiac Electrophysiology Heart Failure (TAC)Intraperitoneal (IP)Not Specified5 mg/kgProlonged QT interval and increased incidence of ventricular arrhythmia.[3]
Bradycardia Cav1.3-/-Not SpecifiedNot Specified5 mg/kgSignificantly improved heart rate.[4]
Bradycardia Cav1.3-/-/Cav3.1-/-Not SpecifiedNot Specified5 mg/kgSignificantly improved heart rate.[4]
Bradycardia HCN4-CNBDNot SpecifiedNot Specified5 mg/kgSignificantly improved heart rate.[4]
Cardiac Conduction Nav1.5+/-Not SpecifiedNot Specified5 mg/kgImproved cardiac conduction.[4]
Neurobehavioral Studies C57BL/6Intracerebroventricular (ICV)PBS3 µl of 0.25 mM solutionDisruption of GIRK channel activity induced learning and memory deficits.[5]
Table 2: Solubility and Formulation of this compound
SolventSolubilityNotesReference
WaterUp to 2 mg/mlRecommended for stock solutions.
Phosphate-Buffered Saline (PBS)Sufficient for 0.25 mM solutionUsed as a vehicle for intracerebroventricular injections.[5]
Artificial Cerebrospinal Fluid (aCSF)Sufficient for 0.02-0.5 µMUsed for ex vivo slice preparations.[5]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

cluster_membrane Cell Membrane cluster_effect Cellular Effect GPCR GPCR (e.g., M2 Muscarinic Receptor) G_protein Gαβγ GPCR->G_protein activates GIRK GIRK Channel (Kir3.x) K_ion K+ GIRK->K_ion K+ efflux TertiapinQ This compound TertiapinQ->GIRK blocks G_protein->GIRK Gβγ subunit activates Ligand Agonist (e.g., Acetylcholine) Ligand->GPCR Hyperpolarization Hyperpolarization & Decreased Excitability K_ion->Hyperpolarization leads to

Caption: Mechanism of this compound inhibition of GIRK channel signaling.

Experimental Workflow for In Vivo Studies

cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Animal_model Select Mouse Model IP_injection Intraperitoneal (IP) Injection Animal_model->IP_injection ICV_injection Intracerebroventricular (ICV) Injection Animal_model->ICV_injection TertiapinQ_prep Prepare this compound Solution TertiapinQ_prep->IP_injection TertiapinQ_prep->ICV_injection ECG ECG Recording & Analysis IP_injection->ECG Behavior Behavioral Assays ICV_injection->Behavior

References

Preparation of Tertiapin-Q Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiapin-Q (TPN-Q) is a synthetic, oxidation-resistant analog of tertiapin, a 21-amino acid peptide toxin originally isolated from the venom of the European honey bee (Apis mellifera).[1] It is a potent and selective blocker of specific inwardly rectifying potassium (Kir) channels, particularly the G protein-coupled inwardly rectifying potassium (GIRK) channels Kir3.1/3.4 and the renal outer medullary potassium channel (ROMK1 or Kir1.1).[2][3] This document provides detailed protocols for the preparation of this compound stock solutions for use in various research applications.

Introduction to this compound

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of GIRK and ROMK1 channels. The substitution of methionine with glutamine at position 13 confers resistance to oxidation, enhancing its stability and making it a more reliable reagent for experimental use compared to its native counterpart.[1][4][5] Its high affinity and selectivity for specific Kir channels make it an ideal probe for investigating signaling pathways involved in cardiac function, neuronal excitability, and renal physiology.

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight ~2452.0 - 2453.06 g/mol [3][6]
Molecular Formula C106H175N35O24S4[3][6]
Purity >95% (typically verified by HPLC)[6]
Solubility Soluble in water up to 2 mg/mL[6][7]
Appearance White to off-white solid[3]
Storage (Solid) -20°C, desiccated[6]
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months[3][6]

Signaling Pathway of this compound

This compound exerts its effects by physically occluding the pore of sensitive potassium channels. The diagram below illustrates its primary mechanism of action on GIRK channels, which are often activated by G protein-coupled receptors (GPCRs).

TertiapinQ_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein 2. G protein   dissociation GIRK GIRK Channel (Kir3.x) G_protein->GIRK 3. Gβγ activates   GIRK channel K_ion K+ GIRK->K_ion 4. K+ Efflux (Hyperpolarization) TertiapinQ This compound TertiapinQ->GIRK 5. Blockade of   K+ pore Agonist Agonist Agonist->GPCR 1. Activation

Caption: Mechanism of this compound action on GPCR-activated GIRK channels.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 1 mM stock solution of this compound.

Materials
  • This compound powder

  • Sterile, nuclease-free water

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Low-retention microcentrifuge tubes

  • Optional: 0.22 µm sterile syringe filter

Workflow for Stock Solution Preparation

The following diagram outlines the workflow for preparing the this compound stock solution.

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound powder to room temperature start->equilibrate calculate Calculate required volume of solvent equilibrate->calculate dissolve Dissolve powder in sterile water calculate->dissolve vortex Vortex thoroughly dissolve->vortex filter Optional: Sterilize with 0.22 µm filter vortex->filter aliquot Aliquot into low-retention tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure
  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Calculate Solvent Volume: To prepare a 1 mM stock solution, use the following formula. Note that the exact molecular weight may vary slightly by batch, so it is best to use the value provided on the certificate of analysis.

    Volume (µL) = (Mass of this compound (mg) / Molecular Weight ( g/mol )) * 1,000,000

    Example for 1 mg of this compound with a molecular weight of 2452 g/mol : (1 mg / 2452 g/mol ) * 1,000,000 = 407.8 µL

  • Dissolution: Carefully add the calculated volume of sterile, nuclease-free water to the vial containing the this compound powder.

  • Mixing: Close the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates. If solubility is an issue, gentle warming or brief sonication may be employed, though this is not typically necessary as this compound is readily soluble in water.[6][7]

  • Sterilization (Optional but Recommended): For cell-based assays or in vivo studies, it is advisable to sterilize the stock solution. This can be achieved by filtering it through a 0.22 µm sterile syringe filter into a sterile collection tube.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in low-retention microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3][6] When ready to use, thaw an aliquot at room temperature and ensure it is free of any precipitate before adding it to your experimental buffer.

Safety Precautions

As with all laboratory reagents, standard safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound. Although it is a component of bee venom, the purified peptide does not pose the same risks as a bee sting. However, its biological activity warrants careful handling.

Conclusion

Proper preparation and storage of this compound stock solutions are fundamental to the reliability and reproducibility of experimental outcomes. By following this detailed protocol, researchers can ensure the integrity and activity of this potent and selective Kir channel blocker in their studies.

References

Tertiapin-Q in Xenopus Oocyte Expression Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q (TPN-Q) is a synthetic, oxidation-resistant derivative of tertiapin, a 21-amino acid peptide isolated from the venom of the European honeybee (Apis mellifera). It is a potent blocker of a specific subset of inwardly rectifying potassium (Kir) channels, particularly the G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels.[1][2][3] The Xenopus laevis oocyte expression system is a widely used and robust platform for the heterologous expression of ion channels, making it an ideal tool for characterizing the pharmacological and biophysical properties of channels like GIRK and their modulation by compounds such as this compound.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the Xenopus oocyte expression system to study Kir channels.

Quantitative Data Summary

This compound exhibits high affinity for specific Kir channel subtypes. The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound for various channels expressed in Xenopus oocytes.

Channel SubtypeThis compound ConcentrationEffectReference
GIRK1/GIRK2 (Kir3.1/Kir3.2)100 nMInhibition of maximum current from -1.90 ± 0.26 µA to -0.61 ± 0.09 µA[2]
GIRK2 (Kir3.2)~15 nMIC50[6]
GIRK2 E152D Mutant18.3 nMIC50[6]
ROMK1 (Kir1.1)~2 nMKd[3]
GIRK1/GIRK4 (Kir3.1/Kir3.4)~8-13.3 nMKd/Ki[3]
BK (hSlo1)1-100 nMConcentration-dependent inhibition[1][2]
BK (hSlo1)~5 nMIC50[3]

Signaling Pathway and Experimental Workflow

GIRK Channel Signaling Pathway and Inhibition by this compound

GIRK channels are activated by the Gβγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs).[4][7] Upon receptor activation, the Gα subunit releases Gβγ, which then binds directly to the GIRK channel, leading to its opening and potassium ion efflux.[4][7] This hyperpolarizes the cell membrane, resulting in an inhibitory postsynaptic potential. This compound blocks the channel pore, preventing potassium ion flux.[8]

GIRK_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular GPCR GPCR G_protein Gαβγ GPCR->G_protein Agonist Binding GIRK GIRK Channel (Closed) G_protein->GIRK Gβγ activation GIRK_open GIRK Channel (Open) GIRK->GIRK_open Conformational Change GIRK_open->GIRK Deactivation K_ion_out K+ GIRK_open->K_ion_out K+ Efflux TertiapinQ This compound TertiapinQ->GIRK_open Block Agonist Agonist Agonist->GPCR K_ion_in K+

GIRK channel activation by GPCRs and inhibition by this compound.
Experimental Workflow for Studying this compound in Xenopus Oocytes

The general workflow involves preparing the oocytes, injecting them with cRNA encoding the channel subunits of interest, incubating them to allow for protein expression, and finally performing electrophysiological recordings to measure channel activity in the presence and absence of this compound.

Experimental_Workflow cluster_prep Preparation cluster_expression Expression cluster_recording Electrophysiology Oocyte_Harvest Harvest Xenopus Oocytes Defolliculation Defolliculation (Collagenase Treatment) Oocyte_Harvest->Defolliculation cRNA_Injection cRNA Microinjection (e.g., Kir3.1/Kir3.2) Defolliculation->cRNA_Injection Incubation Incubation (1-3 days at 18°C) cRNA_Injection->Incubation TEVC Two-Electrode Voltage Clamp (TEVC) Incubation->TEVC Data_Acquisition Record Baseline Currents TEVC->Data_Acquisition TPNQ_Application Bath Application of this compound Data_Acquisition->TPNQ_Application Data_Analysis Record Blocked Currents and Analyze Data TPNQ_Application->Data_Analysis

Workflow for characterizing this compound effects on ion channels in Xenopus oocytes.

Experimental Protocols

Preparation of Xenopus laevis Oocytes
  • Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution.

  • Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.5).

  • Cut the ovarian tissue into small clumps and rinse with OR-2 solution.

  • To defolliculate the oocytes, incubate the tissue in a collagenase solution (e.g., 2 mg/mL in OR-2) for 1-2 hours with gentle agitation.[6]

  • Wash the oocytes thoroughly with OR-2 solution to remove the collagenase and follicular remnants.

  • Manually select healthy stage V-VI oocytes and store them in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamycin at 18°C.

cRNA Preparation and Microinjection
  • Linearize the cDNA constructs of the desired ion channel subunits (e.g., Kir3.1, Kir3.2) with an appropriate restriction enzyme.[6]

  • Synthesize capped cRNAs in vitro using a T7 or SP6 polymerase kit.[6]

  • Purify the cRNA and determine its concentration and quality.

  • Microinject approximately 50 nL of the cRNA solution (e.g., 1-10 ng per oocyte for homotetramers, or a mix for heterotetramers) into the cytoplasm of the prepared oocytes.[6]

  • Incubate the injected oocytes for 1-3 days at 18°C to allow for channel expression.[6]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., high K+ solution for Kir channels: 96 mM KCl, 2 mM NaCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

  • Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane potential at a holding potential, typically -80 mV for GIRK channels.[2]

  • Apply voltage steps to elicit channel currents. For GIRK channels, hyperpolarizing steps are used to measure inward currents. A typical protocol would be stepping from a holding potential of -40 mV to test potentials between -160 mV and +80 mV.[2]

  • Record baseline currents in the absence of this compound.

  • To study the effect of this compound, perfuse the recording chamber with a solution containing the desired concentration of this compound (e.g., 1-100 nM).[1][2]

  • Allow sufficient time for the effect of this compound to reach a steady state before recording the blocked currents.

  • To determine the IC50, apply a range of this compound concentrations and measure the corresponding current inhibition. Plot the fractional block against the logarithm of the this compound concentration and fit the data with a Hill equation.

Concluding Remarks

The Xenopus oocyte expression system, in conjunction with two-electrode voltage clamp electrophysiology, provides a powerful platform for the detailed characterization of this compound's interaction with Kir channels. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at understanding the pharmacology of this potent channel blocker and its potential therapeutic applications. It is important to note that while this compound is a highly selective tool for certain Kir channels, it has also been shown to block other channels like the BK channel, which should be considered when interpreting results.[1][2]

References

Application Notes and Protocols for Studying Synaptic Plasticity with Tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiapin-Q is a potent and stable derivative of tertiapin, a peptide toxin isolated from the venom of the European honey bee (Apis mellifera).[1][2] It functions as a high-affinity blocker of inwardly rectifying potassium (Kir) channels, particularly G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels.[1][2][3][4] GIRK channels are crucial regulators of neuronal excitability and are effectors for numerous G-protein-coupled receptors (GPCRs), including those for GABA, serotonin, adenosine, and dopamine.[3][4][5] By modulating GIRK channel activity, this compound provides a powerful tool for investigating the role of these channels in synaptic plasticity, the cellular mechanism underlying learning and memory.[3][4][6][7]

These application notes provide a comprehensive overview of the use of this compound in studying synaptic plasticity, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its application in both ex vivo and in vivo models.

Mechanism of Action

This compound blocks GIRK channels by physically occluding the ion conduction pore.[1] The α-helix at the C-terminus of the peptide inserts into the external vestibule of the channel, thereby preventing the flow of potassium ions.[1][8] This blockade leads to a reduction in the outward potassium current, resulting in membrane depolarization and an increase in neuronal excitability.[1] By inhibiting GIRK channels, this compound effectively uncouples them from their upstream GPCRs, allowing researchers to dissect the contribution of this signaling pathway to synaptic function.

Signaling Pathway of GIRK Channel Modulation

GIRK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotransmitter Neurotransmitter (e.g., GABA, Serotonin, Adenosine) GPCR GPCR Neurotransmitter->GPCR binds G_protein G-protein (αβγ) GPCR->G_protein activates GIRK GIRK Channel (Kir3.x) Effector Decreased Neuronal Excitability GIRK->Effector TertiapinQ This compound TertiapinQ->GIRK blocks G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_betagamma->GIRK activates

Caption: Signaling pathway of GIRK channel activation and its inhibition by this compound.

Quantitative Data on the Effects of this compound on Synaptic Plasticity

The following tables summarize the quantitative effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus. Data is compiled from studies using ex vivo brain slices and in vivo electrophysiological recordings.

Table 1: Effects of this compound on Long-Term Potentiation (LTP)
PreparationBrain RegionThis compound ConcentrationInduction ProtocolEffect on LTPReference
Ex vivo hippocampal slices (mouse)CA10.5 µMHigh-Frequency Stimulation (HFS)Impaired LTP maintenance[3][4]
In vivo (freely moving mice)Dorsal Hippocampus (CA3-CA1)Intracerebroventricular (i.c.v.) injectionHigh-Frequency Stimulation (HFS)Impaired LTP maintenance[3][4][9]
Table 2: Effects of this compound on Basal Synaptic Transmission
PreparationBrain RegionThis compound ConcentrationMeasured ParameterEffectReference
Ex vivo hippocampal slices (mouse)CA10.5 µMfEPSP slopeNo significant change in basal transmission[3]
In vivo (freely moving mice)Dorsal Hippocampus (CA3-CA1)Intracerebroventricular (i.c.v.) injectionfEPSP amplitudeIncreased excitability (I/O curve)[3][4][9]

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on synaptic plasticity in the hippocampus.

Protocol 1: Ex Vivo Electrophysiology in Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices and subsequent field potential recordings to assess the effects of this compound on LTP.

Materials:

  • This compound (e.g., from Abcam, Tocris Bioscience)

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Recording chamber

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Glass microelectrodes

  • C57BL/6 mice

Procedure:

  • Slice Preparation:

    • Anesthetize a C57BL/6 mouse and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 350-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (3 ml/min) at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Generate a baseline input/output (I/O) curve to determine the stimulation intensity that elicits 50% of the maximal fEPSP response.

  • Drug Application:

    • Establish a stable baseline recording for at least 20 minutes.

    • Bath-apply this compound (e.g., 0.5 µM) dissolved in aCSF for a predetermined period (e.g., 20-30 minutes) prior to LTP induction.

  • LTP Induction and Recording:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, separated by 20 seconds).

    • Continue recording the fEPSP slope for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.

  • Data Analysis:

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Compare the degree of potentiation between control (aCSF) and this compound treated slices.

Experimental Workflow for Ex Vivo LTP with this compound

ExVivo_Workflow SlicePrep Hippocampal Slice Preparation Recovery Slice Recovery (>1 hr in aCSF) SlicePrep->Recovery RecordingSetup Transfer to Recording Chamber & Electrode Placement Recovery->RecordingSetup Baseline Stable Baseline Recording (20 min) RecordingSetup->Baseline DrugApp Bath Application of This compound (0.5 µM) Baseline->DrugApp LTP_Induction LTP Induction (HFS Protocol) DrugApp->LTP_Induction PostLTP Post-HFS Recording (60 min) LTP_Induction->PostLTP Analysis Data Analysis PostLTP->Analysis

Caption: Workflow for an ex vivo LTP experiment using this compound.

Protocol 2: In Vivo Electrophysiology in Freely Moving Mice

This protocol details the surgical implantation of electrodes and cannulae for the subsequent recording of synaptic plasticity in the hippocampus of awake, behaving mice following intracerebroventricular (i.c.v.) injection of this compound.

Materials:

  • This compound

  • Sterile saline

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Dental cement

  • Bipolar stimulating and monopolar recording electrodes

  • Guide cannula

  • Electrophysiology recording system for freely moving animals

Procedure:

  • Surgical Implantation:

    • Anesthetize the mouse and secure it in a stereotaxic frame.

    • Implant a stimulating electrode in the Schaffer collaterals and a recording electrode in the CA1 region of the dorsal hippocampus.

    • Implant a guide cannula into the lateral ventricle for i.c.v. injections.

    • Secure the electrodes and cannula to the skull with dental cement.

    • Allow the animal to recover for at least one week.

  • Habituation and Baseline Recording:

    • Habituate the mouse to the recording chamber and tether.

    • Establish stable baseline fEPSP recordings.

  • Drug Administration:

    • Administer this compound via i.c.v. injection through the implanted cannula. The vehicle (e.g., sterile saline) should be used as a control.

  • Synaptic Plasticity Assessment:

    • Following drug administration, perform electrophysiological recordings to assess basal synaptic transmission (I/O curves) and paired-pulse facilitation (PPF).

    • Induce LTP using an HFS protocol.

    • Record fEPSPs for an extended period (e.g., 24 hours) to monitor the long-term effects on synaptic plasticity.

  • Histological Verification:

    • At the end of the experiment, perfuse the animal and perform histological analysis to verify the correct placement of electrodes and the cannula.

Logical Relationship of this compound's Effect on Synaptic Plasticity

TQ_LTP_Logic TQ This compound Administration GIRK_Block GIRK Channel Blockade TQ->GIRK_Block K_Efflux Decreased K+ Efflux GIRK_Block->K_Efflux Excitability Increased Neuronal Excitability K_Efflux->Excitability LTP_Maintenance Impaired LTP Maintenance Excitability->LTP_Maintenance Learning_Deficits Learning & Memory Deficits LTP_Maintenance->Learning_Deficits

Caption: Logical flow of this compound's impact on synaptic plasticity and behavior.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the role of GIRK channels in synaptic plasticity. Its high affinity and stability make it suitable for a range of experimental paradigms, from ex vivo slice electrophysiology to in vivo studies in behaving animals. By specifically blocking GIRK channels, researchers can investigate the contribution of GPCR-mediated inhibitory signaling to the induction and maintenance of long-term synaptic changes. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at understanding the intricate molecular mechanisms governing learning and memory.

References

Troubleshooting & Optimization

potential off-target effects of tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Tertiapin-Q. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

This compound is a potent peptide blocker of specific inward-rectifier potassium (Kir) channels. It is a stable, non-oxidizable derivative of the bee venom toxin, tertiapin.[1][2] Its primary targets are:

  • ROMK1 (Kir1.1): A renal outer medullary potassium channel.

  • GIRK1/4 (Kir3.1/3.4): G protein-coupled inwardly-rectifying potassium channels, which are crucial in regulating cellular excitability, particularly in the heart and brain.[3]

This compound exhibits high affinity for these channels, with Ki values of 1.3 nM for ROMK1 and 13.3 nM for GIRK1/4.[3] It is selective over Kir2.1 channels.[3]

Q2: Are there any known off-target effects of this compound?

Yes, a significant off-target effect of this compound is the blockade of large conductance Ca2+-activated potassium channels (BK channels or MaxiK).[4][5][6] This interaction is concentration- and use-dependent and has been observed in the nanomolar range.[4][5] This off-target activity means that this compound is not entirely specific to Kir channels.[4][5]

Q3: What are the functional consequences of this compound's off-target effects?

The blockade of BK channels can lead to several functional changes, particularly in excitable cells like neurons. In dorsal root ganglion (DRG) neurons, this compound has been shown to:

  • Inhibit outwardly rectifying K+ currents.[4][5]

  • Block the afterhyperpolarization (AHP) phase of the action potential.[4][5]

  • Increase the duration of the action potential.[4][5]

These effects can lead to an overall increase in neuronal excitability.[2]

Q4: What are the known cardiac effects of this compound?

This compound's primary cardiac effects are linked to its blockade of GIRK channels (also known as IKACh), which are activated by the parasympathetic nervous system. By blocking these channels, this compound can:

  • Improve heart rate and atrioventricular conduction, particularly in models of bradycardia.[3][7]

  • Attenuate the slowing of the heart rate induced by vagal nerve stimulation.[8]

  • Prolong the atrial effective refractory period (AERP).[9]

At a concentration of 300 nM, this compound was reported to have no effect on the baseline atrial rate in isolated guinea-pig atria.[8]

Q5: Is this compound suitable for in vivo studies?

Yes, this compound has been used in in vivo studies. For instance, it has been shown to rescue sinus node dysfunction and atrioventricular conduction in mouse models of bradycardia.[7] Its stability, being a non-oxidizable derivative of tertiapin, makes it a more reliable tool for such experiments compared to its native counterpart.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected increase in neuronal firing or prolonged action potentials. This could be due to the off-target blockade of BK channels by this compound, which reduces the afterhyperpolarization.[4][5]1. Confirm BK channel expression: Verify that your experimental system expresses BK channels. 2. Concentration optimization: Use the lowest effective concentration of this compound to maximize selectivity for Kir channels. 3. Use-dependence: Be aware that the block of BK channels is use-dependent. Altering the stimulation frequency may modulate the off-target effect.[4][5] 4. Alternative blockers: If BK channel activity is a concern, consider using a more selective GIRK/ROMK blocker if available, or validate findings with a specific BK channel opener.
Variability in the inhibitory effect of this compound. The inhibitory potency of this compound can be influenced by extracellular pH.[10]1. Control pH: Ensure that the pH of your extracellular solution is stable and consistent across experiments. 2. Consider pH-insensitive analogs: For experiments where pH fluctuations are unavoidable, consider using a derivative like Tertiapin-KQ, which is less sensitive to pH changes.[10]
Observed cardiac effects do not align with expected GIRK blockade. While the primary cardiac effect is through GIRK channels, off-target effects on other cardiac ion channels, although not extensively reported for this compound, cannot be entirely ruled out, especially at higher concentrations.1. Comprehensive electrophysiology: Perform detailed electrophysiological recordings to characterize the effects on different cardiac currents. 2. Dose-response curve: Establish a clear dose-response relationship to distinguish between high-affinity on-target effects and lower-affinity off-target effects.

Data Presentation

Table 1: Selectivity Profile of this compound

Target ChannelChannel SubtypeAffinity (Ki)Reference
On-Target ROMK1 (Kir1.1)1.3 nM[3]
GIRK1/4 (Kir3.1/3.4)13.3 nM[3]
Off-Target BK (MaxiK)Inhibition observed at nanomolar concentrations (specific Ki not provided in the search results)[4][5]
No Significant Effect Kir2.1Not specified, but noted to be selective over this subtype[3]
Hyperpolarization-activated inward currents (IH)No effect observed[4][5]

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a standard method for characterizing the effects of compounds like this compound on heterologously expressed ion channels.

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject cRNA encoding the ion channel subunits of interest (e.g., hSlo1 for BK channels, or Kir3.1 + Kir3.2 for GIRK channels).

  • Incubation: Incubate the oocytes for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place the oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

    • Clamp the oocyte at a holding potential (e.g., -80 mV).

    • Apply voltage steps or ramps to elicit channel currents.

    • Apply this compound at various concentrations to the bath solution to determine its effect on the channel currents. The use-dependent nature of the BK channel block can be assessed by applying repetitive depolarizing pulses.[4][5]

Visualizations

signaling_pathway cluster_on_target On-Target Effects cluster_off_target Off-Target Effects TertiapinQ_on This compound GIRK GIRK Channels (Kir3.1/3.4) TertiapinQ_on->GIRK Inhibits ROMK1 ROMK1 Channel (Kir1.1) TertiapinQ_on->ROMK1 Inhibits K_efflux_on Reduced K+ Efflux Hyperpolarization Decreased Hyperpolarization K_efflux_on->Hyperpolarization Cell_Excitability_on Increased Cell Excitability Hyperpolarization->Cell_Excitability_on TertiapinQ_off This compound BK BK Channels TertiapinQ_off->BK Inhibits K_efflux_off Reduced K+ Efflux Repolarization Prolonged Repolarization K_efflux_off->Repolarization Cell_Excitability_off Increased Cell Excitability Repolarization->Cell_Excitability_off

Caption: On-target vs. off-target effects of this compound on cellular excitability.

experimental_workflow start Start: Assess this compound Selectivity oocyte_prep Prepare Xenopus Oocytes start->oocyte_prep inject_kir Inject Kir Channel cRNA (e.g., GIRK1/4) oocyte_prep->inject_kir inject_bk Inject BK Channel cRNA (e.g., hSlo1) oocyte_prep->inject_bk record_kir Record Kir Currents (TEVC) inject_kir->record_kir record_bk Record BK Currents (TEVC) inject_bk->record_bk apply_tpnq_kir Apply this compound (Dose-Response) record_kir->apply_tpnq_kir apply_tpnq_bk Apply this compound (Dose-Response & Use-Dependence) record_bk->apply_tpnq_bk analyze Analyze Data: Determine Ki and IC50 apply_tpnq_kir->analyze apply_tpnq_bk->analyze

Caption: Workflow for assessing this compound selectivity using Xenopus oocytes.

troubleshooting_logic issue Unexpected Neuronal Hyperexcitability? cause Potential Off-Target BK Channel Blockade issue->cause solution1 Lower this compound Concentration cause->solution1 solution2 Confirm BK Expression cause->solution2 solution3 Test for Use-Dependence cause->solution3 end Isolate On-Target Effect solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for unexpected effects of this compound.

References

Technical Support Center: Optimizing Tertiapin-Q Concentration for Specific Kir Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tertiapin-Q for the selective blockade of inwardly rectifying potassium (Kir) channels. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Tertiapin?

A1: this compound is a synthetic, more stable derivative of the bee venom toxin, Tertiapin.[1] It is a 21-amino acid peptide that acts as a high-affinity blocker of specific inwardly rectifying potassium (Kir) channels.[1] The key difference lies in the substitution of a methionine residue in Tertiapin with a glutamine.[1][2] This modification prevents oxidation, which can reduce the blocking ability of the native peptide, making this compound a more reliable tool for research.[1][3]

Q2: Which Kir channels are most sensitive to this compound?

A2: this compound exhibits high affinity for Kir1.1 (ROMK1) and heteromeric Kir3.1/3.4 (GIRK1/4) channels, with inhibitory constants (Ki) in the low nanomolar range.[4] It is significantly less potent against Kir2.1 channels.[5]

Q3: What is the mechanism of action for this compound?

A3: this compound physically occludes the ion conduction pore of the Kir channel.[1] Its C-terminal α-helix is thought to plug the external entrance of the pore, thereby blocking the flow of potassium ions.[1][3]

Q4: Is this compound selective for Kir channels?

A4: While highly potent on certain Kir channels, this compound is not entirely selective. It has also been shown to block large-conductance Ca2+-activated K+ (BK) channels, though the mechanism of block may differ.[1][6] The blockade of BK channels is often use-dependent.[6]

Q5: How should I prepare and store this compound?

A5: this compound is typically soluble in water or saline buffers up to 2 mg/ml.[2] For long-term storage, it is recommended to store the lyophilized powder at -20°C.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution and store it at -80°C.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak channel block Incorrect this compound concentration: The concentration may be too low for the target Kir channel subtype.Refer to the Data Presentation table for appropriate Ki and IC50 values. Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Oxidation of the peptide: Although this compound is designed to be oxidation-resistant, improper storage or handling could potentially lead to degradation.Ensure proper storage at -20°C (lyophilized) or -80°C (solubilized). Use fresh aliquots for each experiment.
pH of the extracellular solution: The binding of this compound to some Kir channels, like Kir1.1, can be pH-dependent.[7]Maintain a stable and appropriate pH in your experimental buffer. Be aware that alkaline pH can reduce the affinity of the toxin.[5]
Presence of interacting substances: Components of your experimental solution may interfere with this compound binding.Review the composition of your buffers. If possible, simplify the solution to identify any interfering agents.
Inconsistent results between experiments Variability in this compound concentration: Inaccurate pipetting or serial dilutions can lead to inconsistent final concentrations.Prepare a fresh stock solution and carefully perform serial dilutions for each experiment. Use calibrated pipettes.
Use-dependent block: For some channels, like BK channels, the degree of block can depend on the frequency and duration of channel activation.[6]Standardize your stimulation protocols to ensure consistent channel activity between experiments.
Cell health and expression levels: The health and density of your expression system (e.g., oocytes, cultured cells) can impact channel activity and blocker sensitivity.Monitor cell health and aim for consistent expression levels of the target Kir channel.
Off-target effects observed Block of other channel types: At higher concentrations, this compound can block other channels, most notably BK channels.[1][6]Use the lowest effective concentration of this compound to achieve selective block of your target Kir channel. If off-target effects are suspected, verify with specific blockers for those channels.
Non-specific binding: The peptide may bind to other proteins or components in your experimental setup.Ensure proper washing steps in your protocol. Consider using a blocking agent (e.g., BSA) in your buffer if non-specific binding is a concern.

Data Presentation

Table 1: Inhibitory Potency of this compound on Various Potassium Channels

Channel SubtypeAlternative NameKi (nM)IC50 (nM)Kd (nM)Notes
Kir1.1 ROMK11.3[4]-~2[1][2]High affinity.
Kir3.1/3.4 GIRK1/413.3[4]-~8[1][2]High affinity.
Kir3.1/3.2 GIRK1/2--~270[2]Lower affinity compared to Kir3.1/3.4.
Kir2.1 IRK1--~2000[5]Low affinity.
BK Channel KCa1.1, MaxiK-~5.8[1]-Block is use- and voltage-dependent.[1][6]

Disclaimer: Ki, IC50, and Kd values can vary depending on the experimental conditions (e.g., expression system, recording solution, temperature).

Experimental Protocols

Determining the IC50 of this compound using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol provides a general framework for determining the concentration-dependent inhibition of a specific Kir channel by this compound.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Xenopus laevis oocytes.
  • Inject oocytes with cRNA encoding the desired Kir channel subunits. For heteromeric channels like Kir3.1/3.2, co-inject the respective cRNAs.[5]
  • Incubate the oocytes for 1-3 days at 18°C to allow for channel expression.[5]

2. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with a baseline recording solution (e.g., ND96).
  • Impale the oocyte with two microelectrodes filled with 3 M KCl (for voltage and current electrodes).
  • Clamp the oocyte at a holding potential where Kir channels are conductive (e.g., -80 mV).
  • Apply voltage steps or ramps to elicit and measure the Kir channel currents.

3. Application of this compound and Data Acquisition:

  • Prepare a series of this compound dilutions in the recording solution. It is crucial to prepare these fresh for each experiment.
  • Establish a stable baseline current in the absence of the toxin.
  • Sequentially perfuse the oocyte with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
  • Record the current amplitude at each this compound concentration.
  • After the highest concentration, wash out the toxin with the baseline recording solution to check for reversibility of the block.

4. Data Analysis:

  • For each concentration of this compound, calculate the fractional block of the current relative to the baseline current.
  • Plot the fractional block as a function of the this compound concentration.
  • Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.[8]

Visualizations

cluster_Kir Kir Channel Structure TertiapinQ This compound Pore Pore Region TertiapinQ->Pore Binds to external vestibule Block Channel Blockade KirChannel Kir Channel (e.g., Kir1.1, Kir3.1/3.4) K_ion_out K+ Ion (Intracellular) Pore->K_ion_out Normal K+ Influx K_ion_in K+ Ion (Extracellular) K_ion_in->Pore Attempts to enter pore NoCurrent No K+ Influx Block->NoCurrent

Caption: Mechanism of Kir channel blockade by this compound.

start Start: Experiment with this compound issue Is there an issue with the experiment? (e.g., no block, inconsistent results) start->issue check_conc Verify this compound concentration and preparation issue->check_conc Yes success Successful Experiment issue->success No check_storage Confirm proper storage and handling check_conc->check_storage check_protocol Review experimental protocol (pH, stimulation, etc.) check_storage->check_protocol check_off_target Consider off-target effects (e.g., BK channels) check_protocol->check_off_target dose_response Perform a dose-response curve check_off_target->dose_response end End dose_response->end success->end

Caption: Troubleshooting decision tree for this compound experiments.

prep 1. Oocyte Preparation & cRNA Injection incubate 2. Incubation (1-3 days, 18°C) prep->incubate setup 3. Electrophysiology Setup (TEVC) incubate->setup baseline 4. Record Baseline Current setup->baseline apply_tq 5. Apply Increasing [this compound] baseline->apply_tq record 6. Record Steady-State Current at each [ ] apply_tq->record record->apply_tq Next concentration washout 7. Washout record->washout Final concentration analyze 8. Data Analysis (IC50 determination) washout->analyze

Caption: Experimental workflow for IC50 determination of this compound.

References

issues with tertiapin-Q stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of Tertiapin-Q in solution. Our aim is to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered more stable than native Tertiapin?

A1: this compound is a synthetic analog of Tertiapin, a peptide toxin isolated from European honey bee venom.[1] In this compound, the methionine residue at position 13 has been substituted with glutamine.[1][2][3] This substitution prevents the oxidation of the peptide, which can occur with the native Tertiapin and lead to a reduction in its ability to block ion channels.[1][4][5][6][7] This makes this compound a more stable and reliable tool for research.[1][4]

Q2: My this compound solution appears to have lost activity. What are the potential causes?

A2: Loss of this compound activity in solution can be attributed to several factors:

  • Improper Storage: Both lyophilized powder and stock solutions have specific storage requirements. Deviating from these can lead to degradation.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can degrade the peptide. It is highly recommended to aliquot the stock solution upon preparation.[8]

  • pH of the Experimental Buffer: The binding affinity of this compound to its target channels can be influenced by extracellular pH.[9] A histidine residue in the peptide's sequence is sensitive to protonation, which can affect its inhibitory activity.[9]

  • Contamination: Bacterial or enzymatic contamination of the solution can lead to the degradation of the peptide.

Q3: I'm observing precipitate in my this compound solution after thawing. What should I do?

A3: If you observe precipitation after thawing your solution, it is recommended to gently warm the tube to 37°C and use an ultrasonic bath to aid in redissolving the peptide.[6] Before use, ensure that the solution is clear and free of any visible precipitate.[10] To avoid this issue in the future, ensure you are not exceeding the recommended solubility limit and consider preparing fresh solutions if the problem persists.

Troubleshooting Guide

Issue: Reduced or No Inhibitory Effect in My Assay

This is a common issue that can often be resolved by systematically evaluating your experimental workflow.

cluster_start Start cluster_check_peptide Peptide Handling & Storage cluster_check_solution Solution Preparation cluster_resolution Resolution start Reduced or No Inhibitory Effect check_storage Verify Storage Conditions (Lyophilized & Solution) start->check_storage check_aliquots Were Aliquots Used to Avoid Freeze-Thaw Cycles? check_storage->check_aliquots check_age How Old is the Stock Solution? check_aliquots->check_age check_solubility Confirm Final Concentration is Within Solubility Limits check_age->check_solubility check_ph Check pH of the Experimental Buffer check_solubility->check_ph check_dissolution Was the Peptide Fully Dissolved? check_ph->check_dissolution optimize_ph Optimize Buffer pH (Consider pH sensitivity) check_ph->optimize_ph If pH is suboptimal prepare_fresh Prepare Fresh Stock Solution from Powder check_dissolution->prepare_fresh If issues persist filter_sterilize Filter-Sterilize Working Solution (0.22 µm filter) check_dissolution->filter_sterilize If contamination is suspected

Caption: Troubleshooting workflow for loss of this compound activity.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureRecommended DurationSource(s)
Lyophilized Powder-20°CUp to 1 year[2][8][10]
-80°CUp to 2 years[8]
Stock Solution-20°CUp to 1 month[8][10]
-80°CUp to 6 months[2][8]

Note: It is strongly advised to avoid repeated freeze-thaw cycles. Aliquoting the stock solution is recommended.[8]

Table 2: Solubility of this compound
SolventMaximum Recommended ConcentrationNotesSource(s)
Water2 mg/mL-[10]
Water or Saline5 mg/mL-[2]
H₂O50 mg/mLRequires ultrasonic bath for dissolution[8]
Acetonitrile2 mg/mLFor Tertiapin LQ, a derivative[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the recommended procedure for reconstituting lyophilized this compound.

cluster_workflow Stock Solution Preparation Workflow start Start: Lyophilized This compound Vial step1 Equilibrate vial to room temperature start->step1 step2 Briefly centrifuge to collect powder at the bottom step1->step2 step3 Add appropriate volume of sterile water or buffer step2->step3 step4 Vortex gently to dissolve step3->step4 step5 If needed, use ultrasonic bath for complete dissolution step4->step5 step6 Aliquot into single-use tubes step5->step6 end Store aliquots at -20°C or -80°C step6->end

Caption: Recommended workflow for preparing this compound stock solutions.

Methodology:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least one hour.[6] This prevents condensation from forming inside the vial.

  • Centrifugation: Gently centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Reconstitution: Add the desired volume of sterile, high-purity water or a suitable saline buffer to the vial to achieve the target concentration. Refer to Table 2 for solubility guidelines.

  • Dissolution: Gently vortex the vial to dissolve the peptide. For higher concentrations, an ultrasonic bath may be necessary to ensure complete dissolution.[6][8]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use, low-protein-binding tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[2][8][10]

Protocol 2: Preparation of Working Solution
  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Dilute the stock solution to the final working concentration using your experimental buffer.

  • Sterilization (Optional but Recommended): For cell-based assays, it is advisable to filter the final working solution through a 0.22 µm sterile filter before use.[8]

  • Immediate Use: It is best to prepare and use the working solution on the same day.[10] Do not store diluted working solutions for extended periods.

References

Technical Support Center: Tertiapin-Q Specificity for Kir vs. BK Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the specificity of Tertiapin-Q for inwardly rectifying potassium (Kir) channels versus big potassium (BK) channels.

Frequently Asked Questions (FAQs)

Q1: Is this compound a specific blocker of Kir channels?

A1: No, this compound is not specific to Kir channels. While it is a potent blocker of certain Kir channel subtypes, it also inhibits large conductance Ca2+-activated K+ (BK) channels with high affinity.[1][2][3][4] This lack of specificity is a critical consideration for experimental design and data interpretation.

Q2: What is this compound?

A2: this compound is a synthetic, oxidation-resistant analog of tertiapin, a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera).[5][6][7] The modification involves the substitution of a methionine residue with glutamine, which enhances its stability.[6][7]

Q3: At what concentrations does this compound block Kir and BK channels?

A3: this compound typically blocks both Kir and BK channels in the low nanomolar range.[1][2] For specific inhibitory constants (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50), please refer to the data summary table below.

Q4: How does the blocking mechanism of this compound differ between Kir and BK channels?

A4: The block of BK channels by this compound is described as use-dependent, meaning the degree of inhibition is influenced by the frequency and duration of channel activation.[1][2][3][4][5] This use-dependence is a key differentiator from its interaction with Kir channels.

Q5: Are there any Kir channels that are less sensitive to this compound?

A5: Yes. For example, heteromultimeric Kir3.1/3.2 channels show significantly lower affinity for this compound compared to other Kir subtypes like Kir1.1 or Kir3.1/3.4.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected block of outward K+ currents after applying this compound in a non-Kir expressing system. The cell system may endogenously express BK channels, which are potently blocked by this compound.- Perform a positive control experiment with a known BK channel blocker (e.g., Iberiotoxin or Paxilline) to confirm the presence of functional BK channels.- Characterize the voltage-dependence and Ca2+-sensitivity of the outward current to confirm its identity as a BK current.- If possible, use a cell line with confirmed low or no expression of BK channels.
Variability in the measured potency (IC50) of this compound for BK channels. The use-dependent nature of the BK channel block by this compound can lead to variability if the stimulation protocol is not consistent.- Standardize the voltage-clamp protocol across all experiments, including the holding potential, duration, and frequency of depolarizing pulses.- Ensure a stable baseline recording before applying this compound and allow sufficient time for the block to reach steady-state at each concentration.
This compound appears less potent on Kir channels than expected from the literature. - The specific Kir channel subtype expressed has a lower affinity for this compound (e.g., Kir3.1/3.2).- Issues with the stability or concentration of the this compound stock solution.- Verify the identity of the expressed Kir channel subtype using molecular techniques.- Prepare fresh aliquots of this compound and verify the concentration. Store stock solutions at -20°C or lower to prevent degradation.[7]
No observable effect of this compound on expected Kir or BK currents. - Inefficient expression of the target ion channel in the chosen expression system.- Incorrect recording solutions or voltage protocols for activating the target channel.- Confirm channel expression using a positive control (e.g., a known agonist or by observing characteristic currents under appropriate ionic conditions).- Review and optimize the composition of intracellular and extracellular solutions and the voltage-clamp protocols to ensure they are suitable for the specific channel being studied.

Quantitative Data Summary

The following table summarizes the reported inhibitory constants of this compound for various Kir and BK channel subtypes.

Channel Subtype Parameter Value (nM) Reference(s)
Kir1.1 (ROMK1) Ki1.3[8]
Kd~2[6][7]
Kir3.1/3.4 (GIRK1/4) Ki13.3[8]
Kd~8[6][7]
Kir3.1/3.2 (GIRK1/2) Kd~270[6][7]
BK (KCa1.1) IC50~5[6][7]
IC505.8[5]

Experimental Protocols

Below are generalized methodologies for assessing the specificity of this compound using common electrophysiological techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is ideal for studying heterologously expressed ion channels.

a. Oocyte Preparation and Channel Expression:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the specific Kir or BK channel subunits of interest.

  • Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.

b. Recording Solutions:

  • ND96 Bath Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5).

  • High K+ Bath Solution for Kir Channels (in mM): 98 KCl, 2 NaCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5).

  • Electrode Filling Solution: 3 M KCl.

c. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with the appropriate bath solution.

  • Impale the oocyte with two microelectrodes (voltage and current electrodes, resistance 0.5-2 MΩ).

  • Clamp the oocyte at a holding potential of -80 mV.

  • For Kir channels: Use voltage steps or ramps to elicit inward currents. A typical protocol would be to step from -80 mV to potentials ranging from -120 mV to +40 mV.

  • For BK channels: Use depolarizing voltage steps (e.g., to +40 mV) from a holding potential of -80 mV to activate the channels. The presence of intracellular Ca2+ is required, which is typically sufficient from endogenous levels in the oocyte for robust channel activation upon depolarization.

  • Establish a stable baseline current before applying this compound.

  • Apply increasing concentrations of this compound to the bath and record the steady-state block at each concentration.

d. Data Analysis:

  • Measure the peak current amplitude at a specific voltage in the absence and presence of different concentrations of this compound.

  • Plot the fractional block ((I_control - I_drug) / I_control) against the logarithm of the this compound concentration.

  • Fit the concentration-response curve with the Hill equation to determine the IC50 value.

Whole-Cell Patch-Clamp of Mammalian Cells (e.g., HEK-293)

This technique allows for detailed characterization of ion channels in a mammalian cell environment.

a. Cell Culture and Transfection:

  • Culture HEK-293 cells in appropriate media.

  • Transiently transfect the cells with plasmids containing the cDNA for the Kir or BK channel subunits. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Re-plate cells onto glass coverslips 24 hours post-transfection for recording.

b. Recording Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4). For Kir channels, the extracellular KCl concentration can be raised to better resolve inward currents.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2). For BK channels, a defined free Ca2+ concentration can be included by using appropriate Ca2+/EGTA buffers.

c. Electrophysiological Recording:

  • Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.

  • Identify transfected cells using fluorescence.

  • Form a giga-ohm seal between a borosilicate glass pipette (2-5 MΩ resistance) and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -80 mV).

  • Apply voltage protocols similar to those described for TEVC to elicit Kir or BK currents.

  • Perfuse the cell with the extracellular solution containing increasing concentrations of this compound.

d. Data Analysis:

  • Data analysis is performed similarly to the TEVC method to determine the IC50 of this compound for the expressed channels.

Visualizations

Experimental Workflow for Determining Ion Channel Blocker Specificity

G cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Data Analysis cluster_3 Conclusion prep1 Select Expression System (Xenopus Oocytes or Mammalian Cells) prep2 Prepare Genetic Material (cRNA or cDNA for Kir and BK channels) prep1->prep2 prep3 Introduce Genetic Material (Microinjection or Transfection) prep2->prep3 prep4 Incubate for Protein Expression prep3->prep4 elec1 Prepare Recording Solutions (Intra- & Extracellular) prep4->elec1 elec2 Perform Electrophysiological Recording (TEVC or Patch-Clamp) elec1->elec2 elec3 Establish Stable Baseline Current elec2->elec3 elec4 Apply Increasing Concentrations of this compound elec3->elec4 data1 Measure Current Amplitude at Each Concentration elec4->data1 data2 Calculate Percent Inhibition data1->data2 data3 Generate Concentration-Response Curve data2->data3 data4 Fit Data with Hill Equation to Determine IC50 data3->data4 conc1 Compare IC50 Values for Kir vs. BK Channels data4->conc1 conc2 Determine Specificity Profile conc1->conc2

Caption: Workflow for determining the specificity of this compound.

Signaling Pathway Logic for this compound Action

G cluster_kir Kir Channel Pathway cluster_bk BK Channel Pathway tertiapin This compound kir_channel Kir Channel tertiapin->kir_channel Blocks bk_channel BK Channel tertiapin->bk_channel Blocks k_efflux_kir K+ Efflux (Hyperpolarization) kir_channel->k_efflux_kir Open State k_efflux_bk K+ Efflux (Repolarization/ Afterhyperpolarization) bk_channel->k_efflux_bk Open State ca_depol Ca2+ Influx & Depolarization ca_depol->bk_channel Activates

Caption: this compound blocks both Kir and BK channel pathways.

References

Technical Support Center: Tertiapin-Q and Extracellular pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of extracellular pH on the activity of Tertiapin-Q (TPN-Q).

Frequently Asked Questions (FAQs)

Q1: My TPN-Q efficacy is decreasing at a higher pH. Is this expected?

A1: Yes, this is an expected phenomenon. The inhibitory effect of TPN-Q on inward-rectifier potassium (Kir) channels, such as ROMK1, is highly sensitive to extracellular pH.[1][2] As the extracellular pH becomes more alkaline, the efficacy of TPN-Q decreases. This is primarily due to the deprotonation of the histidine residue at position 12 (His12) of the TPN-Q peptide, which reduces its binding energy to the channel.[1][2]

Q2: What is the mechanism behind the pH sensitivity of TPN-Q?

A2: The pH-dependent activity of TPN-Q is linked to the protonation state of its His12 residue.[1][2] At acidic to neutral pH, the histidine is protonated, which is favorable for high-affinity binding to the external vestibule of the Kir channel. As the pH increases (becomes more alkaline), the histidine residue is deprotonated, leading to a conformational change that weakens the interaction between TPN-Q and the channel, thereby reducing its inhibitory activity.[1][2]

Q3: I need to perform experiments at a physiological pH of 7.4, but I'm concerned about reduced TPN-Q activity. What are my options?

A3: While TPN-Q is effective at pH 7.4, its potency is indeed influenced by pH. If consistent high-affinity blockage is critical and pH sensitivity is a concern, consider using a site-mutated analog of TPN-Q. For instance, Tertiapin-KQ (TPN-KQ), where the His12 is replaced with lysine, is largely insensitive to extracellular pH changes and exhibits even higher affinity for ROMK1 channels at pH 7.6 than the wild-type TPN-Q.[1][2]

Q4: Is the pH sensitivity of TPN-Q universal across all channels it blocks?

A4: The detailed pH sensitivity has been primarily characterized for TPN-Q's interaction with inward-rectifier potassium channels like ROMK1.[1][2] TPN-Q also blocks other channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and large conductance Ca2+-activated K+ (BK) channels.[3][4][5][6] While the His12 residue is intrinsic to the peptide, the degree to which its protonation state affects binding may vary depending on the specific channel's external vestibule structure. Further empirical validation is recommended for channels other than ROMK1.

Q5: My TPN-Q solution has been stored for a while. Could this affect its activity?

A5: TPN-Q was specifically developed to be more stable than the native tertiapin by replacing an oxidation-prone methionine with glutamine.[5][7][8] This substitution makes TPN-Q resistant to air oxidation. However, for optimal performance, it is always recommended to follow the manufacturer's storage instructions, which typically involve storing at -20°C or -80°C and avoiding repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent TPN-Q block at the same concentration. Fluctuation in the pH of the extracellular solution.1. Verify the pH of your experimental buffer immediately before each experiment. 2. Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the recording period.
Lower than expected TPN-Q potency. The experimental pH is too alkaline, leading to deprotonation of His12 and reduced binding affinity.[1][2]1. Measure the pH of your extracellular solution. 2. If possible, perform the experiment at a slightly more acidic pH where TPN-Q is more potent. 3. If the pH must be maintained at a higher level, a higher concentration of TPN-Q may be required to achieve the desired block. 4. For pH-independent inhibition, consider using Tertiapin-KQ.[1][2]
TPN-Q appears to have no effect. Incorrect channel type being studied. TPN-Q is selective for certain Kir and BK channels.[9]1. Confirm that the target channel is known to be sensitive to TPN-Q (e.g., ROMK1, GIRK1/4). 2. Run a positive control with a known TPN-Q sensitive channel.
Peptide degradation due to improper storage or handling.1. Aliquot TPN-Q upon receipt and store at the recommended temperature (-20°C or below). 2. Avoid multiple freeze-thaw cycles. 3. Prepare fresh dilutions for each experiment from a frozen stock.

Data Presentation

Table 1: Impact of Extracellular pH on this compound and its Analogs

PeptideTarget ChannelExtracellular pHEffect on Inhibitory ActivityReference
This compound (TPN-Q) ROMK1Acidic to Neutral (e.g., < 7.4)Higher affinity binding and stronger inhibition.[1][2]
Alkaline (e.g., > 7.4)Lower affinity binding and weaker inhibition.[1][2]
Tertiapin-H12A ROMK1VariedpH sensitivity is largely abolished, but overall affinity is much lower.[1]
Tertiapin-KQ (TPN-KQ) ROMK1VariedPractically insensitive to pH changes with higher affinity than TPN-Q at pH 7.6.[1][2]

Experimental Protocols

Protocol: Assessing the pH Dependence of TPN-Q Inhibition of Kir Channels using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a generalized procedure based on methodologies described in the literature.[3][6]

  • Xenopus Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject oocytes with cRNA encoding the Kir channel of interest (e.g., ROMK1).

    • Incubate the oocytes for 2-5 days at 18°C in ND96 solution to allow for channel expression.

  • Preparation of Recording Solutions:

    • Prepare a series of recording solutions with varying pH values (e.g., 6.5, 7.0, 7.4, 7.8, 8.2).

    • The base recording solution should contain (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂.

    • Use a suitable buffer for each pH range (e.g., MES for acidic, HEPES for neutral, TAPS for alkaline) at a concentration of 5-10 mM.

    • Adjust the final pH of each solution immediately before use.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution at a constant rate.

    • Impale the oocyte with two microelectrodes (0.5-2 MΩ) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -80 mV.

    • Apply voltage steps to elicit channel currents. The specific voltage protocol will depend on the gating properties of the channel being studied.

  • Application of TPN-Q and Data Acquisition:

    • Establish a stable baseline current in the control recording solution at a specific pH.

    • Perfuse the oocyte with the same pH solution containing the desired concentration of TPN-Q until the inhibitory effect reaches a steady state.

    • Wash out the TPN-Q with the control solution to observe the reversibility of the block.

    • Repeat this procedure for each desired pH value and TPN-Q concentration.

  • Data Analysis:

    • Measure the peak current amplitude in the absence (I_control) and presence (I_TPNQ) of TPN-Q.

    • Calculate the fractional block as (1 - I_TPNQ / I_control).

    • Plot the fractional block as a function of TPN-Q concentration at each pH to generate dose-response curves.

    • Fit the dose-response curves with the Hill equation to determine the IC₅₀ at each pH.

    • Plot the IC₅₀ values as a function of pH to visualize the pH dependence of TPN-Q inhibition.

Visualizations

pH_Effect_on_TPNQ cluster_pH Extracellular pH cluster_TPNQ This compound (TPN-Q) cluster_Channel Kir Channel acidic Acidic pH (e.g., < 7.4) protonated His12 Protonated (TPN-Q-H+) acidic->protonated favors alkaline Alkaline pH (e.g., > 7.4) deprotonated His12 Deprotonated (TPN-Q) alkaline->deprotonated favors high_affinity High Affinity Binding protonated->high_affinity leads to low_affinity Low Affinity Binding deprotonated->low_affinity leads to

Caption: Logical flow of extracellular pH's impact on TPN-Q's His12 residue and channel binding.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis oocyte_prep Oocyte Preparation & cRNA Injection solution_prep Prepare Recording Solutions (Varying pH) recording Establish Baseline Current at specific pH solution_prep->recording application Apply TPN-Q recording->application washout Washout application->washout measure Measure Current & Calculate Fractional Block washout->measure dose_response Generate Dose-Response Curves measure->dose_response ic50_plot Plot IC50 vs. pH dose_response->ic50_plot

Caption: Workflow for assessing the pH dependence of TPN-Q activity.

References

Technical Support Center: Preventing Oxidation of Tertiapin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on preventing, detecting, and troubleshooting the oxidation of tertiapin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is tertiapin and why is it susceptible to oxidation?

Tertiapin is a 21-amino acid peptide originally isolated from European honey bee venom.[1] It is a potent blocker of specific potassium channels, particularly inward-rectifier (Kir) and large-conductance calcium-activated (BK) channels.[1] The peptide's sequence contains a methionine residue at position 13 (Met13), which is highly susceptible to oxidation.[1][2] This oxidation, typically forming methionine sulfoxide, significantly reduces tertiapin's ability to bind to and block its target channels, leading to a loss of biological activity.[1][2]

Q2: Are there oxidation-resistant alternatives to tertiapin?

Yes. A synthetic analog called Tertiapin-Q is available. In this version, the oxidation-prone methionine at position 13 is replaced with glutamine (Gln).[1][3] this compound is stable, non-oxidizable by air, and binds to Kir channels with an affinity very similar to that of native tertiapin, making it a more reliable tool for many research applications.[1][2][3][4][5]

Q3: How can I detect if my tertiapin sample has been oxidized?

Oxidation can be detected using several analytical and functional methods:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate oxidized tertiapin from the native form. The oxidized peptide is more hydrophilic and will typically elute earlier than the non-oxidized peptide.[6]

  • Mass Spectrometry (MS): MS can identify the mass shift associated with oxidation. The addition of one oxygen atom to methionine (Met → MetO) results in a mass increase of +16 Da. Further oxidation to methionine sulfone results in a +32 Da shift.

  • Functional Assays: A loss or significant reduction in the expected biological activity (e.g., blockage of Kir channel currents in electrophysiology experiments) is a strong indicator of oxidation. If your experimental results are weaker than expected, oxidation should be considered a primary cause.

Q4: What are the optimal storage conditions for tertiapin?

Proper storage is critical to minimize oxidation.

  • Lyophilized Powder: Store in a tightly sealed container at -20°C or -80°C.[7]

  • Stock Solutions: After reconstitution, aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -80°C.[7][8] For short-term storage (up to one month), -20°C may be acceptable, but -80°C is recommended for longer periods (up to a year).[8][9]

Table 1: Recommended Storage Conditions for Tertiapin

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°C to -80°CUp to 1 yearKeep desiccated and protected from light.
Reconstituted Solution-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[7][8]
Reconstituted Solution-20°CUp to 1 monthFor short-term use only.

Troubleshooting Guide

Problem: I am observing a significant loss of tertiapin's inhibitory activity in my experiments.

This is the most common issue arising from tertiapin oxidation. Follow these steps to diagnose and resolve the problem.

Step 1: Verify Peptide Integrity

  • Possible Cause: The methionine residue has been oxidized, reducing the peptide's affinity for its target channel.[2]

  • Solution: If possible, analyze your current stock solution using HPLC or mass spectrometry to confirm the presence of oxidized species.[6] Compare the results to the manufacturer's certificate of analysis.

Step 2: Review Storage and Handling Procedures

  • Possible Cause: Improper storage or repeated freeze-thaw cycles have exposed the peptide to conditions that promote oxidation.

  • Solution: Discard the suspect stock solution and prepare a fresh one from lyophilized powder. Ensure you are following the recommended storage protocols (see Table 1 and Protocol 1).

Step 3: Implement Preventative Measures in Experimental Solutions

  • Possible Cause: Exposure to atmospheric oxygen, incompatible buffers, or metal ion contaminants during solution preparation is causing rapid oxidation.

  • Solution:

    • Use Deoxygenated Buffers: Prepare all buffers and solutions with high-purity water and degas them thoroughly (see Protocol 2). Purging with an inert gas like argon or nitrogen is highly effective.[10][11]

    • Add an Antioxidant: Include a reducing agent in your working solutions to protect the methionine residue. Dithiothreitol (DTT) is a common and effective choice.[12][13] (see Table 2).

    • Prepare Fresh: Make working solutions of tertiapin immediately before each experiment.

Step 4: Consider Using an Oxidation-Resistant Analog

  • Possible Cause: Your experimental conditions (e.g., long incubation times, high oxygen tension) are inherently prone to causing oxidation.

  • Solution: Switch to This compound , the oxidation-resistant analog.[3] This is the most robust solution for preventing activity loss due to oxidation.[4][5]

Key Experimental Protocols

Protocol 1: Reconstitution and Storage of Tertiapin Stock Solution
  • Preparation: Allow the lyophilized tertiapin vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Reconstitute the peptide in a suitable solvent, such as high-purity, sterile water or a deoxygenated buffer.[14] Aim for a concentration that allows for easy dilution into working solutions (e.g., 1 mM). Gently swirl or pipette to dissolve; do not vortex vigorously.

  • Aliquoting: Immediately after reconstitution, divide the stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.

  • Storage: Tightly cap the aliquots and store them at -80°C.[7][8]

  • Usage: When needed, thaw a single aliquot rapidly. Do not refreeze any unused portion of the thawed aliquot.

Protocol 2: Preparing Deoxygenated Buffers
  • Preparation: Prepare your desired buffer solution (e.g., HEPES or Tris-based buffers) using high-purity water.

  • Degassing (Sparging Method):

    • Place the buffer in a flask or bottle with a magnetic stir bar.

    • Insert a tube connected to a cylinder of inert gas (e.g., argon or nitrogen) into the solution, ensuring the gas bubbles through the liquid.

    • Place a loose cover on the container to allow displaced air to escape while preventing atmospheric oxygen from re-entering.

    • Sparge the solution for at least 15-30 minutes while stirring gently.[11]

  • Storage and Use: Use the deoxygenated buffer immediately for the best results. If short-term storage is necessary, seal the container tightly.

Protocol 3: Using Antioxidants in Working Solutions

To prevent oxidation during an experiment, add a reducing agent to your final working solution containing tertiapin.

Table 2: Common Antioxidants for Peptide Solutions

AntioxidantTypical Working ConcentrationKey Characteristics
Dithiothreitol (DTT) 0.1 - 1 mMStrong reducing agent, very effective at neutral to slightly basic pH.[11][13] Should be prepared fresh.
β-Mercaptoethanol (BME) 1 - 10 mMEffective reducing agent, but has a strong, unpleasant odor and is more volatile than DTT.[15]
TCEP-HCl 0.1 - 0.5 mMOdorless, more stable than DTT, and effective over a wider pH range, including acidic conditions.[13]

Procedure:

  • Prepare a concentrated stock solution of the chosen antioxidant (e.g., 1 M DTT in water). Store frozen in aliquots.

  • On the day of the experiment, thaw an aliquot of the antioxidant stock.

  • Add the appropriate volume of the antioxidant stock to your final tertiapin working solution to achieve the desired concentration. Mix gently.

Visualizations

Workflow for Handling Tertiapin

This diagram outlines the critical steps for handling tertiapin to minimize oxidation, from reconstitution to experimental use.

G cluster_0 Preparation cluster_1 Experiment start Receive Lyophilized Tertiapin reconstitute Reconstitute in Deoxygenated Buffer start->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw Day of Experiment prepare_ws Prepare Working Solution (Add Antioxidant, e.g., DTT) thaw->prepare_ws use_exp Use Immediately in Experiment prepare_ws->use_exp discard Discard Unused Solution use_exp->discard

Caption: A recommended workflow for handling tertiapin to prevent oxidation.

Tertiapin Oxidation Pathway

This diagram illustrates the chemical modification of tertiapin's methionine residue, which leads to a loss of function.

G active Active Tertiapin (with Methionine) oxidized Inactive Tertiapin (with Met-Sulfoxide, +16 Da) active->oxidized  Oxidation  (O2, Metal Ions) inactive Loss of Channel Blocking Activity oxidized->inactive

Caption: Oxidation of methionine in tertiapin leads to its inactivation.

Troubleshooting Logic for Loss of Activity

A decision tree to help researchers diagnose the cause of reduced tertiapin efficacy in their experiments.

G start Experiment Shows Low/No Tertiapin Activity check_storage Were aliquots stored at -80°C and freeze-thaw avoided? start->check_storage check_buffer Was the working solution prepared fresh with deoxygenated buffer? check_storage->check_buffer Yes sol_fresh Root Cause: Degraded Stock Solution: Prepare fresh stock from lyophilized powder. check_storage->sol_fresh No check_antioxidant Was an antioxidant (e.g., DTT) added to the working solution? check_buffer->check_antioxidant Yes sol_buffer Root Cause: Oxidation in Buffer Action: Use deoxygenated buffers (Protocol 2). check_buffer->sol_buffer No sol_antioxidant Root Cause: Oxidation During Exp. Action: Add an antioxidant to your working solution (Protocol 3). check_antioxidant->sol_antioxidant No sol_analog If issues persist, consider using this compound, the oxidation-resistant analog. check_antioxidant->sol_analog Yes

Caption: A troubleshooting decision tree for inactive tertiapin.

References

Technical Support Center: Use-Dependent Block of BK Channels by Tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use-dependent block of large-conductance Ca2+-activated potassium (BK) channels by tertiapin-Q.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on BK channels?

This compound is a synthetic, non-oxidizable derivative of tertiapin, a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera).[1] Its primary mechanism of action on BK channels is a use-dependent, concentration-dependent, and voltage-dependent block.[2][3] This means that the inhibitory effect of this compound is more pronounced when the BK channels are repeatedly activated or opened.[1][2]

Q2: Is this compound a specific blocker for BK channels?

No, this compound is not entirely specific for BK channels. It is also a potent blocker of certain inwardly rectifying potassium (Kir) channels, including GIRK1/GIRK4 and ROMK1 channels.[1][2][4][5][6] This is a critical consideration when designing experiments and interpreting data, as effects observed could be due to the inhibition of Kir channels.

Q3: What does "use-dependent block" mean in the context of this compound and BK channels?

Use-dependent block signifies that the blocking action of this compound on BK channels is contingent upon the channels being in an activated or open state.[2][3] If the channels are not stimulated to open, this compound will exhibit little to no inhibitory effect.[2] The block intensifies with prolonged or repetitive stimulation.[1][2]

Q4: What are the typical effective concentrations and IC50 for this compound on BK channels?

The half-maximal inhibitory concentration (IC50) for this compound on recombinant BK channels (α-subunit homomultimers) expressed in Xenopus oocytes has been reported to be approximately 5.8 ± 1.0 nM.[2] A complete block can be observed at concentrations around 100 nM.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable block of BK channels after applying this compound. Lack of channel activation (use-dependence). this compound requires the BK channels to be open to exert its blocking effect.[2]Ensure your experimental protocol includes repetitive stimulation (e.g., depolarizing voltage steps) to activate the BK channels in the presence of this compound. A stimulation frequency of 0.1 Hz has been used effectively.[2]
Incorrect concentration of this compound. Confirm the final concentration of this compound in your bath solution. Prepare fresh dilutions from a concentrated stock solution for each experiment.
Degradation of this compound. Although this compound is a stable derivative of tertiapin, improper storage can lead to degradation. Store the peptide at -20°C as a powder and for up to one year at -80°C in stock solutions to avoid repeated freeze-thaw cycles.[4]
Observed effects are not consistent with BK channel blockade. Off-target effects on Kir channels. this compound is also a potent inhibitor of Kir channels.[1][2][4]To confirm that the observed effects are due to BK channel blockade, use other more specific BK channel blockers like iberiotoxin or charybdotoxin as controls.[2] Additionally, if your preparation expresses Kir channels, consider using experimental conditions that minimize their contribution to the recorded currents.
Variability in the degree of block between experiments. Differences in stimulation protocols. The extent of use-dependent block is sensitive to the frequency and duration of stimulation.Standardize your stimulation protocol across all experiments to ensure reproducibility.
pH of the extracellular solution. The binding of this compound to some Kir channels can be pH-dependent.[7] While the effect of pH on BK channel block by this compound is less characterized, it is good practice to maintain a stable pH in your recordings.Ensure your extracellular solutions are adequately buffered and the pH is consistent across experiments.

Quantitative Data Summary

Parameter Value Channel Type Expression System Reference
IC50 5.8 ± 1.0 nMRecombinant BK channels (α-subunit homomultimers)Xenopus oocytes[2]
Complete Block ~100 nMRecombinant BK channels (α-subunit homomultimers)Xenopus oocytes[2]
Ki (ROMK1) 1.3 nMInwardly rectifying K+ channel (Kir1.1)Not specified[4]
Ki (GIRK1/4) 13.3 nMG protein-coupled inwardly rectifying K+ channel (Kir3.1/3.4)Not specified[4]

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is adapted from studies investigating the block of recombinant BK channels by this compound.[2][8]

  • Oocyte Preparation:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject cRNA encoding the desired BK channel subunits (e.g., hSlo1 α-subunit).

    • Incubate the oocytes for 2-4 days at 18°C to allow for channel expression.

  • Recording Setup:

    • Place an oocyte in a recording chamber continuously perfused with a standard extracellular solution (e.g., ND96).

    • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode serves to measure the membrane potential, and the other to inject current.

    • Use a two-electrode voltage-clamp amplifier to control the membrane potential.

  • Electrophysiological Recording:

    • Hold the oocyte at a holding potential of -80 mV.

    • To elicit BK channel currents, apply depolarizing voltage steps (e.g., 100 ms duration, from -80 mV to +80 mV in 10 mV increments).

    • To study the use-dependent block, apply repetitive depolarizing pulses at a set frequency (e.g., 0.1 Hz).

  • Application of this compound:

    • Dissolve this compound in the extracellular solution to the desired final concentration.

    • After obtaining a stable baseline recording of BK currents, perfuse the recording chamber with the this compound-containing solution.

    • Continue the repetitive stimulation protocol during the application of this compound to observe the development of the use-dependent block.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage step (e.g., +80 mV) before and after the application of this compound.

    • Plot the concentration-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis oocyte_prep Xenopus Oocyte Preparation (cRNA Injection) incubation Incubation (2-4 days, 18°C) oocyte_prep->incubation tevc_setup Two-Electrode Voltage-Clamp Setup incubation->tevc_setup baseline Record Baseline BK Currents (Repetitive Depolarization) tevc_setup->baseline tertiapin_q_app Bath Apply this compound baseline->tertiapin_q_app record_block Record Use-Dependent Block tertiapin_q_app->record_block data_analysis Measure Current Inhibition record_block->data_analysis ic50_calc Calculate IC50 data_analysis->ic50_calc signaling_pathway cluster_channel_states BK Channel States closed Closed State open Open State open->closed Deactivation blocked Blocked State depolarization Membrane Depolarization (Stimulation) depolarization->open Activation tertiapin_q This compound tertiapin_q->blocked

References

Technical Support Center: Troubleshooting Tertiapin-Q Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers and drug development professionals who are not observing the expected effects of tertiapin-Q in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why am I not seeing any effect of this compound on my cells or tissue?

Answer: A lack of response to this compound can stem from several factors, ranging from experimental design to the biological characteristics of your system. Here is a step-by-step guide to troubleshoot this issue:

1. Verify the Presence and Activity of Target Channels:

  • Channel Expression: Confirm that your target cells or tissues express this compound sensitive channels, primarily G-protein-coupled inwardly rectifying potassium (GIRK/Kir3) channels or renal outer medullary potassium (ROMK/Kir1.1) channels.[1] This can be verified through techniques like qPCR, Western blotting, or immunohistochemistry.

  • Channel Activation: GIRK channels require activation, typically via G-protein coupled receptors (GPCRs).[2] Ensure that your experimental conditions include an appropriate agonist to activate the GPCR upstream of the GIRK channels. Without GPCR activation, the channels may be in a closed state and insensitive to this compound.[3]

2. Check Experimental Parameters:

  • Concentration: Ensure you are using an appropriate concentration of this compound. Effective concentrations can vary depending on the specific channel subtype and experimental system.[4] Refer to the quantitative data table below for reported effective concentrations.

  • Incubation Time: The onset of this compound's effect on GIRK channels is typically rapid (less than a minute). However, its blockade of other channels, like BK channels, can be use-dependent and may require a longer pre-incubation period (e.g., at least 15 minutes).[5]

  • pH of Extracellular Solution: The inhibitory effect of this compound on ROMK1 channels has been shown to be sensitive to extracellular pH.[6][7] Verify that the pH of your experimental buffer is within the optimal range (typically around 7.4-7.6).

3. Assess this compound Integrity and Handling:

  • Proper Storage and Handling: this compound is a peptide and should be stored frozen and protected from repeated freeze-thaw cycles.[8] Lyophilized powder should be stored at -20°C.[8]

  • Solubility and Preparation: this compound is soluble in water or saline buffers.[8][9][10] It is recommended to prepare solutions fresh on the day of the experiment. If storage of the solution is necessary, it should be stored at -20°C for up to one month.[11] Before use, ensure the solution is fully equilibrated to room temperature and that no precipitation has occurred.[11]

  • Stability: this compound is a stable derivative of tertiapin, designed to be less susceptible to oxidation.[9][12][13] However, prolonged exposure to harsh conditions could still degrade the peptide.

4. Consider Off-Target Effects and Channel Subtypes:

  • Channel Subunit Composition: The affinity of this compound can vary between different Kir channel subtypes. For example, it has a higher affinity for ROMK1 (Kir1.1) and GIRK1/4 (Kir3.1/3.4) channels compared to Kir2.1 channels.[1] The specific subunit composition of the channels in your system can influence the observed effect. Certain mutations, like the F137S mutation in Kir3.1, can dramatically reduce the blocking potency of this compound.[14]

  • Blockade of Other Channels: this compound can also block large-conductance Ca2+-activated K+ (BK) channels in a voltage- and use-dependent manner.[5][15] This could lead to complex or unexpected electrophysiological effects, such as an increase in action potential duration.[15][16]

Question 2: My this compound solution is prepared correctly, but I still see a partial or incomplete block of the current. Why?

Answer: An incomplete block by this compound can be characteristic of its interaction with certain channel populations or a reflection of the experimental conditions.

  • Maximal Block: In some systems, even at saturating concentrations, this compound may not produce a complete block. For instance, in studies on 5-HT1A receptor-activated inwardly rectifying K+ conductance, the maximal block by this compound was reported to be around 84%.[4]

  • Presence of Insensitive Channels: Your cell or tissue preparation may express a mixed population of potassium channels, some of which are insensitive to this compound. The residual current you observe might be carried by these other channels.

  • Voltage-Dependence: The block of BK channels by this compound is voltage-dependent.[15][16] The holding potential in your electrophysiology experiment could influence the degree of block.

Quantitative Data Summary

ParameterValueChannel/SystemReference
Ki 1.3 nMROMK1 (Kir1.1)[1]
Ki 13.3 nMGIRK1/4 (Kir3.1/3.4)[1]
Kd ~2 nMROMK1[5]
Kd ~8 nMGIRK1/4[5]
IC50 5.8 nMBK channels[5]
EC50 33.6 nM5-HT1A receptor-activated GIRK conductance[4]
Effective Concentration 150 nMTo inhibit acetylcholine-induced effects in left atria[17]
Effective Concentration 200 nMTo block inward rectifying channels in ex-vivo brain slices[1]
Effective Concentration 100 nMTo increase action potential duration in DRG neurons[16]
Solubility Up to 2 mg/ml in water[9]
Max Recommended Solubility 5 mg/ml in water or saline buffer[8]

Key Experimental Protocols

Protocol 1: Electrophysiological Recording of GIRK Channel Activity

  • Cell Preparation: Prepare cells expressing the GIRK channels of interest (e.g., cultured cell lines, primary neurons, or cardiomyocytes).

  • Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

  • Internal Solution: Use an internal solution containing GTP (e.g., 0.1-0.3 mM) to allow for G-protein activation.

  • External Solution: Perfuse the cells with an external solution containing the appropriate ions and buffered to a physiological pH (e.g., 7.4).

  • GIRK Activation: Apply a specific GPCR agonist to activate the GIRK channels. This should result in an inwardly rectifying potassium current.

  • This compound Application: Once a stable baseline current is established in the presence of the agonist, perfuse the cells with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the current before, during, and after the application of this compound to quantify the extent of block.

  • Washout: If possible, perform a washout with the agonist-containing external solution to check for the reversibility of the block.

Visualizations

TertiapinQ_Signaling_Pathway GPCR GPCR (e.g., M2 Muscarinic, 5-HT1A) G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) GPCR->G_protein Activates GIRK_channel GIRK Channel (Kir3.x) G_protein->GIRK_channel Gβγ subunit activates K_ion K+ GIRK_channel->K_ion K+ efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to TertiapinQ This compound TertiapinQ->GIRK_channel Blocks Pore Agonist Agonist Agonist->GPCR Activates

Caption: Signaling pathway of GIRK channel activation and inhibition by this compound.

Troubleshooting_Workflow Start No effect of This compound observed Check_Channels 1. Verify Target Channel Presence & Activity Start->Check_Channels Check_Protocols 2. Review Experimental Protocols Check_Channels->Check_Protocols Channels present & active sub_channel Expression? Activation? Check_Channels->sub_channel Check_Compound 3. Assess this compound Integrity Check_Protocols->Check_Compound Protocols correct sub_protocol Concentration? Incubation Time? pH? Check_Protocols->sub_protocol Check_Specificity 4. Consider Channel Subtype & Off-Target Effects Check_Compound->Check_Specificity Compound is viable sub_compound Storage? Solubility? Preparation? Check_Compound->sub_compound Resolution Effect Observed Check_Specificity->Resolution Issue identified sub_specificity Subunit composition? Other channels present? Check_Specificity->sub_specificity

Caption: A logical workflow for troubleshooting the lack of a this compound effect.

References

minimizing non-specific binding of tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tertiapin-Q. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this potent potassium channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a synthetic analog of tertiapin, a 21-amino acid peptide toxin originally isolated from the venom of the European honey bee (Apis mellifera). The glutamine (Q) residue in this compound replaces a methionine in the native peptide to prevent oxidation, which can reduce its activity.[1] this compound is a high-affinity blocker of inwardly rectifying potassium (Kir) channels, particularly ROMK1 (Kir1.1) and G protein-coupled inwardly rectifying potassium (GIRK) channels, such as GIRK1/4 (Kir3.1/3.4) heteromultimers.[2][3] It acts by physically occluding the ion conduction pore.[3]

Q2: Does this compound have any known off-target effects?

A2: Yes. While highly potent for certain Kir channels, this compound has been shown to block large-conductance calcium-activated potassium (BK) channels in a use-dependent manner.[4] This is an important consideration when designing experiments and interpreting data, as BK channel modulation can influence various physiological processes. Researchers should consider using specific BK channel blockers as negative controls to dissect the contribution of BK channel inhibition in their experimental system.

Q3: What are the optimal storage and handling conditions for this compound?

A3: this compound is typically supplied as a lyophilized powder and should be stored at -20°C. For experimental use, it is recommended to reconstitute the peptide in a high-quality, sterile buffer (e.g., phosphate-buffered saline, PBS) to create a concentrated stock solution. To avoid repeated freeze-thaw cycles that can degrade the peptide, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C.

Troubleshooting Guide

High Non-Specific Binding in Immunoassays (e.g., ELISA)

Issue: You are observing high background signal in your immunoassay, making it difficult to distinguish the specific signal from noise.

Possible Causes and Solutions:

  • Inadequate Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate wells.

    • Solution: Optimize your blocking buffer. While Bovine Serum Albumin (BSA) is a common choice, casein-based blockers have been shown to provide a better signal-to-noise ratio in some peptide-based ELISAs.[5] It is recommended to test different blocking agents (e.g., 1-5% BSA, 1-3% casein, or commercially available protein-free blockers) to determine the most effective one for your specific assay.[6][7] Increasing the incubation time for the blocking step (e.g., overnight at 4°C) can also improve blocking efficiency.

  • Suboptimal Detergent Concentration: Non-ionic detergents like Tween-20 are often included in wash and blocking buffers to reduce hydrophobic interactions. The concentration of this detergent may need optimization.

    • Solution: The typical concentration of Tween-20 is 0.05-0.1%.[1] If high background persists, you can try increasing the concentration slightly. However, be aware that very high concentrations can disrupt antigen-antibody interactions. It is best to perform a titration experiment to find the optimal Tween-20 concentration for your assay.[8]

  • Ionic Interactions: Charged residues on this compound may be interacting electrostatically with the surfaces of your assay plate or other components.

    • Solution: Increasing the salt concentration in your wash buffer (e.g., up to 500 mM NaCl in PBS) can help to shield these ionic interactions and reduce non-specific binding.[1]

  • Contaminated Reagents: Buffers or other reagents may be contaminated, leading to a high background signal.

    • Solution: Always use fresh, high-quality reagents and sterile technique. Prepare buffers fresh and filter them if necessary.

Poor Signal or Inconsistent Results in Binding Assays

Issue: You are observing a weak specific signal or high variability between replicate wells in your binding assays.

Possible Causes and Solutions:

  • Peptide Adsorption to Labware: Peptides, especially those with hydrophobic or charged residues, can adsorb to the surfaces of microplates, pipette tips, and tubes, leading to a lower effective concentration of this compound in your assay.

    • Solution: Use low-protein-binding labware.[9] Additionally, consider surface passivation techniques for your glassware or plasticware. A common method is to pre-treat surfaces with a blocking agent like BSA or to use commercially available surface coatings.

  • Incorrect Buffer pH: The binding affinity of this compound to its target channels can be pH-dependent. A study has shown that the inhibition of ROMK1 channels by this compound is significantly affected by extracellular pH, with the histidine residue at position 12 playing a key role.[10]

    • Solution: Carefully control the pH of your assay buffer. The optimal pH will depend on the specific channel and experimental conditions. It is advisable to test a range of pH values (e.g., 7.0 to 8.0) to determine the optimal condition for your assay.

  • Peptide Degradation: The peptide may be degrading due to improper storage or handling.

    • Solution: Follow the recommended storage conditions and avoid multiple freeze-thaw cycles. Prepare fresh working solutions of this compound for each experiment from a frozen stock.

Quantitative Data

The following tables summarize key quantitative data for this compound binding to its primary targets.

Table 1: Binding Affinities of this compound for Inwardly Rectifying Potassium (Kir) Channels

Target ChannelKi (nM)Reference
ROMK1 (Kir1.1)1.3[11]
GIRK1/4 (Kir3.1/3.4)13.3[11]

Table 2: General Recommendations for Buffer Components to Minimize Non-Specific Binding

ComponentRecommended Concentration RangePurposeReference
Blocking Agent (BSA)1 - 5% (w/v)Blocks non-specific binding sites on surfaces.[6]
Blocking Agent (Casein)1 - 3% (w/v)Alternative blocking agent, may provide better signal-to-noise.[6][7]
Non-ionic Detergent (Tween-20)0.05 - 0.1% (v/v)Reduces non-specific hydrophobic interactions.[1][8]
Salt (NaCl)150 - 500 mMReduces non-specific ionic interactions.[1]

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for a this compound Immunoassay

This protocol describes a method to systematically test different blocking agents to identify the optimal one for your specific assay.

  • Plate Coating: Coat a 96-well microplate with your target protein (e.g., a purified Kir channel or a membrane preparation) according to your standard protocol.

  • Blocking:

    • Prepare solutions of different blocking agents:

      • 1% BSA in PBST (PBS with 0.05% Tween-20)

      • 3% BSA in PBST

      • 1% Casein in PBST

      • A commercially available protein-free blocking buffer.

    • Add 200 µL of each blocking solution to different sets of wells. Include a set of wells with PBST only as a negative control.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3-5 times with PBST.

  • This compound Incubation: Add a constant, high concentration of your detection antibody (without this compound) to all wells to assess the background signal for each blocking condition.

  • Detection: Proceed with your standard immunoassay detection steps (e.g., addition of a secondary antibody and substrate).

  • Analysis: Compare the background signal across the different blocking conditions. The optimal blocking agent will be the one that provides the lowest background signal without significantly affecting the specific signal (which you would determine in a separate experiment including this compound).

Protocol 2: Competition Binding Assay to Determine the Affinity of an Unknown Compound

This protocol allows you to determine the inhibitory constant (Ki) of a test compound that competes with a labeled this compound analog for binding to a target channel.

  • Reagents:

    • Membrane preparation containing the target Kir channel.

    • Labeled this compound (e.g., radiolabeled or fluorescently tagged). The concentration should be at or below its Kd for the target channel.

    • Unlabeled test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, labeled this compound, and membrane preparation.

    • Non-Specific Binding: Add assay buffer, labeled this compound, a saturating concentration of unlabeled this compound, and membrane preparation.

    • Competition: Add assay buffer, labeled this compound, varying concentrations of the unlabeled test compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound labeled this compound from the unbound ligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Measure the amount of bound labeled this compound on the filters using an appropriate detection method (e.g., scintillation counting for radiolabels or fluorescence detection).

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the unlabeled test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled this compound).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the labeled this compound and Kd is its dissociation constant.[12][13]

Visualizations

GIRK_Channel_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Neurotransmitter (e.g., Acetylcholine) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates GIRK_Channel GIRK Channel (Kir3.x) GIRK_Channel->K_ion_out K+ Efflux TertiapinQ This compound TertiapinQ->GIRK_Channel Blocks Pore G_betagamma->GIRK_Channel Binds and Activates Hyperpolarization Hyperpolarization

Caption: Activation pathway of a G protein-coupled inwardly rectifying potassium (GIRK) channel.

Experimental_Workflow_Competition_Binding_Assay cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Reagents Prepare Reagents: - Target Membranes - Labeled this compound - Unlabeled Competitor Assay_Plate Set up 96-well plate: - Total Binding - Non-Specific Binding - Competition Wells Reagents->Assay_Plate Incubate Incubate to reach equilibrium Assay_Plate->Incubate Filtration Rapidly filter to separate bound and free ligand Incubate->Filtration Quantification Quantify bound labeled ligand Filtration->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis

Caption: Workflow for a competition binding assay using this compound.

References

Validation & Comparative

A Comparative Guide to Tertiapin-Q and Barium as Inwardly Rectifying Potassium (Kir) Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two commonly used inwardly rectifying potassium (Kir) channel blockers: the peptide toxin Tertiapin-Q and the divalent cation Barium (Ba²⁺). Understanding the distinct characteristics of these blockers is crucial for designing and interpreting experiments aimed at elucidating the physiological and pathophysiological roles of Kir channels.

At a Glance: this compound vs. Barium

FeatureThis compoundBarium (Ba²⁺)
Type Peptide (21 amino acids)Divalent Cation
Origin Synthetic, stable derivative of a bee venom toxinInorganic ion
Potency High (nanomolar range)Low (micromolar to millimolar range)
Selectivity Selective for certain Kir subtypes (e.g., Kir1.1, Kir3.1/3.4) over others (e.g., Kir2.1). Also blocks BK channels.Non-selective, blocks a wide range of Kir channels.
Mechanism External pore blockerInternal pore blocker
Voltage Dependence Weak to moderateStrong
Binding Site External vestibule of the channel poreWithin the ion conduction pathway
Reversibility Generally reversibleReversible
Stability Stable, resistant to oxidationStable

Mechanism of Action

This compound: An External Pore Blocker

This compound is a synthetic, stabilized derivative of tertiapin, a peptide found in honeybee venom.[1][2] The original peptide's methionine residue is prone to oxidation, which can reduce its channel-blocking activity; in this compound, this is replaced by a glutamine, enhancing its stability without altering its function.[1][2]

The blocking mechanism of this compound involves its C-terminal α-helix physically occluding the external entrance of the Kir channel's conduction pore.[1][2] This "plugging" action prevents the flow of potassium ions through the channel.

Mechanism of this compound Blockade
Barium (Ba²⁺): An Internal Pore Blocker

Barium is a classic, albeit non-selective, blocker of Kir channels.[3] As a divalent cation, it enters the channel pore from the intracellular side and lodges within the ion conduction pathway.[4][5] This block is highly dependent on the membrane voltage; at negative potentials, Ba²⁺ is driven into the channel, leading to a more potent block.[4][6] The precise binding site for Ba²⁺ can vary between different Kir channel subtypes.[5][7]

Mechanism of Barium Blockade

Potency and Selectivity

A key differentiator between this compound and Barium is their potency and selectivity for different Kir channel subtypes.

BlockerKir SubtypePotency (Ki or IC₅₀)Reference
This compound Kir1.1 (ROMK1)1.3 nM (Ki)[8][9]
Kir3.1/3.4 (GIRK1/4)13.3 nM (Ki)[8][9]
Kir2.1>250-fold less sensitive than Kir1.1[10]
BK Channels5.8 nM (IC₅₀)[1]
Barium Kir2.1~8 µM (IC₅₀)[11]
Kir2.4Less sensitive than Kir2.1[6]
Kir3.1/3.4~100-fold less sensitive than Kir2.1[12]

Note: Potency values can vary depending on experimental conditions such as membrane potential and external potassium concentration.

This compound exhibits high affinity for Kir1.1 and Kir3.1/3.4 channels, making it a valuable tool for studying these specific subtypes.[8][9] However, its activity on BK channels should be considered when interpreting results.[1][13] Barium, in contrast, is a broad-spectrum Kir channel blocker, with its potency varying across different subtypes.[6][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to characterize Kir channel blockers.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for expressing and characterizing ion channels.

Experimental Workflow:

A Oocyte Preparation and cRNA Injection B Incubation (2-5 days) A->B C Two-Electrode Voltage Clamp Recording B->C D Data Analysis (e.g., dose-response curves) C->D

Two-Electrode Voltage Clamp Workflow

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the Kir channel subunit(s) of interest.

  • Incubation: Incubate oocytes for 2-5 days at 18°C to allow for channel expression.

  • Recording:

    • Place an oocyte in a recording chamber and perfuse with a control external solution (e.g., containing 96 mM KCl, 2 mM NaCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply voltage steps or ramps to elicit Kir channel currents.

    • Perfuse the oocyte with external solutions containing varying concentrations of the blocker (this compound or Barium).

  • Data Analysis: Measure the current inhibition at each blocker concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the recording of ion channel activity from a single cell.

Methodology:

  • Cell Culture: Culture a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the Kir channel of interest.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ. Fill the pipette with an internal solution (e.g., containing 140 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.2).

  • Recording:

    • Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Apply voltage protocols (steps or ramps) to measure Kir channel currents.

    • Apply the blocker to the external solution via a perfusion system.

  • Data Analysis: Similar to TEVC, analyze the current inhibition to determine the blocker's potency and characteristics.

Radioligand Binding Assay

Binding assays can be used to determine the affinity (Kd) of a radiolabeled ligand for a channel. While less common for Barium, this can be applied to peptide blockers.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells expressing the Kir channel of interest.

  • Incubation: Incubate the membranes with a radiolabeled form of the blocker (e.g., ¹²⁵I-Tertiapin-Q) at various concentrations.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Perform saturation binding analysis to determine the Kd and Bmax (maximum number of binding sites). Competition binding assays with unlabeled blockers can also be performed to determine their Ki values.

Conclusion

Both this compound and Barium are indispensable tools for the study of Kir channels. This compound offers high potency and selectivity for specific Kir subtypes, making it ideal for dissecting the roles of Kir1.1 and Kir3.x channels. Its external binding site also provides a distinct mechanistic probe. Barium, while non-selective and less potent, remains a valuable tool for identifying the presence of Kir channel activity due to its characteristic voltage-dependent block. The choice between these two blockers will ultimately depend on the specific research question, the Kir channel subtype of interest, and the experimental system being used. A thorough understanding of their respective properties, as outlined in this guide, is essential for robust experimental design and accurate data interpretation in the field of Kir channel research.

References

Validating Tertiapin-Q's Potency and Selectivity on G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tertiapin-Q's efficacy in blocking G-protein-gated inwardly rectifying potassium (GIRK) currents against other common non-selective and selective inhibitors. The information presented is supported by experimental data and detailed protocols to aid in the design and interpretation of studies targeting GIRK channels.

GIRK channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the heart and brain. Their activation, typically mediated by Gβγ subunits dissociated from Gi/o-coupled G-protein-coupled receptors (GPCRs), leads to potassium efflux and membrane hyperpolarization. This inhibitory effect makes them attractive therapeutic targets for a range of disorders. This compound, a synthetic analogue of a bee venom toxin, has emerged as a potent and selective blocker of specific GIRK channel subtypes. This guide serves to validate its effect by comparing its performance with other known GIRK channel inhibitors.

Comparative Analysis of GIRK Channel Blockers

The potency and selectivity of this compound have been characterized against various GIRK channel subtypes and compared with other commonly used blockers. The following table summarizes the inhibitory constants (IC50 or Ki) for this compound and alternative compounds. Lower values indicate higher potency.

CompoundTarget Channel(s)IC50 / Ki (nM)Notes
This compound GIRK1/4 (Kir3.1/3.4)13.3 (Ki)[1][2]High affinity for cardiac GIRK channels.
GIRK1/2 (Kir3.1/3.2)270 (Kd)[3]Lower affinity for neuronal GIRK channels compared to GIRK1/4.
ROMK1 (Kir1.1)1.3 (Ki)[1][2]High affinity for a related inward rectifier potassium channel.
BK Channels~5 (IC50)[3]Also inhibits calcium-activated large conductance potassium channels.
SCH23390 GIRK Channels268 (IC50)[4][5][6][7]Also a potent D1/D5 dopamine receptor antagonist and 5-HT2C receptor agonist.[4][5][6][7]
Barium Chloride (BaCl2) Inward Rectifier K+ ChannelsµM - mM rangeNon-selective blocker of inward rectifier potassium channels.[8][9]
Ifenprodil GIRK1/27010 (IC50)[10]Also a well-known NMDA receptor antagonist.
GIRK28760 (IC50)[10]
GIRK1/42830 (IC50)[10]
VU0468554 GIRK1/4850 (IC50)[11]Selective GIRK inhibitor with higher potency for cardiac over neuronal subtypes.[11]
GIRK1/22600 (IC50)[11]
Atomoxetine GIRK1/233300 (IC50)[12]Primarily a norepinephrine reuptake inhibitor.
GIRK1/414300 (IC50)[12]
Reboxetine GIRK1/248200 (IC50)[12]Primarily a norepinephrine reuptake inhibitor.
GIRK1/441000 (IC50)[12]

Signaling Pathway and Experimental Workflow

To understand the validation of this compound's effect, it is crucial to visualize the underlying signaling pathway and the experimental process used to measure GIRK currents.

GIRK_Signaling_Pathway Agonist Agonist (e.g., Acetylcholine) GPCR GPCR (e.g., M2 Muscarinic Receptor) Agonist->GPCR G_protein Gαi(GDP)-Gβγ GPCR->G_protein GIRK GIRK Channel K_ion_out K+ GIRK->K_ion_out 5. K+ Efflux TertiapinQ This compound TertiapinQ->GIRK Blocks G_alpha_GTP Gαi(GTP) G_protein->G_alpha_GTP 3. GDP-GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma 3. Dissociation G_beta_gamma->GIRK K_ion_in K+ K_ion_in->GIRK

GIRK Channel Activation and Blockade by this compound.

Electrophysiology_Workflow start Start: Prepare Cell Culture (e.g., HEK293 expressing GIRK & GPCR) patch Establish Whole-Cell Patch Clamp Configuration start->patch baseline Record Baseline Current patch->baseline agonist Apply GPCR Agonist (e.g., Acetylcholine) baseline->agonist record_activated Record Agonist-Activated GIRK Current agonist->record_activated washout Washout Agonist record_activated->washout apply_tertiapin Apply this compound washout->apply_tertiapin reapply_agonist Re-apply GPCR Agonist in presence of this compound apply_tertiapin->reapply_agonist record_blocked Record Current in Presence of this compound reapply_agonist->record_blocked analysis Data Analysis: Compare currents to determine percent inhibition and IC50 record_blocked->analysis end End analysis->end

Workflow for Validating this compound's Effect on GIRK Currents.

Experimental Protocols

The following is a generalized protocol for the validation of this compound's effect on GIRK currents using whole-cell patch-clamp electrophysiology. Specific parameters may need to be optimized based on the cell type and expression system.

1. Cell Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous channel expression.

  • Transfection: Co-transfect cells with plasmids encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK4) and the corresponding GPCR (e.g., M2 muscarinic receptor). A fluorescent reporter (e.g., GFP) can be co-transfected for easy identification of transfected cells.

  • Culture: Culture cells in appropriate media and conditions for 24-48 hours post-transfection to allow for protein expression.

2. Electrophysiology Solutions:

  • Internal (Pipette) Solution (in mM):

    • 140 KCl

    • 10 HEPES

    • 5 EGTA

    • 2 MgCl2

    • 3 ATP-Mg

    • 0.1 GTP-Na

    • Adjust pH to 7.3 with KOH.

  • External (Bath) Solution (in mM):

    • Normal Tyrode's: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • High K+ Solution (for measuring inward currents): Modify the external solution to contain a higher concentration of KCl (e.g., 20-40 mM), with a corresponding reduction in NaCl to maintain osmolarity.

3. Whole-Cell Patch-Clamp Recording:

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Identify a transfected cell (e.g., GFP-positive) and form a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Record the baseline current in the normal Tyrode's solution.

    • Perfuse the cell with the high K+ external solution to increase the driving force for K+ ions.

    • Apply a GPCR agonist (e.g., 10 µM acetylcholine) to activate the GIRK channels and record the inward current.

    • Wash out the agonist to allow the current to return to baseline.

    • Perfuse the cell with the desired concentration of this compound for a sufficient incubation period.

    • While still in the presence of this compound, re-apply the GPCR agonist.

    • Record the remaining inward current. The reduction in current amplitude compared to the initial agonist application represents the block by this compound.

  • Data Analysis:

    • Measure the peak inward current in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Conclusion

This compound stands out as a high-affinity blocker of GIRK1/4 channels, making it a valuable tool for studying cardiac electrophysiology. While it also affects other channels like ROMK1 and BK channels, its potency for GIRK1/4 is in the nanomolar range, offering a significant advantage in selectivity over non-selective blockers like barium chloride and compounds with primary targets other than GIRK channels. For researchers investigating the roles of GIRK channels, particularly in the cardiovascular system, this compound provides a potent and relatively selective pharmacological tool for dissecting their physiological and pathophysiological functions. The provided protocols and comparative data serve as a foundation for the rigorous validation of its effects in various experimental models.

References

A Researcher's Guide to Control Experiments for Tertiapin-Q Application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Tertiapin-Q with other common G-protein-coupled inwardly rectifying potassium (GIRK) channel blockers. The information presented here is intended to assist in the design of robust control experiments for studies utilizing this compound, ensuring the accuracy and reliability of your findings.

Introduction to this compound

This compound is a synthetic, more stable analog of Tertiapin, a 21-amino acid peptide originally isolated from European honey bee venom.[1] The substitution of a glutamine residue for the oxidation-prone methionine makes this compound a more reliable tool for research.[1][2] It is a potent blocker of specific inwardly rectifying potassium (Kir) channels, primarily targeting G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][3] GIRK channels are crucial regulators of cellular excitability in various tissues, including the heart and brain. This compound exerts its blocking effect by physically occluding the channel's outer pore with its alpha-helix domain.[2][4]

While highly potent for GIRK channels (Kir3.x family) and ROMK1 (Kir1.1), it's important to note that this compound is not entirely specific.[1][5] Studies have shown it can also inhibit large-conductance Ca2+-activated K+ (BK) channels, often in a use-dependent manner.[1][6][7] This underscores the critical need for meticulous control experiments to validate findings attributed to GIRK channel inhibition.

Essential Control Experiments

To ensure the specificity of this compound's effects in your experiments, a series of control experiments are crucial. These controls help to distinguish the direct effects of GIRK channel blockade from potential off-target or non-specific effects of the peptide.

  • Vehicle Control: The most fundamental control. The vehicle in which this compound is dissolved (e.g., saline, DMSO, water with BSA) should be applied alone to ensure it has no effect on the measured parameters.

  • Positive Control Activator: Before applying this compound, confirm that functional GIRK channels are present and can be activated. This is typically achieved by applying a G-protein-coupled receptor (GPCR) agonist known to activate GIRK channels in your system (e.g., carbachol for M2 muscarinic receptors, baclofen for GABA-B receptors, or somatostatin for somatostatin receptors).[8][9] A robust response to the agonist confirms the viability of the experimental preparation.

  • Positive Control Blocker: Use a well-characterized, albeit less specific, blocker like Barium Chloride (BaCl₂) to confirm that the currents activated by your positive control agonist are indeed carried by Kir channels.[8][10]

  • Off-Target Controls: Given that this compound can block BK channels, it is essential to test for these effects.[6] If your experimental system is known to express BK channels, their contribution to the recorded currents should be assessed using a specific BK channel blocker (e.g., Iberiotoxin or Paxilline) prior to or in parallel with this compound application.

  • Molecular Identity Control: Confirm the presence of GIRK channel subunits (e.g., GIRK1, GIRK2, GIRK4) in your experimental model using techniques like RT-PCR, Western blot, or immunohistochemistry. This provides molecular evidence that the target of this compound is present.

Comparison with Alternative Blockers

Objectively comparing this compound to other available tools is key to experimental design and data interpretation. Barium (Ba²⁺) is a common, non-specific Kir channel blocker, while various small molecules and other toxins offer different profiles.

Parameter This compound Barium (BaCl₂) NTC-801
Mechanism Pore blocker (occlusion)Pore blocker (enters and binds within the pore)Blocks GIRK1/4 more selectively than GIRK1/2
Target GIRK1/4, GIRK1/2, ROMK1[1][2][5]All Kir channels, other K+ channels at higher concentrationsGIRK channels[11]
Potency (IC₅₀/Kᵢ) Low nM range for GIRK1/4[5]µM to mM rangenM range
Off-Target Effects BK channels[6][7]Numerous ion channelsLess characterized
Reversibility Generally reversibleGenerally reversibleReversible
Key Advantage High potency for specific Kir subtypesBroad spectrum Kir blockerPotential for improved subtype selectivity
Key Disadvantage Off-target BK channel effectsLow potency and lack of specificityNewer compound, less characterized

Visualizing the Mechanism and Workflow

To clarify the context of this compound application, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

GIRK_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., M2 Muscarinic) G_Protein Gα(i/o)βγ GPCR->G_Protein Agonist (e.g., Acetylcholine) GIRK GIRK Channel (Kir3.x) G_Protein->GIRK Gβγ subunit activates K_ion K+ GIRK->K_ion K+ Efflux (Hyperpolarization) TertiapinQ This compound TertiapinQ->GIRK Blocks Pore

GIRK channel activation by GPCRs and inhibition by this compound.

Experimental_Workflow A 1. Prepare Cells (e.g., neurons, myocytes) B 2. Establish Stable Baseline (Whole-cell patch clamp) A->B C 3. Apply GPCR Agonist (e.g., Carbachol) Confirm GIRK activation B->C D 4. Washout Agonist C->D E 5. Apply this compound D->E F 6. Re-apply GPCR Agonist Observe block of response E->F G 7. Washout this compound Assess reversibility F->G H 8. Data Analysis (Compare current amplitudes) G->H

Workflow for an electrophysiology experiment using this compound.

Detailed Experimental Protocol: Whole-Cell Patch Clamp

This protocol describes how to measure this compound's effect on GIRK currents in a cultured cell line (e.g., AtT20 cells expressing somatostatin receptors).

1. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 0.1 GTP, 2 ATP-Mg (pH adjusted to 7.2 with KOH).

  • Agonist: Somatostatin (1 µM stock).

  • Blocker: this compound (10 µM stock in water with 0.1% BSA).

2. Cell Preparation:

  • Culture AtT20 cells on glass coverslips to 50-70% confluency.

  • Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV. Apply a series of voltage ramps (e.g., from -120 mV to -40 mV over 500 ms) to measure current-voltage relationships.

4. Experimental Steps:

  • Baseline: Record stable baseline currents for 2-3 minutes.

  • Activation: Perfuse the cell with an external solution containing 100 nM somatostatin to activate GIRK channels. An inward current should develop.

  • Washout: Wash out the somatostatin and allow the current to return to baseline.

  • Blocker Application: Perfuse with an external solution containing the desired concentration of this compound (e.g., 100 nM) for 3-5 minutes.

  • Test Block: While still in the presence of this compound, co-apply 100 nM somatostatin.

  • Data Analysis: Measure the peak inward current induced by somatostatin before and after this compound application. Calculate the percentage of current inhibition.

References

A Comparative Analysis of Tertiapin and Tertiapin-Q Potency in Targeting Inwardly Rectifying Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of potassium channel blockers is critical for advancing research in areas such as cardiology, neuroscience, and renal physiology. This guide provides a detailed comparison of the potency of two closely related peptides, tertiapin and its synthetic derivative, tertiapin-Q, which are known inhibitors of inwardly rectifying potassium (Kir) channels.

Tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), is a potent blocker of specific Kir channels. However, its utility can be compromised by the oxidation of its methionine residue at position 13, which leads to a significant reduction in its inhibitory activity. To address this stability issue, this compound was synthesized, with the methionine residue being replaced by glutamine. This substitution renders the peptide resistant to oxidation, ensuring more consistent and reliable experimental outcomes.

Potency Comparison: A Quantitative Overview

Experimental evidence confirms that this compound is not inherently more potent than the native, non-oxidized form of tertiapin. Instead, its primary advantage lies in its stability. The oxidation of tertiapin can result in a 4- to 5-fold decrease in its ability to inhibit Kir3.1/Kir3.4 channels[1]. This compound, by being immune to this oxidation, exhibits a potency comparable to that of the original, non-oxidized peptide[1].

The following table summarizes the inhibitory potency of this compound on various Kir channels, as determined by electrophysiological studies.

Target ChannelPeptidePotency MetricValue (nM)Reference
ROMK1 (Kir1.1)This compoundKi1.3
GIRK1/4 (Kir3.1/3.4)This compoundKi13.3
GIRK1/2 (Kir3.1/3.2)This compoundIC50~15[2]
Cardiac KACh (Kir3.1/3.4)TertiapinIC50~8

Mechanism of Action

Both tertiapin and this compound act as pore blockers of Kir channels. Their mechanism involves the insertion of the peptide's α-helix into the external vestibule of the potassium channel's pore[3]. This physical occlusion prevents the flow of potassium ions, thereby inhibiting the channel's function. The interaction is highly specific, with a one-to-one stoichiometry, meaning one peptide molecule binds to one channel to elicit the block[3].

Signaling Pathway and Experimental Workflow

The activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels, a primary target of tertiapin and this compound, is initiated by the activation of G-protein-coupled receptors (GPCRs). The following diagram illustrates this signaling cascade.

GIRK Channel Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates GIRK_Channel GIRK Channel (Kir3.x) G_Protein->GIRK_Channel Gβγ activates K_ion K+ GIRK_Channel->K_ion K+ Efflux Tertiapin Tertiapin / this compound Tertiapin->GIRK_Channel Blocks Ligand Ligand (e.g., Acetylcholine) Ligand->GPCR TEVC Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cRNA_prep cRNA Synthesis (Kir Channel Subunits) Injection cRNA Microinjection into Oocyte cRNA_prep->Injection Oocyte_prep Xenopus Oocyte Harvesting & Defolliculation Oocyte_prep->Injection TEVC Two-Electrode Voltage-Clamp Setup Injection->TEVC Perfusion Perfusion with High K+ Solution (to elicit inward current) TEVC->Perfusion Drug_app Application of this compound (various concentrations) Perfusion->Drug_app Recording Record K+ Current Drug_app->Recording IV_curve Generate I-V Curves Recording->IV_curve Dose_response Construct Dose-Response Curve IV_curve->Dose_response IC50_calc Calculate IC50 / Ki Dose_response->IC50_calc

References

Confirming Kir Channel Involvement in Signaling Pathways: A Comparative Guide to Tertiapin-Q and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, inwardly rectifying potassium (Kir) channels play a crucial role in setting the resting membrane potential and modulating cellular excitability. Their involvement in a myriad of physiological processes makes them attractive targets for therapeutic intervention. To elucidate the precise role of Kir channels in a given signaling pathway, potent and selective pharmacological tools are indispensable. Tertiapin-Q, a synthetic analogue of a bee venom toxin, has long been a staple for researchers in this field. This guide provides a comprehensive comparison of this compound with other available tools, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate inhibitor for their studies.

This compound: A Potent, but Non-Selective Kir Channel Blocker

This compound is a 21-amino acid peptide that potently blocks a subset of Kir channels by physically occluding the ion conduction pore.[1][2] It is a more stable, oxidation-resistant derivative of the natural tertiapin, where a methionine residue has been replaced with glutamine.[3] While effective, a significant drawback of this compound is its lack of specificity, as it also inhibits big potassium (BK) channels, which are calcium-activated potassium channels.[4][5] This off-target effect can complicate data interpretation, making it crucial to consider alternative or complementary approaches to confirm Kir channel involvement.

Quantitative Comparison of Kir Channel Blockers

The choice of a pharmacological inhibitor should be guided by its potency and selectivity for the target of interest. The following tables summarize the available quantitative data for this compound and its alternatives.

BlockerTarget Kir Channel(s)Affinity (Ki/Kd)IC50Off-Target(s)Reference(s)
This compound Kir1.1 (ROMK1)1.3 nM (Ki)~10 nMBK channels (~5 nM IC50)[6][7][8]
Kir3.1/3.4 (GIRK1/4)13.3 nM (Ki)[6][9]
Kir3.1/3.2 (GIRK1/2)~270 nM (Kd)[8]
TPNLQ Kir1.11.1 nM (Kd)Kir3.1/3.4 (361 nM Kd), Kir3.1/3.2 (274 nM Kd), >250-fold selectivity for Kir1.1 over other Kirs, No effect on several Kv channels at 5 µM[10]
VU590 Kir1.1 (ROMK1)290 nMKir7.1 (8 µM IC50)[11][12][13]
ML133 Kir2.11.8 µMKir2.2 (2.9 µM), Kir2.3 (4.0 µM), Kir2.6 (2.8 µM), Weakly active at Kir4.1 (76 µM) and Kir7.1 (33 µM), No effect on Kir1.1 (>300 µM)[14]
Quinacrine Kir4.11.8 µMDifferentially inhibits other Kir channels (Kir6.2 ~ Kir2.3 > Kir2.1)[15][16][17]

Experimental Protocols for Studying Kir Channels

The two most common electrophysiological techniques to study the effect of these blockers on Kir channels are Two-Electrode Voltage Clamp (TEVC) using Xenopus oocytes and whole-cell patch clamp recordings in mammalian cells.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for expressing and characterizing cloned ion channels in a heterologous system.

Materials:

  • Xenopus laevis oocytes

  • cRNA of the Kir channel of interest

  • ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5

  • Recording electrodes (0.5-2 MΩ) filled with 3 M KCl

  • Voltage-clamp amplifier and data acquisition system

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with 50 nL of cRNA encoding the Kir channel subunit(s). Incubate the oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes for voltage clamping and current injection.

  • Data Acquisition: Hold the membrane potential at a desired voltage (e.g., -80 mV). Apply voltage steps or ramps to elicit Kir currents. The characteristic inward rectification will be observed as a larger current at potentials negative to the potassium reversal potential (EK).

  • Pharmacology: After obtaining a stable baseline current, perfuse the chamber with a solution containing the desired concentration of the blocker (e.g., this compound). Record the current inhibition. To determine the IC50, apply a range of blocker concentrations and plot the percentage of current inhibition against the concentration.

Whole-Cell Patch Clamp in Mammalian Cells

This technique allows for the study of Kir channels in a more native cellular environment or in transfected mammalian cell lines.

Materials:

  • Mammalian cells expressing the Kir channel of interest (e.g., HEK293, CHO cells)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • Patch pipettes (2-5 MΩ)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Culture: Culture the cells on glass coverslips until they reach the desired confluency.

  • Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Seal Formation and Whole-Cell Configuration: Approach a single cell with the patch pipette while applying positive pressure. Once in contact with the cell, release the positive pressure to form a high-resistance (GΩ) seal. Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell at a holding potential of -80 mV. Apply voltage steps or ramps to record Kir currents.

  • Pharmacology: Apply the blocker by adding it to the external solution and perfusing the recording chamber. Measure the reduction in current amplitude to determine the effect of the blocker.

Visualizing Kir Channel Pathways and Experimental Logic

Diagrams generated using Graphviz can help visualize the complex signaling pathways and experimental workflows involved in Kir channel research.

G_protein_coupled_Kir_channel_activation GPCR-Mediated Kir Channel Activation GPCR GPCR (e.g., M2 Muscarinic Receptor) G_protein Heterotrimeric G-protein (Gαi/oβγ) GPCR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates to Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Inhibits Kir_channel Kir Channel (e.g., Kir3.1/3.4) G_beta_gamma->Kir_channel Directly activates K_ion K+ Kir_channel->K_ion Efflux of Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Agonist Agonist (e.g., Acetylcholine) Agonist->GPCR Binds to TertiapinQ This compound TertiapinQ->Kir_channel Blocks

Caption: GPCR-mediated activation of a Kir channel.

experimental_workflow Workflow for Confirming Kir Channel Role Hypothesis Hypothesis: Pathway X activates Kir channels Experiment1 Experiment 1: Electrophysiology (Patch Clamp/TEVC) - Apply pathway agonist - Observe outward current Hypothesis->Experiment1 Observation1 Observation: Increased outward current consistent with Kir activation Experiment1->Observation1 Experiment2 Experiment 2: Apply this compound - Re-apply pathway agonist Observation1->Experiment2 Observation2 Observation: Agonist-induced current is blocked Experiment2->Observation2 Control_Experiment Control Experiment: Use a more selective blocker (e.g., TPNLQ if Kir1.1) or siRNA/knockout model Observation2->Control_Experiment Confirmatory Step Conclusion Conclusion: Kir channels are involved in Pathway X Observation2->Conclusion Control_Experiment->Conclusion

Caption: Experimental workflow for confirming Kir channel involvement.

Case Study: Acetylcholine-Activated Potassium Current (IKACh)

A classic example of a Kir channel-mediated signaling pathway is the activation of the acetylcholine-activated potassium current (IKACh) in cardiomyocytes. This current is mediated by Kir3.1 and Kir3.4 channels and is a key mechanism for the parasympathetic regulation of heart rate.[18] Acetylcholine released from the vagus nerve binds to M2 muscarinic receptors, leading to the dissociation of Gβγ subunits from Gi/o proteins.[19] These Gβγ subunits then directly bind to and activate Kir3.1/3.4 channels, causing an efflux of K+ ions, hyperpolarization of the sinoatrial node cells, and a decrease in heart rate.[18][19]

This compound has been instrumental in confirming the role of IKACh in this pathway. Studies have shown that this compound can block the acetylcholine-induced current in isolated cardiomyocytes and prevent the negative chronotropic effects of acetylcholine in intact heart preparations.[7][18]

Conclusion: Making an Informed Choice

While this compound remains a valuable tool for studying Kir channels, its off-target effects on BK channels necessitate careful experimental design and data interpretation. For researchers investigating pathways involving Kir1.1, the highly selective analogue TPNLQ offers a significant advantage. For studies focused on Kir2.x channels, small molecule inhibitors like ML133 provide a selective alternative. When the specific Kir channel subtype is unknown, a combination of pharmacological tools, including the less selective but potent this compound, alongside more specific blockers and molecular techniques like siRNA, will provide the most robust and reliable data. By understanding the strengths and limitations of each tool, researchers can confidently and accurately dissect the role of Kir channels in their signaling pathways of interest.

References

Assessing the Reversibility of Tertiapin-Q Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating G protein-coupled inwardly rectifying potassium (GIRK) channels, understanding the kinetics of inhibitor binding and dissociation is paramount. Tertiapin-Q, a stable derivative of the bee venom peptide Tertiapin, is a potent blocker of GIRK channels.[1] This guide provides a comparative assessment of the reversibility of this compound's channel block against other known GIRK inhibitors, supported by experimental data and detailed protocols.

Summary of Reversibility Data

The reversibility of an ion channel blocker is a critical determinant of its pharmacological profile and potential therapeutic applications. A readily reversible blocker allows for rapid termination of its effect upon cessation of administration, while an irreversible or slowly reversible blocker can lead to prolonged channel inhibition.

The following table summarizes the available data on the reversibility of this compound and other selected GIRK channel inhibitors.

CompoundTarget Channel(s)ReversibilityWashout Time% RecoveryReference
This compound GIRK1/2, GIRK1/4, BKAlmost Irreversible (GIRK) , Very Slow (BK)> 90 min (BK)< 15% (BK)[2],[3]
Various Antidepressants (e.g., Desipramine) GIRK1/2, GIRK1/4ReversibleNot specifiedNot specified[4]
ML297 GIRK1-containingSlow off-ratet½ ≈ 20 sNot specified[5]
GiGA1 GIRK1-containingFast2-3 sNot specified[5]

Note: Quantitative washout data for this compound on GIRK channels is limited, with studies describing the block as "almost irreversible".[2] The data for BK channels is included to illustrate the slow dissociation kinetics characteristic of this compound.[3]

Experimental Protocols

The assessment of ion channel blocker reversibility is typically conducted using electrophysiological techniques, most commonly the patch-clamp method. This allows for the direct measurement of ion channel currents before, during, and after the application of the blocking compound.

Protocol for Assessing the Reversibility of this compound Block on GIRK Channels

This protocol outlines the key steps for evaluating the reversibility of this compound's block of GIRK channels expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines).

1. Cell Preparation and Channel Expression:

  • Culture Xenopus oocytes or a suitable mammalian cell line (e.g., HEK293).

  • Inject or transfect the cells with cRNA or cDNA encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).

  • Incubate the cells for 24-48 hours to allow for channel expression.

2. Electrophysiological Recording Setup:

  • Use a whole-cell patch-clamp setup.

  • Prepare the external (bath) solution and internal (pipette) solution with appropriate ionic compositions to isolate GIRK channel currents.

    • External Solution (example): High potassium solution to increase inward currents (e.g., 96 mM KCl, 2 mM NaCl, 2 mM MgCl2, 5 mM HEPES, pH 7.5).

    • Internal Solution (example): 100 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2.

3. Recording Protocol:

  • Establish a stable whole-cell recording from a cell expressing the GIRK channels.

  • Apply a voltage-clamp protocol to elicit GIRK currents. A typical protocol involves holding the membrane potential at a depolarized level (e.g., 0 mV) and applying hyperpolarizing steps to various potentials (e.g., from -120 mV to +40 mV) to measure the current-voltage (I-V) relationship.

  • Record a stable baseline current for several minutes.

4. Application of this compound:

  • Prepare a stock solution of this compound in the external solution at a concentration known to cause significant block (e.g., 100 nM).

  • Perfuse the cell with the this compound containing solution until a steady-state block of the GIRK current is achieved.

5. Washout Procedure:

  • Perfuse the cell with the control external solution (without this compound) at a constant flow rate.

  • Continuously record the GIRK current during the washout period.

  • Continue the washout for an extended period (e.g., 30-90 minutes or longer) to assess the extent and rate of recovery.

6. Data Analysis:

  • Measure the amplitude of the GIRK current at a specific voltage (e.g., -100 mV) at baseline, during this compound application, and at various time points during the washout.

  • Calculate the percentage of current recovery at each washout time point relative to the baseline current.

  • Plot the percentage of recovery as a function of time to visualize the washout kinetics.

  • If recovery occurs, the time course can be fitted with an exponential function to determine the washout time constant (τ).

Visualizations

Signaling Pathway of GIRK Channel Inhibition

GIRK_Inhibition_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein 2. G protein activation GIRK GIRK Channel (Open) G_protein->GIRK 3. Gβγ binds and opens channel GIRK_blocked GIRK Channel (Blocked) TertiapinQ This compound TertiapinQ->GIRK 4. Blockade Agonist Agonist Agonist->GPCR 1. Activation Reversibility_Workflow Start Start: Stable Whole-Cell Recording Baseline 1. Record Baseline GIRK Current Start->Baseline Apply_Blocker 2. Apply this compound Baseline->Apply_Blocker Steady_State_Block 3. Achieve Steady-State Block Apply_Blocker->Steady_State_Block Washout 4. Initiate Washout (Control Solution) Steady_State_Block->Washout Record_Recovery 5. Continuously Record Current During Washout Washout->Record_Recovery Analysis 6. Analyze Data: % Recovery vs. Time Record_Recovery->Analysis End End Analysis->End

References

Validating the Specificity of Tertiapin-Q: A Comparative Guide Based on Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tertiapin-Q's performance against its intended targets, supported by experimental data from knockout mouse models. We delve into the specificity of this potent inwardly-rectifying potassium (Kir) channel blocker, offering a clear perspective for its application in research and drug development.

This compound, a stable synthetic derivative of the bee venom toxin tertiapin, is a high-affinity blocker of G-protein-coupled inwardly-rectifying potassium (GIRK or Kir3) channels and the renal outer medullary potassium channel (ROMK or Kir1.1). Its utility as a specific pharmacological tool hinges on its precise interaction with these targets. Knockout animal models provide the gold standard for validating such specificity in a complex physiological system.

Specificity Validation in GIRK4 Knockout Mice

The most direct in vivo validation of this compound's specificity for GIRK channels comes from studies utilizing GIRK4 knockout mice. The cardiac IKACh current, crucial for regulating heart rate, is mediated by heterotetramers of GIRK1 and GIRK4 subunits.

A pivotal study by Bidaud et al. (2020) investigated the effects of this compound on various mouse models of sinus node dysfunction and atrioventricular conduction defects[1][2]. Crucially, this study included GIRK4 knockout mice to confirm that the observed cardiac effects of this compound were indeed mediated by the IKACh current.

Experimental Data: Cardiac Effects of this compound in Wild-Type vs. GIRK4-/- Mice
ParameterMouse ModelBaselineAfter this compound (5 mg/kg, i.p.)Conclusion
Heart Rate (bpm) Wild-Type~650IncreasedThis compound blocks the negative chronotropic effect of basal IKACh activity.
GIRK4-/-~655No significant change (637 ± 22)The effect of this compound on heart rate is absent in the absence of GIRK4, confirming its specificity.[2]
PR Interval (ms) Wild-Type~33DecreasedThis compound improves atrioventricular conduction by blocking IKACh.
GIRK4-/-~31No significant change (31 ± 0.5)The effect of this compound on the PR interval is absent in the absence of GIRK4, confirming its specificity.[2]

Specificity for Kir1.1 (ROMK)

This compound is also known to be a potent blocker of Kir1.1 channels, which are critical for potassium secretion in the kidneys and have been identified in other tissues, including the heart's mitochondria.[3] While extensive in vitro data confirms this high-affinity interaction, direct in vivo validation of this compound's specificity using a Kir1.1 knockout mouse model focusing on its systemic effects is not prominently available in the current body of literature. A study by Papanicolaou et al. (2020) did use this compound in global and cardiomyocyte-specific ROMK knockout mice, but the focus was on the channel's role in mitochondrial function and cardioprotection rather than a systemic validation of the blocker's specificity[3].

Off-Target Effects

It is important to note that some studies have reported off-target effects of this compound. Notably, it has been shown to block large conductance Ca2+-activated K+ (BK) channels, albeit with a different, use-dependent mechanism[4]. This highlights the need for careful interpretation of results, especially in tissues where BK channels play a significant physiological role.

Comparison with Alternative GIRK Modulators

Several other pharmacological agents modulate GIRK channel activity. However, many of these compounds lack the specificity of this compound or have not been as rigorously validated using knockout models.

CompoundTarget(s)SelectivityKnockout Validation
This compound GIRK1/4, Kir1.1High affinity for targets, but also blocks BK channels.GIRK4 KO: Effects on heart rate and PR interval are abolished.
ML297 GIRK1-containing channels (GIRK1/2, GIRK1/4)Activator, selective for GIRK1-containing subtypes.GIRK1 KO: Anxiolytic effects are lost.
Clozapine, Fluoxetine GIRK1/2, GIRK1/4, other receptors and channelsNon-selective GIRK inhibitors with broad pharmacological profiles.Limited direct validation of GIRK-specific effects in knockout models.
VU0529331 GIRK1-lacking channels (GIRK2, GIRK4)Activator, selective for GIRK1-lacking subtypes.Primarily characterized in vitro.

Experimental Protocols

In Vivo Administration of this compound and ECG Recording (Bidaud et al., 2020)
  • Animal Models: Wild-type and GIRK4-/- mice.

  • Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.

  • ECG Recording: Telemetric ECG recording was used to continuously monitor heart rate and PR interval before and after drug administration in conscious, freely moving mice. This method avoids the confounding effects of anesthesia.

Visualizing the Experimental Workflow and this compound's Mechanism

Below are diagrams generated using Graphviz to illustrate the experimental logic and the signaling pathway of this compound.

experimental_workflow cluster_wt Wild-Type Mice cluster_ko GIRK4-/- Mice wt_baseline Baseline ECG wt_tq This compound (5 mg/kg, i.p.) wt_baseline->wt_tq wt_effect Increased Heart Rate Decreased PR Interval wt_tq->wt_effect conclusion Conclusion: This compound's cardiac effects are mediated by GIRK4 channels. wt_effect->conclusion ko_baseline Baseline ECG ko_tq This compound (5 mg/kg, i.p.) ko_baseline->ko_tq ko_no_effect No Significant Change in Heart Rate or PR Interval ko_tq->ko_no_effect ko_no_effect->conclusion

Experimental workflow for validating this compound specificity.

tertiapin_q_mechanism cluster_pathway Cardiac Pacemaker Cell ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R G_protein Gi/o Protein M2R->G_protein GIRK GIRK1/GIRK4 Channel (IKACh) G_protein->GIRK K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization (Slower Heart Rate) K_efflux->Hyperpolarization TertiapinQ This compound TertiapinQ->GIRK Blocks

Signaling pathway of this compound's action on cardiac GIRK channels.

Conclusion

The use of GIRK4 knockout mice has provided unequivocal evidence for the specificity of this compound's effects on cardiac electrophysiology, solidifying its role as a valuable tool for studying IKACh-mediated processes. While in vitro data strongly supports its high affinity for Kir1.1, the lack of a direct in vivo validation in a Kir1.1 knockout model represents a current knowledge gap. Researchers should also remain mindful of its potential off-target effects on BK channels. When compared to other GIRK modulators, this compound stands out for its potency and the robust validation of its specificity in a relevant knockout model.

References

A Comparative Guide to the Cellular Effects of Tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Tertiapin-Q across various cell types, supported by experimental data. This compound, a stable synthetic derivative of the bee venom peptide Tertiapin, is a potent blocker of specific inwardly rectifying potassium (Kir) channels and large conductance calcium-activated potassium (BK) channels. Its high affinity and selectivity make it a valuable tool for dissecting the physiological roles of these channels in different cellular contexts.

Quantitative Comparison of this compound Effects

The following tables summarize the quantitative effects of this compound on different ion channels and cellular properties across various cell types.

Target ChannelCell Type/Expression SystemAffinity (Ki/Kd) / Potency (IC50)Reference(s)
Kir1.1 (ROMK1) RecombinantKi: 1.3 nM[1]
Kir3.1/3.4 (GIRK1/4) RecombinantKi: 13.3 nM[1]
Kir3.1/3.2 (GIRK1/2) RecombinantKd: ~270 nM
Muscarinic K+ Channel (IKACh) Rabbit Atrial MyocytesIC50: ~8 nM[2]
Muscarinic K+ Channel (IKACh) Guinea-Pig HeartIC50: 30 ± 4 nM[3]
BK Channel (KCa1.1) Recombinant (Xenopus oocytes)IC50: ~5 nM (use-dependent)[3]
GIRK Channels AtT20 cellsIC50: 102 nM[4]
GIRK Channels HL-1 cellsIC50: 1.4 nM[4]
Cell TypeParameter MeasuredEffect of this compoundConcentrationReference(s)
Canine Atrial Myocytes (Tachycardia-remodeled) Action Potential Duration (APD)Increased by 65 ± 6%100 nM[5][6]
Canine Atrial Myocytes (Control) Action Potential Duration (APD)Increased by 19 ± 2%100 nM[6]
Canine Ventricular Myocytes Action Potential Duration (APD)No significant effect100 nM[6]
Mouse Dorsal Root Ganglion (DRG) Neurons Action Potential Afterhyperpolarization (AHP)BlockedNot specified[3]
Mouse Dorsal Root Ganglion (DRG) Neurons Action Potential DurationIncreasedNot specified[3]
Mouse Hippocampal Slices (CA1) Long-Term Potentiation (LTP)DepressedNot specified[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of G-Protein-Coupled Inwardly Rectifying K+ (GIRK) Channel Modulation

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., M2 Muscarinic Receptor) G_protein Heterotrimeric G-protein (αβγ) GPCR->G_protein Activates GIRK GIRK Channel (Kir3.x) G_protein->GIRK Gβγ subunit activates K_ion K+ Efflux GIRK->K_ion Allows TertiapinQ This compound TertiapinQ->GIRK Blocks Ligand Agonist (e.g., Acetylcholine) Ligand->GPCR Binds Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: GPCR signaling cascade leading to GIRK channel activation and its inhibition by this compound.

General Experimental Workflow for Electrophysiological Recording

Ephys_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_isolation Cell Isolation/ Culture plating Plating on Coverslips cell_isolation->plating patch_clamp Whole-Cell Patch Clamp plating->patch_clamp baseline Record Baseline Current/Voltage patch_clamp->baseline application Apply this compound baseline->application recording Record Post-Application Current/Voltage application->recording data_acq Data Acquisition recording->data_acq analysis Analyze Parameters (e.g., IC50, APD) data_acq->analysis

Caption: A typical workflow for studying the effects of this compound using patch-clamp electrophysiology.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for GIRK Channel Activity

This protocol is adapted from standard electrophysiological procedures used to measure GIRK channel currents.

1. Cell Preparation:

  • Culture cells (e.g., atrial myocytes, HEK293 cells expressing GIRK channels) on glass coverslips.

  • For primary cells, isolate and culture according to established protocols.

2. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtain a gigaohm seal (>1 GΩ) on a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply voltage ramps or steps to elicit GIRK currents. GIRK channels are often activated by applying a G-protein-coupled receptor agonist (e.g., acetylcholine or adenosine) to the external solution.

  • Record baseline currents.

  • Perfuse the chamber with the external solution containing this compound at various concentrations.

  • Record the currents in the presence of this compound to determine the extent of block and calculate the IC50.

Measurement of Action Potentials in Cardiomyocytes

This protocol outlines the procedure for recording action potentials from single cardiomyocytes.

1. Cell Preparation and Solutions:

  • Isolate single atrial or ventricular myocytes using enzymatic digestion.

  • Use the same external and internal solutions as described for GIRK channel recording.

2. Current-Clamp Recording:

  • Establish a whole-cell patch-clamp configuration as described above.

  • Switch the amplifier to current-clamp mode.

  • Inject a small hyperpolarizing current to maintain the resting membrane potential if necessary.

  • Elicit action potentials by injecting brief (2-4 ms) suprathreshold depolarizing current pulses.

  • Record a stable series of baseline action potentials.

  • Perfuse the cell with the external solution containing this compound.

  • Record action potentials in the presence of this compound and measure changes in action potential duration (APD) at 50% and 90% of repolarization (APD50 and APD90).

Calcium Imaging for BK Channel Activity

This protocol describes a method to indirectly measure BK channel activity by observing changes in intracellular calcium.

1. Cell Preparation and Dye Loading:

  • Culture cells on glass-bottom dishes.

  • Prepare a loading buffer containing a calcium indicator dye (e.g., Fura-2 AM) in a physiological salt solution.

  • Incubate the cells with the loading buffer for 30-60 minutes at room temperature in the dark to allow the dye to enter the cells.[5][8]

  • Wash the cells with the physiological salt solution to remove excess dye.

2. Imaging:

  • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Excite the cells at the appropriate wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2) and record the emission (e.g., at 510 nm).[5][8]

  • Establish a baseline recording of intracellular calcium levels.

  • Stimulate the cells to induce a rise in intracellular calcium (e.g., with a depolarizing stimulus or a specific agonist). This will activate BK channels.

  • Apply this compound to the bath and continue recording.

  • Analyze the changes in the calcium signal in the presence of this compound. A sustained or prolonged calcium signal may indicate inhibition of BK channels, which normally contribute to repolarization and calcium extrusion.

Conclusion

This compound exhibits distinct effects on different cell types, primarily dictated by the expression and functional role of its target ion channels, namely Kir3.x (GIRK) and BK channels. In atrial cardiomyocytes, its blockade of IKACh leads to a significant prolongation of the action potential, an effect that is much less pronounced in ventricular myocytes.[6] In neurons, this compound can modulate excitability by blocking channels involved in setting the resting membrane potential and shaping the action potential afterhyperpolarization.[3] The provided data and protocols offer a framework for researchers to further investigate the nuanced roles of these important potassium channels in cellular physiology and disease.

References

Safety Operating Guide

Navigating the Safe Disposal of Tertiapin-Q: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the responsible handling and disposal of the peptide toxin, tertiapin-Q, ensuring laboratory safety and environmental protection.

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of specialized biochemicals like this compound are paramount. As a potent blocker of inward-rectifier potassium channels, its proper handling and disposal are critical for maintaining a safe laboratory environment and preventing potential ecological impact. Although the Safety Data Sheet (SDS) for this compound (trifluoroacetate salt) does not classify the substance as hazardous according to the Globally Harmonized System (GHS), a cautious approach is warranted due to its biological activity.[1] General safety protocols for handling toxins of biological origin should be followed.[2][3][4]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat. All handling of this compound, particularly in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[5][6]

Core Principles of Peptide Toxin Waste Management

Given the potent biological effects of this compound, it should be treated as a potentially hazardous material. This precautionary principle requires that all materials contaminated with this compound, including solid waste, liquid waste, and consumables, be segregated and disposed of as hazardous chemical waste.[5][7]

Key Safety and Handling Data Summary
ParameterGuidelineSource
Personal Protective Equipment Chemical safety glasses, gloves, lab coat.[1][5]
Handling Area Well-ventilated area or chemical fume hood.[5][6]
Spill Response (Powder) Gently cover with dampened absorbent paper to avoid raising dust. Apply an appropriate inactivating agent, then clean the area with soap and water. Collect all cleanup materials as hazardous waste.[3]
Spill Response (Liquid) Absorb the spill with inert material (e.g., vermiculite, sand), place it in a closed container for disposal, and decontaminate the area.[6]
Storage (Unused Peptide) Store at -20°C.[8][9][10]

Experimental Protocols: Disposal Procedures

The following protocols outline the necessary steps for the safe disposal of waste contaminated with this compound. These procedures are based on general guidelines for the disposal of peptide toxins and should be adapted to comply with your institution's specific environmental health and safety (EHS) policies.[2][3][7]

Waste Segregation and Collection

Proper segregation of waste at the point of generation is a critical first step.[6]

  • Solid Waste: Collect all contaminated solid materials, such as pipette tips, tubes, vials, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable. The container must remain closed except when adding waste.[5][6]

  • Liquid Waste: Collect all unused or expired this compound solutions and contaminated buffers in a dedicated, clearly labeled, leak-proof, and chemically resistant container. Ensure the container is compatible with any solvents present in the waste stream.[6]

  • Sharps Waste: All sharps (needles, syringes, etc.) contaminated with this compound must be disposed of immediately after use in a designated, puncture-resistant, and leak-proof sharps container.[6][7]

Decontamination and Inactivation

Recommended Chemical Inactivation Protocol (for liquid waste):

  • Working in a chemical fume hood, adjust the pH of the liquid waste to be basic by adding a 1N sodium hydroxide (NaOH) solution.

  • Add a fresh solution of sodium hypochlorite (bleach) to the waste to achieve a final concentration of at least 1%.[2][12]

  • Allow the mixture to react for a minimum of 30 minutes to ensure the inactivation of the peptide.[11][12]

  • Following inactivation, the liquid waste should still be collected and disposed of as hazardous chemical waste through your institution's EHS office. Do not pour down the drain. [6]

For solid waste, if not incinerating directly, soaking in a similar decontamination solution can be employed before disposal.

Final Disposal

All segregated and, where applicable, decontaminated waste streams must be disposed of in accordance with institutional and local regulations for hazardous chemical waste. This typically involves collection by your institution's EHS department for final disposal, often through high-temperature incineration.[7][12][13] Clearly label all waste containers with the contents, including "this compound waste" and any other chemical constituents.

Biohazardous Waste Considerations

If this compound was used in experiments involving biological materials, such as cell cultures or animal models, the resulting waste must be treated as biohazardous.[5] This may require an initial decontamination step, such as autoclaving if appropriate for the other biohazardous components, before being managed as chemical waste.[2][5] Always adhere to your institution's biosafety guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

start This compound Waste Generation ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste (Gloves, Tubes, Tips) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Buffers) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) segregate->sharps_waste Sharps solid_container Collect in Labeled, Leak-Proof Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Container liquid_waste->liquid_container sharps_container Collect in Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_disposal Dispose as Hazardous Chemical Waste via Institutional EHS solid_container->ehs_disposal decontaminate Chemical Inactivation (e.g., NaOH + Bleach) liquid_container->decontaminate sharps_container->ehs_disposal decontaminate->ehs_disposal Recommended end End of Process ehs_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

This guide provides a framework for the responsible disposal of this compound. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for all chemicals used in your procedures.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.